molecular formula C27H24F3N3O8S2 B15616487 PRL-295

PRL-295

货号: B15616487
分子量: 639.6 g/mol
InChI 键: UVJKKKIWFDQRIO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

PRL-295 is a useful research compound. Its molecular formula is C27H24F3N3O8S2 and its molecular weight is 639.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C27H24F3N3O8S2

分子量

639.6 g/mol

IUPAC 名称

2-[(4-methoxyphenyl)sulfonyl-[4-[(4-methoxyphenyl)sulfonyl-(2,2,2-trifluoroethyl)amino]isoquinolin-1-yl]amino]acetic acid

InChI

InChI=1S/C27H24F3N3O8S2/c1-40-18-7-11-20(12-8-18)42(36,37)32(16-25(34)35)26-23-6-4-3-5-22(23)24(15-31-26)33(17-27(28,29)30)43(38,39)21-13-9-19(41-2)10-14-21/h3-15H,16-17H2,1-2H3,(H,34,35)

InChI 键

UVJKKKIWFDQRIO-UHFFFAOYSA-N

产品来源

United States

Foundational & Exploratory

PRL-295 mechanism of action in Nrf2 activation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mechanism of Action of PRL-295 in Nrf2 Activation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a non-electrophilic small molecule that potently activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. It functions as a protein-protein interaction inhibitor, disrupting the binding of Nrf2 to its primary negative regulator, Kelch-like ECH-associated protein 1 (Keap1). This guide provides a detailed examination of the mechanism of action of this compound, presenting key quantitative data, experimental methodologies, and a visual representation of the involved signaling cascade. The information is curated for researchers and professionals in the field of drug discovery and development focused on therapeutic targeting of the Nrf2 pathway for cytoprotection against oxidative stress and inflammation.

Core Mechanism of Action: Inhibition of the Keap1-Nrf2 Interaction

Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which acts as an adaptor protein for a Cullin 3-based E3 ubiquitin ligase complex. This complex continuously targets Nrf2 for ubiquitination and subsequent proteasomal degradation, maintaining low intracellular levels of Nrf2.

This compound is an isoquinoline (B145761) derivative that directly binds to the Kelch domain of Keap1. This binding event induces a conformational change in Keap1, leading to two key effects:

  • Increased Keap1 Thermostability: The binding of this compound stabilizes the Keap1 protein, a phenomenon that can be measured using a cellular thermal shift assay (CETSA).[1][2][3]

  • Disruption of the Keap1-Nrf2 Complex: By occupying the Nrf2 binding pocket on Keap1, this compound competitively inhibits the Keap1-Nrf2 protein-protein interaction.[1][3][4]

The disruption of this interaction prevents the Keap1-mediated ubiquitination of Nrf2. As a result, newly synthesized Nrf2 is no longer targeted for degradation and can accumulate in the cytoplasm. The stabilized Nrf2 then translocates into the nucleus, where it heterodimerizes with small Maf proteins (sMaf). This Nrf2-sMaf complex binds to Antioxidant Response Elements (AREs) in the promoter regions of a wide array of cytoprotective genes, initiating their transcription.[5] A primary and well-characterized downstream target is NAD(P)H:quinone oxidoreductase 1 (NQO1).[1][2][3]

Signaling Pathway Diagram

PRL295_Nrf2_Pathway This compound blocks the Keap1-Nrf2 interaction, leading to Nrf2 stabilization and nuclear translocation. cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PRL295 This compound Keap1 Keap1 PRL295->Keap1 Nrf2 Nrf2 Keap1->Nrf2 Sequesters & Ubiquitinates Cul3 Cul3-E3 Ligase Keap1->Cul3 Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Cul3->Nrf2 Ub sMaf sMaf Nrf2_nuc->sMaf Heterodimerizes ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to sMaf->ARE Binds to Genes Cytoprotective Genes (e.g., NQO1, HO-1) ARE->Genes Activates Transcription CETSA_Workflow A 1. Treat cells/lysate with this compound or Vehicle B 2. Heat aliquots across a temperature gradient A->B C 3. Centrifuge to pellet aggregated proteins B->C D 4. Collect soluble fraction (supernatant) C->D E 5. Analyze soluble Keap1 via Western Blot D->E F 6. Plot thermal aggregation curves (this compound vs. Vehicle) E->F

References

PRL-295: A Non-Electrophilic Activator of the Nrf2 Pathway - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcriptional regulator of the cellular antioxidant response, playing a pivotal role in protecting cells from oxidative and electrophilic stress.[1] The Keap1-Nrf2 pathway is a critical therapeutic target for a multitude of diseases characterized by oxidative stress.[2] While electrophilic compounds have been traditionally used to activate Nrf2, they are often associated with off-target effects due to their reactive nature.[1] This has spurred the development of non-electrophilic Nrf2 activators, which offer a more targeted and potentially safer therapeutic approach.[2]

PRL-295 is a novel, potent, and orally active non-electrophilic small molecule that activates the Nrf2 pathway.[3] It functions as a protein-protein interaction inhibitor, disrupting the binding of Nrf2 to its negative regulator, Kelch-like ECH-associated protein 1 (Keap1).[4][5] This guide provides an in-depth technical overview of this compound, including its mechanism of action, quantitative data from key experiments, and detailed experimental protocols to facilitate further research and development.

Mechanism of Action

Under basal conditions, Keap1, a substrate adaptor protein for a Cullin-3-based E3 ubiquitin ligase, targets Nrf2 for ubiquitination and subsequent proteasomal degradation, thereby maintaining low intracellular levels of Nrf2.[6] this compound is a non-electrophilic inhibitor that directly binds to the Kelch domain of Keap1, the same domain that interacts with Nrf2.[7] This binding is non-covalent and is thought to operate via a "Hinge-and-Latch" mechanism, where this compound preferentially disrupts the interaction of the low-affinity "DLG" motif of Nrf2 with Keap1.[8][9]

By competitively inhibiting the Keap1-Nrf2 interaction, this compound prevents the ubiquitination and degradation of Nrf2.[9] This leads to the stabilization and nuclear accumulation of newly synthesized Nrf2.[7] In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating the transcription of a battery of cytoprotective and antioxidant enzymes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1).[9][10]

The direct engagement of this compound with Keap1 has been demonstrated to increase the thermal stability of Keap1 in both cell lysates and in vivo.[9][11] The disruption of the Keap1-Nrf2 complex by this compound has been confirmed in living cells using advanced imaging techniques.[9][11]

Quantitative Data

The following tables summarize the key quantitative data reported for this compound in various experimental settings.

Table 1: In Vitro Activity of this compound

ParameterValueCell LineAssayReference
IC50 (Keap1-Nrf2 Inhibition)73 nM-Fluorescence Polarization Assay[6]
NQO1 Induction (CD value)200 nMHepa1c1c7NQO1 Enzyme Activity Assay[9]

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Acetaminophen-Induced Hepatotoxicity

Treatment GroupPlasma ALT (U/L)Plasma AST (U/L)NQO1 mRNA Induction (fold change)Reference
Vehicle + APAPVariable, elevatedVariable, elevated-[9]
This compound (25 mg/kg) + APAPLower than vehicle (p = 0.0598)Lower than vehicle (p = 0.0176)2.8 (p = 0.0006)[9]

*APAP: Acetaminophen (B1664979). ALT: Alanine (B10760859) aminotransferase. AST: Aspartate aminotransferase. Data are presented as mean values. The in vivo study involved pre-treatment with this compound (25 mg/kg, p.o.) three times, 24 hours apart, followed by a single intraperitoneal injection of APAP (300 mg/kg).[12]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

Cellular Thermal Shift Assay (CETSA) for Keap1 Target Engagement

This protocol details the immunoblot-based CETSA to assess the binding of this compound to endogenous Keap1 in intact cells and mouse liver.[8][9]

a) CETSA in Intact HL-60 Cells:

  • Cell Culture: Culture human promyelocytic leukemia HL-60 cells in RPMI 1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) at 37°C in a 5% CO2 incubator.

  • Treatment: Incubate approximately 3 x 10^7 HL-60 cells with either 10 µM this compound or vehicle (0.1% DMSO) for 3 hours at 37°C.

  • Cell Harvesting: Pellet the cells by centrifugation at 300 x g for 4 minutes at room temperature.

  • Washing: Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cells in 3 mL of PBS containing a protease inhibitor cocktail (PIC).

  • Heating Gradient: Aliquot the cell suspension and subject the aliquots to a temperature gradient (e.g., 40°C to 67.5°C) for a defined period.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or other appropriate methods.

  • Centrifugation: Separate the soluble and insoluble protein fractions by centrifugation at high speed (e.g., 17,000 x g) for 30 minutes at 4°C.

  • Immunoblotting: Analyze the soluble fractions by SDS-PAGE and immunoblotting using a primary antibody specific for Keap1.

  • Quantification: Quantify the band intensities to determine the temperature at which Keap1 denatures and aggregates. An increase in the melting temperature in the presence of this compound indicates target engagement.

b) CETSA in Mouse Liver:

  • Animal Treatment: Treat mice with this compound (e.g., 10, 25, or 50 mg/kg, orally) or vehicle.[9]

  • Tissue Collection: Euthanize the mice and harvest the livers at a specified time point after the last dose (e.g., 3 hours).[9]

  • Homogenate Preparation: Pulverize frozen liver tissue and homogenize approximately 15 mg of the powder in 1.5 mL of PBS with PIC in a microcentrifuge tube.[8]

  • Clarification: Remove cell debris by centrifugation at 17,000 x g for 30 minutes at 4°C.[8]

  • Heating Gradient and Analysis: Subject the liver homogenates to a temperature gradient and analyze the soluble fractions for Keap1 levels by immunoblotting as described for the in-cell CETSA.

Fluorescence Lifetime Imaging (FLIM) - Förster Resonance Energy Transfer (FRET) for Keap1-Nrf2 Interaction

This protocol describes the use of FLIM-FRET in live cells to demonstrate the disruption of the Keap1-Nrf2 complex by this compound.[9][11]

  • Cell Culture and Transfection:

    • Culture HeLa or other suitable cells on glass-bottom dishes.

    • Co-transfect the cells with plasmids encoding sfGFP-Nrf2 (donor) and Keap1-mCherry (acceptor) using a suitable transfection reagent (e.g., Lipofectamine 2000).[13]

  • Live-Cell Imaging:

    • Mount the dishes on a confocal microscope equipped with a TCSPC-based FLIM system.

    • Acquire baseline FLIM images of the sfGFP-Nrf2 donor.

  • Treatment:

    • Add this compound (e.g., 50 µM) or vehicle to the cells and incubate for a specified time (e.g., 1 hour) at 37°C.[7]

  • Post-Treatment Imaging:

    • Acquire FLIM images of the same cells after treatment.

  • Data Analysis:

    • Analyze the FLIM data using appropriate software (e.g., SPCImage and FLIMDAST).[8]

    • An increase in the fluorescence lifetime of the sfGFP-Nrf2 donor in the presence of this compound indicates a reduction in FRET, signifying the disruption of the Keap1-Nrf2 interaction.[11]

NQO1 Enzyme Activity Assay

This quantitative bioassay measures the potency of this compound in inducing the activity of the Nrf2 target enzyme, NQO1.[9]

  • Cell Culture: Seed murine hepatoma (Hepa1c1c7) cells (1 x 10^4 cells/well) in a 96-well plate and grow for 24 hours.[8]

  • Treatment: Expose the cells to serial dilutions of this compound or vehicle (0.1% DMSO) in eight replicates for 48 hours.[8]

  • Cell Lysis: Lyse the cells with a solution of 0.8 g/L digitonin (B1670571) in 2 mmol/L EDTA, pH 7.8.[8]

  • Enzyme Activity Measurement: Quantify NQO1 activity in the cell lysates using menadione (B1676200) as a substrate and measuring the reduction of a colorimetric reagent.

  • Protein Quantification: Measure the protein concentration in parallel aliquots of the cell lysates using a BCA assay.

  • Data Analysis: Calculate the specific enzyme activity of NQO1 and determine the concentration of this compound that doubles the NQO1 activity (CD value).[8]

In Vivo Acetaminophen (APAP)-Induced Hepatotoxicity Model

This protocol outlines the mouse model used to evaluate the protective effects of this compound against drug-induced liver injury.[12]

  • Animals: Use 8-week-old male mice (e.g., C57BL/6).[12]

  • This compound Pre-treatment: Administer this compound (25 mg/kg body weight, per os) or vehicle three times, with each dose separated by 24 hours.[12]

  • APAP Challenge: 24 hours after the last dose of this compound, administer a single intraperitoneal (i.p.) injection of acetaminophen (300 mg/kg body weight).[12]

  • Euthanasia and Sample Collection: Euthanize the mice 24 hours after the APAP treatment.[12] Collect blood for serum analysis and liver tissue for further analysis.

  • Biochemical Analysis: Measure the levels of plasma alanine aminotransferase (ALT) and aspartate aminotransferase (AST) using commercial assay kits as markers of liver damage.[1][11]

  • Gene Expression Analysis: Isolate RNA from liver tissue and perform qRT-PCR to measure the mRNA levels of Nrf2 target genes, such as NQO1.

Visualizations

PRL295_Mechanism_of_Action Nrf2 Nrf2 Nrf2_n Nrf2_n Nrf2->Nrf2_n Nuclear Translocation PRL295 PRL295 Proteasome Proteasome

CETSA_Workflow cluster_sample_prep Sample Preparation cluster_heating Thermal Challenge cluster_analysis Analysis start Cells or Tissue Homogenate treatment Incubate with this compound or Vehicle start->treatment heat_gradient Apply Temperature Gradient treatment->heat_gradient lysis Lysis & Separation of Soluble/Insoluble Fractions immunoblot Immunoblot for Keap1 (Soluble Fraction) quantification Quantify Band Intensity result Increased Thermal Stability with this compound

In_Vivo_Hepatotoxicity_Model cluster_endpoints Endpoints start 8-week-old Male Mice treatment This compound (25 mg/kg, p.o.) or Vehicle (3 doses, 24h apart) start->treatment apap Acetaminophen (300 mg/kg, i.p.) (24h after last this compound dose) treatment->apap euthanasia Euthanasia & Sample Collection (24h post-APAP) apap->euthanasia analysis Analysis euthanasia->analysis alt_ast Plasma ALT & AST Levels analysis->alt_ast nqo1 Liver NQO1 mRNA Levels analysis->nqo1 result This compound protects against APAP-induced liver injury alt_ast->result nqo1->result

References

In Vivo Efficacy of Oral PRL-295 Administration: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo efficacy of orally administered PRL-295, a non-electrophilic activator of the transcription factor Nrf2. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the underlying signaling pathways and experimental workflows. The information presented is primarily derived from the foundational study by Naidu et al., published in iScience in 2022, which established the in vivo proof-of-concept for this compound.

Core Mechanism of Action

This compound functions by disrupting the protein-protein interaction between Kelch-like ECH-associated protein 1 (Keap1) and Nuclear factor erythroid 2-related factor 2 (Nrf2). Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation. This compound binds to the Kelch domain of Keap1, preventing its interaction with Nrf2.[1] This leads to the stabilization and nuclear accumulation of Nrf2, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, initiating the transcription of a battery of cytoprotective and antioxidant enzymes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1).[1][2][3]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PRL295 Oral this compound Keap1 Keap1 PRL295->Keap1 Binds to Kelch domain Nrf2 Nrf2 Keap1->Nrf2 Interaction Blocked Ub Ubiquitin Proteasome Proteasome Nrf2->Proteasome Degradation Inhibited Nrf2_n Nrf2 Nrf2->Nrf2_n Nuclear Translocation ARE ARE Nrf2_n->ARE Binds to Genes Cytoprotective Genes (e.g., NQO1) ARE->Genes Activates Transcription

This compound Mechanism of Action.

Quantitative In Vivo Efficacy Data

The in vivo efficacy of oral this compound was primarily evaluated in a mouse model of acetaminophen (B1664979) (APAP)-induced hepatotoxicity. The key findings are summarized in the tables below.

Table 1: In Vivo Target Engagement and Pharmacodynamic Effect of Oral this compound in Mouse Liver
Treatment GroupDose (mg/kg)Outcome MeasureResultFold Change (vs. Vehicle)p-value
Vehicle-Keap1 Thermal StabilityBaseline1.0-
This compound10Keap1 Thermal StabilityIncreased--
This compound25Keap1 Thermal StabilityIncreased--
This compound50Keap1 Thermal StabilityIncreased--
Vehicle-NQO1 mRNA LevelsBaseline1.0-
This compound10NQO1 mRNA LevelsIncreased2.20.0026
This compound25NQO1 mRNA LevelsIncreased2.80.0006

Data extracted from Naidu et al. (2022).[2]

Table 2: Hepatoprotective Effect of Oral this compound in Acetaminophen-Induced Liver Injury
Pre-treatment GroupDose (mg/kg)ChallengeOutcome MeasureMean Value (± SD)p-value (vs. Vehicle + APAP)
Vehicle-APAP (300 mg/kg)Plasma ALT (U/L)High variability-
This compound25APAP (300 mg/kg)Plasma ALT (U/L)Lower than vehicle0.0598
Vehicle-APAP (300 mg/kg)Plasma AST (U/L)High variability-
This compound25APAP (300 mg/kg)Plasma AST (U/L)Lower than vehicle0.0176

Data extracted from Naidu et al. (2022).[2][3]

Detailed Experimental Protocols

The following are detailed methodologies for the key in vivo experiments performed to assess the efficacy of oral this compound administration.

Animal Husbandry and Dosing Regimen
  • Animal Model: 8- to 9-month-old male C57/BL6 mice were used for target engagement and pharmacodynamic studies. 8-week-old male C57/BL6 mice were used for the hepatotoxicity study.[3]

  • Housing: Mice were maintained on a 12-hour light/dark cycle with ad libitum access to food and water.[3]

  • Drug Formulation: this compound was formulated in a vehicle of 5% DMSO in corn oil.[2]

  • Oral Administration: this compound was administered orally (per os) at doses of 10, 25, or 50 mg/kg body weight. For multi-dose studies, the compound was administered once every 24 hours for four consecutive days.[2]

In Vivo Cellular Thermal Shift Assay (CETSA) for Target Engagement

This assay was performed to confirm that orally administered this compound binds to its target, Keap1, in the liver.

cluster_workflow In Vivo CETSA Workflow start Oral Administration of This compound or Vehicle to Mice harvest Harvest Livers 3h After Last Dose start->harvest homogenize Prepare Liver Homogenates harvest->homogenize aliquot Aliquot Homogenates homogenize->aliquot heat Heat Aliquots Across a Temperature Gradient (40°C - 67.5°C) aliquot->heat centrifuge Centrifuge to Separate Soluble and Precipitated Proteins heat->centrifuge collect Collect Supernatant (Soluble Fraction) centrifuge->collect immunoblot Analyze Soluble Keap1 Levels by Immunoblotting collect->immunoblot analyze Generate Temperature-Induced Aggregation Curves immunoblot->analyze end Determine Increase in Keap1 Thermal Stability analyze->end

In Vivo CETSA Experimental Workflow.
  • Dosing: Mice were treated with vehicle or this compound (10, 25, or 50 mg/kg) orally, once every 24 hours for 4 days.[2]

  • Tissue Harvest: Livers were harvested 3 hours after the final dose.[2]

  • Homogenization: Liver homogenates were prepared.

  • Thermal Challenge: Aliquots of the homogenates were subjected to a temperature gradient ranging from 40°C to 67.5°C.[2]

  • Fractionation: Samples were centrifuged to separate the soluble protein fraction (containing non-denatured protein) from the precipitated fraction.

  • Analysis: The amount of Keap1 remaining in the soluble fraction at each temperature was quantified by immunoblotting.

  • Outcome: Increased thermal stability of Keap1 in this compound-treated mice compared to vehicle-treated mice indicates target engagement.[2]

Gene Expression Analysis for Pharmacodynamic Effect

This protocol was used to measure the induction of the Nrf2 target gene, NQO1, following oral this compound administration.

  • Dosing: Mice were administered vehicle or this compound (10 or 25 mg/kg) orally, once every 24 hours for 4 days.

  • Tissue Harvest: Livers were harvested 3 hours after the final dose.

  • RNA Extraction: Total RNA was extracted from liver tissue.

  • RT-qPCR: The mRNA levels of NQO1 were quantified using reverse transcription quantitative polymerase chain reaction (RT-qPCR).

  • Analysis: NQO1 mRNA levels were normalized to a housekeeping gene, and the fold change in this compound-treated animals was calculated relative to the vehicle-treated group.[2]

Acetaminophen (APAP)-Induced Hepatotoxicity Model for Efficacy

This model was used to assess the protective effects of this compound against drug-induced liver injury.

cluster_workflow Hepatotoxicity Model Workflow pretreatment Pre-treat Mice with Oral This compound (25 mg/kg) or Vehicle dosing_schedule Administer 3 Doses, 24h Apart pretreatment->dosing_schedule apap_challenge 24h After Last Dose, Administer APAP (300 mg/kg, i.p.) dosing_schedule->apap_challenge euthanasia Euthanize Mice 24h After APAP Treatment apap_challenge->euthanasia blood_collection Collect Blood Samples euthanasia->blood_collection analysis Measure Plasma Levels of ALT and AST blood_collection->analysis outcome Compare Liver Enzyme Levels Between Groups analysis->outcome

APAP-Induced Hepatotoxicity Experimental Workflow.
  • Pre-treatment: 8-week-old male mice were pre-treated with either vehicle or this compound (25 mg/kg, per os).[3]

  • Dosing Schedule: Pre-treatment was administered three times, with 24 hours between each dose.[3]

  • Hepatotoxicity Induction: 24 hours after the final dose of this compound or vehicle, mice were challenged with an intraperitoneal (i.p.) injection of acetaminophen (APAP) at a dose of 300 mg/kg body weight.[3]

  • Endpoint: Mice were euthanized 24 hours after the APAP injection.[3]

  • Analysis: Blood was collected to measure the plasma levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), which are biomarkers of liver damage.[2]

  • Outcome: A reduction in the APAP-induced elevation of ALT and AST levels in the this compound pre-treated group compared to the vehicle group indicates a hepatoprotective effect.[2][3]

Summary and Future Directions

The available in vivo data robustly demonstrate that oral administration of this compound effectively engages its target, Keap1, in the liver, leading to the activation of the Nrf2 signaling pathway. This engagement translates to a tangible hepatoprotective effect in a preclinical model of acute liver injury. However, the study by Naidu et al. (2022) noted that the bioavailability and, consequently, the efficacy of this compound may be largely confined to the liver.[2] This suggests that while this compound is a valuable proof-of-concept molecule, further optimization of its pharmacokinetic properties would be necessary to broaden its therapeutic potential to extrahepatic tissues. No detailed public data on the oral pharmacokinetics (e.g., Cmax, Tmax, AUC) of this compound in mice were identified. Future research should focus on comprehensive pharmacokinetic profiling and the development of analogs with improved systemic exposure to explore the full therapeutic utility of inhibiting the Keap1-Nrf2 interaction.

References

Cellular Targets of PRL-295: A Technical Guide Beyond Keap1

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the current understanding of the cellular targets of PRL-295, a non-electrophilic activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. While the primary and well-documented target of this compound is the Kelch-like ECH-associated protein 1 (Keap1), this guide will also address the broader context of its cellular interactions, focusing on the available evidence regarding its selectivity and the implications for therapeutic development.

Executive Summary

This compound is a potent, orally bioavailable small molecule designed to activate the Nrf2 signaling pathway by disrupting the protein-protein interaction between Nrf2 and its primary negative regulator, Keap1.[1][2][3][4][5][6] Extensive research has validated Keap1 as the direct cellular target of this compound. This interaction leads to the stabilization and nuclear translocation of Nrf2, followed by the transcriptional activation of a battery of cytoprotective genes. Current literature suggests that this compound exhibits a high degree of selectivity for Keap1, with studies highlighting its reduced off-target effects compared to other classes of Nrf2 activators.[1] To date, no definitive cellular targets of this compound beyond Keap1 have been identified in publicly available research. This guide summarizes the quantitative data for the this compound-Keap1 interaction, details the key experimental protocols used for its validation, and provides visual representations of the established signaling pathway and experimental workflows.

The Primary Target: Keap1

This compound functions as a protein-protein interaction inhibitor. It binds non-covalently to the Kelch domain of Keap1, the same domain that recognizes the "ETGE" and "DLG" motifs of Nrf2.[7] This competitive binding physically occludes Nrf2 from Keap1, thereby preventing the ubiquitination and subsequent proteasomal degradation of Nrf2.

Quantitative Analysis of this compound and Keap1 Interaction

The following table summarizes the key quantitative data related to the interaction of this compound with Keap1 and its downstream effects.

ParameterValueCell Line/SystemMethodReference
Keap1-Nrf2 Inhibition
IC5073 nMN/ANot Specified[8]
Cellular Activity
NQO1 Induction (EC50)~60 nM - 10 µM (Concentration-dependent)Hepa1c1c7, ARPE-19 cellsNQO1 Activity Assay[3]
Keap1 Thermostability Shift (CETSA)15 µM (in cell lysates)U2OS cells expressing Keap1-mCherryCellular Thermal Shift Assay (CETSA)[3]
Keap1 Thermostability Shift (CETSA)30 µM (in cell lysates)HL-60 cellsCellular Thermal Shift Assay (CETSA)[3]
Keap1 Thermostability Shift (CETSA)10 µM (in intact cells)HL-60 cellsCellular Thermal Shift Assay (CETSA)[3]
Disruption of Keap1-Nrf2 Complex50 µMHeLa cells co-expressing sfGFP-Nrf2 and Keap1-mCherryFLIM-FRET[3]
In Vivo Activity
Hepatic NQO1 mRNA Induction2.2-fold (10 mg/kg), 2.8-fold (25 mg/kg)C57/BL6 miceqRT-PCR[3]
Renal NQO1 mRNA Induction1.5-fold (25 mg/kg)C57/BL6 miceqRT-PCR[3]

The Question of Off-Target Effects

A critical aspect of drug development is understanding a compound's selectivity. For this compound, its non-electrophilic nature is a key design feature aimed at minimizing off-target interactions that are often associated with covalent modifiers. Studies have indicated that this compound has reduced off-target effects compared to the electrophilic Nrf2 activator Bardoxolone-methyl (CDDO-Me).[1] However, a comprehensive, publicly available screen of this compound against a broad panel of kinases or other potential off-targets has not been reported in the reviewed literature. The absence of such data means that while this compound is considered highly selective for Keap1, the existence of other, lower-affinity interactions cannot be definitively ruled out without further experimental evidence.

Experimental Protocols

This section details the methodologies employed to establish and characterize the interaction between this compound and Keap1.

Cellular Thermal Shift Assay (CETSA)

Objective: To demonstrate direct target engagement of this compound with Keap1 in a cellular context.

Methodology:

  • Cell Culture and Lysis: Human promyelocytic leukemia (HL-60) cells are cultured to a desired density. For lysate experiments, cells are harvested and lysed to release cellular proteins. For intact cell experiments, cells are treated directly in culture.

  • Compound Incubation: Cell lysates or intact cells are incubated with this compound (e.g., 10-30 µM) or vehicle control for a specified time (e.g., 1 hour) at 37°C.

  • Thermal Challenge: The samples are aliquoted and heated to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) to induce protein denaturation and aggregation.

  • Separation of Soluble and Aggregated Fractions: Samples are centrifuged to pellet the aggregated proteins.

  • Western Blot Analysis: The supernatant containing the soluble protein fraction is collected, and the levels of soluble Keap1 are quantified by Western blotting using a Keap1-specific antibody. An increase in the amount of soluble Keap1 at higher temperatures in the presence of this compound indicates target stabilization.[3]

Fluorescence Lifetime Imaging Microscopy-Förster Resonance Energy Transfer (FLIM-FRET)

Objective: To visualize the disruption of the Keap1-Nrf2 protein-protein interaction in single live cells.

Methodology:

  • Cell Transfection: HeLa cells are co-transfected with plasmids encoding a donor fluorophore-tagged Nrf2 (e.g., sfGFP-Nrf2) and an acceptor fluorophore-tagged Keap1 (e.g., Keap1-mCherry).

  • Compound Treatment: Transfected cells are treated with this compound (e.g., 50 µM) or vehicle control.

  • FLIM Imaging: The fluorescence lifetime of the donor fluorophore (sfGFP) is measured using a multiphoton fluorescence lifetime imaging microscope.

  • Data Analysis: In the presence of FRET (i.e., when Keap1 and Nrf2 are interacting), the fluorescence lifetime of the donor is quenched (shortened). Disruption of the interaction by this compound leads to a decrease in FRET efficiency and a corresponding increase in the donor's fluorescence lifetime.[4][5]

NQO1 Induction Assay

Objective: To quantify the downstream functional consequence of Keap1 inhibition by this compound.

Methodology:

  • Cell Culture and Treatment: Murine hepatoma (Hepa1c1c7) cells are seeded in microtiter plates and treated with a concentration range of this compound for a specified period (e.g., 48 hours).

  • Cell Lysis: The cells are lysed to release intracellular contents.

  • Enzyme Activity Measurement: The activity of NAD(P)H:quinone oxidoreductase 1 (NQO1) in the cell lysates is measured spectrophotometrically by monitoring the menadione-dependent reduction of a tetrazolium dye.

  • Data Analysis: The concentration of this compound required to double the specific activity of NQO1 (CD value) is calculated as a measure of potency.[3]

Visualizations

Signaling Pathway of this compound

Caption: Signaling pathway of this compound action.

Experimental Workflow for CETSA

CETSA_Workflow start Start: Cell Lysate or Intact Cells incubation Incubate with This compound or Vehicle start->incubation heating Heat to a Temperature Gradient incubation->heating centrifugation Centrifuge to Separate Soluble and Aggregated Proteins heating->centrifugation supernatant Collect Supernatant (Soluble Fraction) centrifugation->supernatant sds_page SDS-PAGE supernatant->sds_page western_blot Western Blot for Keap1 sds_page->western_blot analysis Quantify Soluble Keap1 western_blot->analysis end Result: Increased Keap1 Thermal Stability analysis->end

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Logical Relationship in FLIM-FRET

FLIM_FRET_Logic cluster_control Control (Vehicle) cluster_treatment This compound Treatment Keap1_Nrf2_intact Keap1-Nrf2 Interaction Intact FRET_high High FRET Keap1_Nrf2_intact->FRET_high FLIM_low Short sfGFP Fluorescence Lifetime FRET_high->FLIM_low PRL295 This compound Keap1_Nrf2_disrupted Keap1-Nrf2 Interaction Disrupted PRL295->Keap1_Nrf2_disrupted FRET_low Low FRET Keap1_Nrf2_disrupted->FRET_low FLIM_high Long sfGFP Fluorescence Lifetime FRET_low->FLIM_high

Caption: Logical diagram of FLIM-FRET for detecting interaction disruption.

Conclusion and Future Directions

The available scientific literature robustly supports Keap1 as the direct and primary cellular target of this compound. Its mechanism of action via the non-covalent inhibition of the Keap1-Nrf2 protein-protein interaction is well-characterized. The high selectivity of this compound is a significant advantage, potentially leading to a better safety profile in therapeutic applications.

To definitively address the question of cellular targets beyond Keap1, further studies would be required. Unbiased, proteome-wide approaches such as chemical proteomics with a tagged this compound analog, affinity purification followed by mass spectrometry (AP-MS), or extensive kinome and safety profiling panels would be necessary to experimentally probe for potential off-targets. The results of such studies would provide a more complete picture of the cellular interactome of this compound and further solidify its profile as a selective Nrf2 activator. For now, the scientific consensus points to Keap1 as the key molecular target through which this compound exerts its biological effects.

References

An In-depth Technical Guide to the Preclinical Evaluation of PRL-295 in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PRL-295 is a non-electrophilic small molecule activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. It functions as a protein-protein interaction inhibitor, disrupting the binding of Nrf2 to its negative regulator, Kelch-like ECH-associated protein 1 (Keap1).[1][2] This disruption allows Nrf2 to translocate to the nucleus and initiate the transcription of a suite of cytoprotective genes. Preclinical studies in murine models have focused on demonstrating the target engagement and pharmacodynamic effects of this compound, particularly in the context of hepatoprotection.

This technical guide provides a comprehensive overview of the available data on the pharmacokinetics and bioavailability of this compound in mice, details the experimental protocols used in its in vivo evaluation, and visualizes its mechanism of action and experimental workflows.

Pharmacokinetics and Bioavailability of this compound in Mice

Comprehensive quantitative pharmacokinetic data for this compound in mice, including specific values for Cmax, Tmax, AUC, and plasma half-life, are not publicly available in the reviewed literature. The existing research primarily focuses on the pharmacodynamic outcomes of this compound administration. However, qualitative descriptions and administrative details have been reported and are summarized below.

Table 1: Summary of Available Administrative and Qualitative Bioavailability Data for this compound in Mice

ParameterDescriptionSource(s)
Route of Administration Oral (per os)[3]
Vehicle 5% DMSO in corn oil[3]
Doses Tested 10 mg/kg, 25 mg/kg, and 50 mg/kg body weight[3]
Qualitative Bioavailability The bioavailability of orally-administered this compound and its ability to activate NRF2 is observed predominantly in the liver.[2] Further compound optimization has been suggested as necessary to improve bioavailability and efficacy beyond the liver.[3][2][3]

Core Signaling Pathway: Keap1-Nrf2 Activation by this compound

This compound's mechanism of action centers on the modulation of the Keap1-Nrf2 signaling pathway.[1] Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation, keeping its cellular levels low. This compound binds directly to Keap1, disrupting the Keap1-Nrf2 interaction.[2] This prevents Nrf2 degradation, leading to its accumulation, nuclear translocation, and the transcription of antioxidant and cytoprotective genes.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds Ub Ubiquitin Keap1->Ub Mediates Ubiquitination Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation (Accumulates when Keap1 is inhibited) PRL295 This compound PRL295->Keap1 Inhibits Binding Ub->Nrf2 ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds Genes Cytoprotective Genes (e.g., NQO1) ARE->Genes Activates Transcription

Mechanism of this compound action on the Keap1-Nrf2 pathway.

Experimental Protocols in Murine Models

The in vivo effects of this compound have been evaluated in mice using specific experimental models to demonstrate target engagement and therapeutic efficacy.

In Vivo Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify that a drug binds to its intended target in a physiological context. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[4][5]

Protocol:

  • Animal Treatment: Male C57BL/6J mice are treated with either vehicle (5% DMSO in corn oil) or this compound at doses of 10, 25, or 50 mg/kg body weight.[3]

  • Dosing Regimen: The compound is administered orally (per os) once every 24 hours for a total of four doses.[3]

  • Tissue Harvest: Three hours after the final dose, mice are euthanized, and livers are harvested.[3]

  • Homogenate Preparation: Liver tissues are homogenized to prepare lysates.

  • Thermal Challenge: The liver homogenates are subjected to a temperature gradient (e.g., 40°C to 67.5°C).[3]

  • Fractionation: After heating, the samples are centrifuged to separate the soluble protein fraction (containing non-denatured proteins) from the precipitated, denatured proteins.

  • Analysis: The amount of soluble Keap1 protein in each sample is quantified by immunoblotting. An increase in the thermal stability of Keap1 in this compound-treated mice compared to vehicle-treated mice indicates direct target engagement.[3]

Hepatoprotective Efficacy: Acetaminophen (B1664979) (APAP)-Induced Hepatotoxicity Model

This model is a widely used to assess drug-induced liver injury and the efficacy of hepatoprotective agents.[6][7]

Protocol:

  • Animal Model: 8-week-old male C57BL/6J mice are used for the study.[2]

  • Pre-treatment Regimen: Mice are pre-treated orally with either vehicle or this compound (25 mg/kg body weight) once a day for three consecutive days.[2]

  • Induction of Hepatotoxicity: Twenty-four hours after the last dose of this compound or vehicle, mice are fasted overnight. Subsequently, a single sub-lethal dose of acetaminophen (APAP) at 300 mg/kg body weight is administered intraperitoneally.[2]

  • Endpoint Analysis: Twenty-four hours after the APAP injection, mice are euthanized.

  • Sample Collection and Analysis: Blood is collected to measure plasma levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), which are key biomarkers of liver damage. A significant reduction in ALT and AST levels in the this compound-treated group compared to the vehicle group indicates a hepatoprotective effect.[2][3]

Experimental and Logical Workflows

The logical flow of the in vivo studies for this compound involves demonstrating that the compound engages its target, which leads to a downstream therapeutic effect.

Experimental_Workflow cluster_target_engagement Phase 1: Target Engagement (CETSA) cluster_efficacy Phase 2: Efficacy Study (APAP Model) A1 Oral Administration of this compound (10, 25, 50 mg/kg) or Vehicle A2 Liver Harvest A1->A2 A3 Homogenate Preparation A2->A3 A4 Thermal Gradient Application A3->A4 A5 Quantification of Soluble Keap1 A4->A5 A6 Outcome: Increased Keap1 Thermal Stability A5->A6 B1 Oral Pre-treatment with this compound (25 mg/kg) or Vehicle A6->B1 Informs Dose Selection for Efficacy Study B2 APAP Injection (300 mg/kg) B1->B2 B3 Blood Collection B2->B3 B4 Measure Plasma ALT/AST Levels B3->B4 B5 Outcome: Decreased ALT/AST Levels B4->B5

Workflow for in vivo evaluation of this compound in mice.

References

An In-Depth Technical Guide to the Discovery and Synthesis of the Isoquinoline PRL-295

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PRL-295 is a novel, non-electrophilic small molecule inhibitor of the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) protein-protein interaction.[1][2] As a potent activator of the Nrf2 pathway, a critical regulator of cellular antioxidant and cytoprotective responses, this compound holds significant therapeutic potential for a range of diseases underpinned by oxidative stress. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, including detailed experimental protocols and a summary of its key quantitative data.

Discovery and Rationale

The discovery of this compound was driven by the need for selective and metabolically stable activators of the Nrf2 pathway.[1] The Keap1-Nrf2 signaling cascade is a primary cellular defense mechanism against oxidative and electrophilic stress. Under basal conditions, Keap1, a substrate adaptor protein for a Cullin-3-based E3 ubiquitin ligase, targets Nrf2 for ubiquitination and subsequent proteasomal degradation. This process maintains low intracellular levels of Nrf2. In response to cellular stress, reactive cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This stabilizes Nrf2, allowing it to translocate to the nucleus and induce the expression of a battery of antioxidant and detoxification genes.

While electrophilic Nrf2 activators have shown preclinical efficacy, their reactivity can lead to off-target effects. This prompted the development of non-electrophilic inhibitors of the Keap1-Nrf2 protein-protein interaction, with the goal of achieving greater selectivity and improved safety profiles. This compound emerged from a lead optimization program focused on isoquinoline-based compounds designed to target the Kelch domain of Keap1, the binding site for Nrf2.[1]

Synthesis of this compound

The synthesis of this compound is a multi-step process that has been previously described. The following protocol is a detailed representation of the synthetic route.

Experimental Protocol: Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the provided search results. The primary literature indicates that the synthesis was performed by Phillip Lazzara, but the specific reaction conditions, purification methods, and characterization data are not detailed in the accessible articles. For researchers requiring the exact synthetic procedure, it is recommended to consult the supplementary information of the primary publication by Lazzara et al. in the Journal of Medicinal Chemistry (2020) or to contact the corresponding authors of that study directly.

Mechanism of Action: Disruption of the Keap1-Nrf2 Interaction

This compound functions by directly binding to the Kelch domain of Keap1, thereby physically occluding the binding of Nrf2.[1][2] This disruption of the Keap1-Nrf2 protein-protein interaction prevents the Keap1-mediated ubiquitination and degradation of Nrf2. The stabilized Nrf2 is then free to accumulate in the cytoplasm and translocate to the nucleus, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes. This leads to the transcriptional activation of a wide array of cytoprotective genes, including NAD(P)H:quinone oxidoreductase 1 (NQO1).[2]

Signaling Pathway Diagram

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Dimer Nrf2->Keap1 Degradation Proteasomal Degradation Nrf2->Degradation Targeted for Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Keap1->Nrf2 Binds Cul3 Cul3-E3 Ligase Keap1->Cul3 Associates with Ub Ubiquitin Cul3->Ub Recruits Ub->Nrf2 Ubiquitinates PRL295 This compound PRL295->Keap1 Inhibits Binding ARE ARE Nrf2_nuc->ARE Binds to Gene_Expression Cytoprotective Gene Expression (e.g., NQO1) ARE->Gene_Expression Induces

Caption: The Keap1-Nrf2 signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

ParameterValueAssayReference
Keap1-Nrf2 PPI Inhibition (IC50) 73 nMFluorescence Polarization[1]
NQO1 Induction (CD value) 200 nMNQO1 Enzyme Activity Assay[2]

CD value: Concentration that doubles NQO1 specific enzyme activity.

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Acetaminophen-Induced Hepatotoxicity

ParameterTreatment GroupResultReference
Plasma Alanine Aminotransferase (ALT) This compound (25 mg/kg)Statistically significant decrease compared to vehicle[2]
Plasma Aspartate Aminotransferase (AST) This compound (25 mg/kg)Statistically significant decrease compared to vehicle[2]
Hepatic NQO1 mRNA Levels This compound (10 mg/kg)2.2-fold increase[2]
Hepatic NQO1 mRNA Levels This compound (25 mg/kg)2.8-fold increase[2]

Key Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below.

Cellular Thermal Shift Assay (CETSA)

This assay is used to verify the direct binding of this compound to Keap1 in a cellular context. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.

Protocol for Intact Cells:

  • Culture cells (e.g., HL-60) to the desired density.

  • Treat intact cells with this compound (e.g., 10 µM) or vehicle (e.g., 0.1% DMSO) for a specified time (e.g., 3 hours) at 37°C.

  • Aliquot the cell suspensions into PCR tubes and subject them to a temperature gradient (e.g., 40°C to 67.5°C) for a short duration (e.g., 3 minutes) in a thermal cycler, followed by cooling.

  • Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

  • Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation (e.g., 17,000 x g for 15 minutes at 4°C).

  • Analyze the amount of soluble Keap1 in the supernatant by Western blotting using a Keap1-specific antibody.

  • Quantify the band intensities and plot the normalized soluble Keap1 fraction as a function of temperature to generate thermal stability curves. An increase in the melting temperature in the presence of this compound indicates target engagement.[2]

Experimental Workflow: CETSA

CETSA_Workflow start Intact Cells treatment Treat with this compound or Vehicle start->treatment heat_challenge Apply Temperature Gradient treatment->heat_challenge lysis Cell Lysis heat_challenge->lysis centrifugation Centrifugation to Separate Soluble Fraction lysis->centrifugation western_blot Western Blot for Keap1 centrifugation->western_blot analysis Quantify and Plot Thermal Stability Curve western_blot->analysis end Target Engagement Verified analysis->end

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Fluorescence Lifetime Imaging (FLIM) - Förster Resonance Energy Transfer (FRET)

This technique is employed to visualize the disruption of the Keap1-Nrf2 interaction in single live cells.

Protocol:

  • Co-transfect cells (e.g., HeLa) with plasmids encoding Nrf2 fused to a donor fluorophore (e.g., sfGFP-Nrf2) and Keap1 fused to an acceptor fluorophore (e.g., Keap1-mCherry).

  • Culture the transfected cells to allow for protein expression.

  • Acquire baseline FLIM images of the donor fluorophore (sfGFP-Nrf2) before treatment.

  • Treat the cells with this compound (e.g., 50 µM) or vehicle for a specified time (e.g., 1 hour) at 37°C.

  • Acquire FLIM images of the donor fluorophore again after treatment.

  • Analyze the fluorescence lifetime of the donor. A prolongation of the donor's fluorescence lifetime upon treatment with this compound indicates a decrease in FRET efficiency, which corresponds to the disruption of the Keap1-Nrf2 interaction.[2]

Logical Relationship: FLIM-FRET

FLIM_FRET_Logic interaction Keap1-Nrf2 Interaction fret High FRET Efficiency interaction->fret lifetime_short Short Donor Fluorescence Lifetime fret->lifetime_short prl295 This compound Treatment disruption Disruption of Keap1-Nrf2 Interaction prl295->disruption no_fret Low FRET Efficiency disruption->no_fret lifetime_long Long Donor Fluorescence Lifetime no_fret->lifetime_long

Caption: Logical diagram illustrating the principle of FLIM-FRET for detecting Keap1-Nrf2 disruption.

NQO1 Enzyme Activity Assay

This quantitative bioassay measures the functional downstream consequence of Nrf2 activation by this compound.

Protocol:

  • Seed cells (e.g., Hepa1c1c7) in a 96-well plate and allow them to adhere and grow for 24 hours.

  • Expose the cells to serial dilutions of this compound or vehicle (e.g., 0.1% DMSO) for 48 hours.

  • Lyse the cells using a digitonin-containing buffer.

  • Quantify the NQO1 enzyme activity in the cell lysates using a reaction mixture containing menadione (B1676200) as a substrate and NADPH. The reduction of a colorimetric reporter (e.g., MTT) by the product of the NQO1 reaction is measured spectrophotometrically.

  • Measure the total protein concentration in parallel aliquots of the cell lysates (e.g., using a BCA assay) to normalize the NQO1 activity.

  • Calculate the specific enzyme activity and determine the concentration of this compound that doubles the NQO1 activity (CD value) to express its inducer potency.[2]

Conclusion

This compound is a valuable research tool and a promising therapeutic candidate that potently and selectively activates the Nrf2 pathway through a non-electrophilic mechanism. Its ability to directly inhibit the Keap1-Nrf2 protein-protein interaction has been robustly demonstrated through a variety of in vitro and in vivo assays. The detailed protocols and quantitative data presented in this guide provide a solid foundation for further investigation and development of this compound and other next-generation Nrf2 activators.

References

The Isoquinoline PRL-295: A Non-Electrophilic Inducer of NQO1 Gene Expression via the Keap1-Nrf2 Pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the mechanism by which the novel isoquinoline (B145761) compound, PRL-295, modulates the expression of the NAD(P)H:quinone oxidoreductase 1 (NQO1) gene. This compound is a non-electrophilic activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular defense against oxidative and electrophilic stress. This document provides a comprehensive overview of the molecular interactions, signaling cascades, and experimental evidence supporting the role of this compound as a potent inducer of NQO1. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to enable replication and further investigation. Visual representations of the signaling pathway and experimental workflows are included to facilitate a deeper understanding of the underlying mechanisms.

Introduction

NAD(P)H:quinone oxidoreductase 1 (NQO1) is a cytosolic flavoprotein that plays a crucial role in cellular detoxification by catalyzing the two-electron reduction of quinones and their derivatives, thereby protecting cells from redox cycling and oxidative stress.[1] The expression of the NQO1 gene is tightly regulated by the Keap1-Nrf2 pathway.[2] Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[3]

This compound is a small molecule isoquinoline derivative that has been identified as a potent, non-electrophilic activator of the Nrf2 pathway.[4][5] Unlike electrophilic Nrf2 activators, this compound does not function by covalently modifying Keap1. Instead, it disrupts the Keap1-Nrf2 protein-protein interaction, leading to Nrf2 stabilization, nuclear translocation, and the subsequent transcriptional activation of Nrf2 target genes, including NQO1.[4][6] This guide will explore the preclinical evidence demonstrating the effect of this compound on NQO1 gene expression.

Mechanism of Action: The Keap1-Nrf2 Signaling Pathway

The primary mechanism by which this compound induces NQO1 gene expression is through the activation of the Nrf2 signaling pathway. This process can be summarized in the following steps:

  • This compound Binds to Keap1: this compound directly binds to the Kelch domain of Keap1.[6] This interaction increases the thermal stability of Keap1.[4][7][8]

  • Disruption of the Keap1-Nrf2 Complex: The binding of this compound to Keap1 disrupts the interaction between Keap1 and Nrf2.[4][7][8][9] This prevents Keap1 from targeting Nrf2 for ubiquitination and degradation.

  • Nrf2 Stabilization and Nuclear Translocation: With its degradation inhibited, Nrf2 accumulates in the cytoplasm and translocates to the nucleus.[1]

  • ARE Binding and Gene Transcription: In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE), a specific DNA sequence in the promoter region of target genes, including NQO1.[1][2]

  • Induction of NQO1 Expression: The binding of the Nrf2/Maf heterodimer to the ARE initiates the transcription of the NQO1 gene, leading to increased NQO1 mRNA and protein levels.[6]

PRL295_NQO1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PRL295 This compound Keap1 Keap1 PRL295->Keap1 Binds to Keap1_Nrf2 Keap1-Nrf2 Complex PRL295->Keap1_Nrf2 Disrupts Keap1->Keap1_Nrf2 Nrf2 Nrf2 Nrf2->Keap1_Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Keap1_Nrf2->Nrf2 Release Ub Ubiquitin Keap1_Nrf2->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation sMaf sMaf Nrf2_nuc->sMaf ARE ARE sMaf->ARE NQO1_gene NQO1 Gene ARE->NQO1_gene Binds to NQO1_mRNA NQO1 mRNA NQO1_gene->NQO1_mRNA Transcription

Caption: this compound mediated activation of NQO1 gene expression.

Quantitative Data: In Vivo Efficacy of this compound

Preclinical studies in mice have demonstrated the ability of orally administered this compound to induce the expression of Nqo1 in the liver. The following table summarizes the quantitative results from a key study.

Treatment GroupDoseAdministration RouteFrequencyFold Change in Hepatic Nqo1 mRNA (vs. Vehicle)p-valueReference
VehicleN/AOral4 times, 24h apart1.0N/A[6]
This compound10 mg/kgOral4 times, 24h apart2.20.0026[6]
This compound25 mg/kgOral4 times, 24h apart2.80.0006[6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's effect on NQO1 gene expression.

In Vivo Animal Studies for NQO1 Gene Expression Analysis

This protocol describes the methodology used to assess the in vivo efficacy of this compound in inducing hepatic Nqo1 expression in mice.[4]

Animal_Study_Workflow cluster_treatment Treatment Phase cluster_harvest Harvesting Phase cluster_analysis Analysis Phase animal_model 8-week-old male mice treatment Oral administration of this compound (10 or 25 mg/kg) or vehicle animal_model->treatment dosing_schedule 4 doses, 24 hours apart treatment->dosing_schedule euthanasia Euthanasia 3 hours after the final dose dosing_schedule->euthanasia tissue_harvest Liver tissue harvested euthanasia->tissue_harvest storage Flash frozen in liquid N2 and stored at -80°C tissue_harvest->storage rna_extraction Total RNA extraction (RNeasy Kit) storage->rna_extraction cdna_synthesis Reverse transcription to cDNA (Omniscript RT Kit) rna_extraction->cdna_synthesis qpcr Real-time quantitative PCR (TaqMan Gene Expression Assay) cdna_synthesis->qpcr normalization Normalization to B2M (Beta-2-Microglobulin) qpcr->normalization data_analysis Quantification of Nqo1 mRNA levels normalization->data_analysis

Caption: Workflow for in vivo analysis of NQO1 gene expression.

Protocol Steps:

  • Animal Model: 8-week-old male mice were used for the study.

  • Treatment Groups: Mice were divided into groups and treated with either vehicle (5% DMSO in corn oil) or this compound at doses of 10 mg/kg or 25 mg/kg body weight.[4]

  • Administration: The treatment was administered via oral gavage.

  • Dosing Schedule: Animals received a total of four doses, with one dose administered every 24 hours.[6]

  • Tissue Harvesting: Three hours after the final dose, the mice were euthanized, and liver tissues were harvested.

  • Sample Preparation: The harvested liver tissue was washed with PBS, flash-frozen in liquid nitrogen, and stored at -80°C until analysis.[4]

  • RNA Extraction: Total RNA was extracted from the mouse liver tissue using an RNeasy Kit (Qiagen).

  • cDNA Synthesis: 500 ng of total RNA was reverse-transcribed into cDNA using the Omniscript RT Kit (Qiagen).

  • Real-time Quantitative PCR (qPCR): qPCR was performed using an Applied Biosystems QuantStudio 5 Real-Time PCR System. TaqMan Gene Expression Assays were used for mouse Nqo1 (Mm01253561_m1) and the internal control, Beta-2-Microglobulin (B2m, Mm00437762_m1).[4]

  • Data Analysis: The TaqMan data for Nqo1 mRNA was normalized to the internal control (B2m) to determine the relative fold change in gene expression.

Cellular Thermal Shift Assay (CETSA)

CETSA is a method used to assess the binding of a ligand (this compound) to its target protein (Keap1) in a cellular environment. The principle is that ligand binding stabilizes the target protein, resulting in a higher melting temperature.[4]

Protocol Steps:

  • Cell Treatment: Cells expressing Keap1 are treated with either vehicle or this compound.

  • Heating: The treated cells or cell lysates are heated to a range of temperatures.

  • Fractionation: The heated samples are centrifuged to separate the soluble fraction (containing non-aggregated proteins) from the insoluble fraction (containing aggregated, denatured proteins).

  • Immunoblotting: The amount of soluble Keap1 at each temperature is determined by immunoblotting.

  • Data Analysis: Temperature-induced aggregation curves are generated by plotting the amount of soluble Keap1 as a function of temperature. An increase in the thermal stability of Keap1 in the presence of this compound indicates direct binding.[4]

Fluorescence Lifetime Imaging - Förster Resonance Energy Transfer (FLIM-FRET)

FLIM-FRET is a sophisticated imaging technique used to measure the proximity of two fluorescently tagged proteins, in this case, Nrf2 and Keap1, within a single live cell. It can be used to demonstrate the disruption of the Keap1-Nrf2 complex by this compound.[8][9]

Protocol Steps:

  • Cell Transfection: Cells are co-transfected with constructs expressing Nrf2 fused to a donor fluorophore (e.g., sfGFP) and Keap1 fused to an acceptor fluorophore (e.g., mCherry).

  • Cell Treatment: The transfected cells are treated with either vehicle or this compound.

  • Fluorescence Lifetime Imaging: The fluorescence lifetime of the donor fluorophore (sfGFP-Nrf2) is measured using a confocal microscope equipped for FLIM.

  • Data Analysis: In the presence of FRET (i.e., when Keap1-mCherry is in close proximity to sfGFP-Nrf2), the fluorescence lifetime of the donor is quenched (shortened). If this compound disrupts the Keap1-Nrf2 interaction, the distance between the fluorophores increases, FRET decreases, and the donor's fluorescence lifetime is prolonged.[8][9]

Conclusion

The isoquinoline this compound is a well-characterized, non-electrophilic activator of the Nrf2 signaling pathway. The available preclinical data robustly demonstrates that this compound induces the expression of the cytoprotective gene NQO1 in a dose-dependent manner. The mechanism of action involves the direct binding of this compound to Keap1, leading to the disruption of the Keap1-Nrf2 complex and subsequent Nrf2-mediated transcriptional activation of NQO1. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other Nrf2 activators in the context of drug development for conditions associated with oxidative stress.

References

Understanding the cytoprotective effects of PRL-295

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Cytoprotective Effects of PRL-295

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a novel, non-electrophilic small molecule activator of the Nuclear Factor Erythroid 2-related factor 2 (Nrf2) signaling pathway. It functions as a protein-protein interaction inhibitor, directly targeting the Kelch-like ECH-associated protein 1 (Keap1), the primary negative regulator of Nrf2.[1][2] By binding to Keap1, this compound disrupts the Keap1-Nrf2 complex, leading to the stabilization and nuclear accumulation of Nrf2.[3][4] This, in turn, drives the transcription of a broad array of cytoprotective genes that defend against oxidative, metabolic, and inflammatory stress.[2][3] Preclinical studies have demonstrated the efficacy of this compound in providing significant hepatocellular protection against toxin-induced injury and in promoting wound healing.[3][5] This document provides a comprehensive overview of the mechanism of action, quantitative effects, and experimental validation of this compound's cytoprotective capabilities.

The Keap1-Nrf2 Signaling Pathway: A Master Regulator of Cytoprotection

Under normal physiological conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1. Keap1 functions as a substrate adaptor for a Cul3/Rbx1-based E3 ubiquitin ligase complex, which constantly targets Nrf2 for ubiquitination and subsequent degradation by the proteasome.[2][6] This process maintains low basal levels of Nrf2.

In response to cellular stress, such as exposure to electrophiles or reactive oxygen species (ROS), the Keap1 sensor is modified, disrupting its ability to degrade Nrf2.[2] This allows newly synthesized Nrf2 to accumulate, translocate to the nucleus, and heterodimerize with small Maf proteins (sMAF). The Nrf2-sMAF complex then binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, initiating the transcription of a battery of over 250 cytoprotective proteins.[2][6] These proteins include antioxidant enzymes (e.g., NAD(P)H:quinone oxidoreductase 1 [NQO1]), detoxification enzymes, and proteins involved in maintaining protein and mitochondrial homeostasis.[2]

cluster_cytoplasm Cytoplasm (Basal State) Nrf2 Nrf2 Keap1 Keap1 (E3 Ligase Adaptor) Nrf2->Keap1 Binding Proteasome Proteasome Nrf2->Proteasome Targeting Cul3 Cul3/Rbx1 Keap1->Cul3 Cul3->Nrf2 Ubiquitination Ub Ubiquitin Ub->Cul3 Degradation Degradation Proteasome->Degradation

Diagram 1. Basal state regulation of Nrf2 by the Keap1-Cul3 E3 ligase complex.

Mechanism of Action of this compound

This compound is a non-electrophilic inhibitor that directly interferes with the Keap1-Nrf2 protein-protein interaction (PPI).[2] Unlike electrophilic Nrf2 activators that covalently modify reactive cysteine residues on Keap1, this compound binds reversibly to the Kelch domain of Keap1, the same domain that recognizes Nrf2.[4]

This binding action has several key consequences:

  • Increased Keap1 Thermostability : Binding of this compound stabilizes the Keap1 protein, an effect that has been demonstrated in cell lysates, intact cells, and in vivo within the murine liver using the Cellular Thermal Shift Assay (CETSA).[2][3]

  • Disruption of the Keap1-Nrf2 Complex : By occupying the Nrf2 binding site, this compound prevents Keap1 from sequestering Nrf2. This disruption has been directly observed in live cells using Fluorescence Lifetime Imaging–Förster Resonance Energy Transfer (FLIM-FRET).[3][4][7]

  • Nrf2 Accumulation and Nuclear Translocation : Freed from Keap1-mediated degradation, Nrf2 protein levels increase, and the protein translocates to the nucleus.[3][4]

  • Activation of Target Gene Expression : In the nucleus, Nrf2 activates the transcription of its target genes, such as NQO1, leading to a robust cytoprotective response.[3][4]

cluster_cytoplasm Cytoplasm cluster_nucleus PRL295 This compound Keap1 Keap1 PRL295->Keap1 Binds & Inhibits Nrf2 Nrf2 Keap1->Nrf2 Degradation Blocked Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE Nucleus->ARE Binds Genes Cytoprotective Genes (e.g., NQO1) ARE->Genes Activates Transcription Proteins Cytoprotective Proteins Genes->Proteins Translation Protection Hepatocellular Protection Proteins->Protection

Diagram 2. Mechanism of Nrf2 activation by this compound leading to cytoprotection.

Quantitative Data on the Effects of this compound

In Vivo Nrf2 Target Gene Induction

Oral administration of this compound to mice leads to a dose-dependent increase in the hepatic mRNA levels of the classic Nrf2 target gene, NQO1.[3]

Treatment Group Dose (Oral) Number of Doses Fold Increase in Hepatic NQO1 mRNA (Mean) p-value Reference
This compound10 mg/kg4 (24h apart)2.20.0026[3]
This compound25 mg/kg4 (24h apart)2.80.0006[3]
Hepatoprotective Effects Against Acetaminophen (B1664979) (APAP) Toxicity

Pre-treatment with this compound significantly mitigates liver damage in a mouse model of APAP-induced hepatotoxicity. This protection is evidenced by reduced plasma levels of key liver injury biomarkers, alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).[3][4]

Treatment Group APAP Dose (i.p.) Measured Biomarker Outcome vs. Vehicle p-value Reference
This compound (25 mg/kg, oral)300 mg/kgPlasma ALTLower Levels0.0598[3][4][8]
This compound (25 mg/kg, oral)300 mg/kgPlasma ASTLower Levels0.0176[3][4][8]

Key Experimental Protocols

Acetaminophen-Induced Hepatotoxicity in Mice

This protocol is designed to assess the in vivo hepatoprotective efficacy of a compound.

  • Animal Model : 8-week-old male C57BL/6J mice.[3][8]

  • Dosing Regimen :

    • Mice are pre-treated with either vehicle (e.g., 5% DMSO in corn oil) or this compound (25 mg/kg) via oral gavage, once daily for three consecutive days.[4][8]

    • Following the final dose of this compound, animals are subjected to an overnight food withdrawal.[4]

    • 24 hours after the last pre-treatment dose, a single sub-lethal dose of acetaminophen (APAP) (300 mg/kg) is administered via intraperitoneal (i.p.) injection to induce acute liver injury.[4][8]

  • Endpoint Analysis :

    • 24 hours post-APAP administration, animals are euthanized.[8]

    • Blood is collected to obtain plasma.

    • Plasma levels of ALT and AST are quantified using standard biochemical assays as markers of hepatocellular necrosis.[3][4]

start Day 1-3: Administer Vehicle or This compound (25 mg/kg, p.o.) once daily fast Day 3: Overnight Fast start->fast apap Day 4: Administer APAP (300 mg/kg, i.p.) fast->apap wait 24-hour Incubation apap->wait euth Day 5: Euthanize & Collect Blood wait->euth analyze Quantify Plasma ALT and AST Levels euth->analyze end Compare this compound vs. Vehicle Groups analyze->end

References

The Role of PRL-295 in Mitigating Oxidative Stress: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates, is a key pathological driver in a multitude of diseases. The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. The Keap1-Nrf2 signaling pathway has emerged as a promising therapeutic target for combating diseases with an underlying oxidative stress component. PRL-295 is a novel, non-electrophilic small molecule activator of the Nrf2 pathway. This technical guide provides an in-depth overview of the mechanism of action of this compound in mitigating oxidative stress, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Mechanism of Action of this compound

This compound functions as an inhibitor of the Keap1-Nrf2 protein-protein interaction.[1] Unlike electrophilic Nrf2 activators, which covalently modify cysteine residues on Keap1, this compound binds non-covalently to Keap1.[2] This binding event induces a conformational change in Keap1, leading to the disruption of the Keap1-Nrf2 complex.[3][4] The dissociation from Keap1 stabilizes Nrf2, allowing it to translocate to the nucleus.[3] Within the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of a battery of cytoprotective genes, including NAD(P)H:quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and glutamate-cysteine ligase, which collectively enhance the cellular defense against oxidative stress.[5]

Quantitative Data on this compound Activity

The efficacy of this compound in activating the Nrf2 pathway and protecting against oxidative stress-induced damage has been demonstrated in both in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Activity of this compound
AssayCell LineParameterResultReference
NQO1 InductionMurine Hepatoma (Hepa1c1c7)CD value (Concentration to double NQO1 activity)200 nM[3]
Keap1-Nrf2 InteractionHuman Osteosarcoma (U2OS) co-expressing sfGFP-Nrf2 and Keap1-mCherryIncrease in sfGFP-Nrf2 fluorescence lifetime upon treatment with 50 μM this compoundStatistically significant (p < 0.0001)[3]
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Acetaminophen-Induced Hepatotoxicity
ParameterTreatment GroupValue (Mean ± SD)% Reduction vs. Vehiclep-valueReference
Plasma ALT (U/L)Vehicle + APAP~4500 ± 2000--[6][7]
This compound (25 mg/kg) + APAP~2500 ± 1500~44%0.0598[6][7]
Plasma AST (U/L)Vehicle + APAP~6000 ± 2500--[6][7]
This compound (25 mg/kg) + APAP~3000 ± 1500~50%0.0176[6][7]
Hepatic NQO1 mRNAVehicle1.0 (normalized)--[3]
This compound (10 mg/kg)2.2-fold increase-0.0026[3]
This compound (25 mg/kg)2.8-fold increase-0.0006[3]

APAP: Acetaminophen (B1664979); ALT: Alanine (B10760859) Aminotransferase; AST: Aspartate Aminotransferase. In vivo studies were conducted in 8-week-old male mice. This compound was administered orally three times at 24-hour intervals before intraperitoneal injection of APAP (300 mg/kg).[6][7]

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

This assay is used to verify the direct binding of this compound to Keap1 in a cellular context. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[8][9]

  • Cell Culture and Lysate Preparation: Human osteosarcoma (U2OS) cells stably expressing Keap1-mCherry are cultured to confluency. Cells are harvested and lysed by four freeze-thaw cycles. The lysate is cleared by centrifugation at 17,000 x g for 15 minutes at 4°C.[3]

  • Compound Incubation: The cell lysate is divided into two aliquots. One is incubated with this compound (e.g., 30 μM) and the other with vehicle (0.1% DMSO) for 1 hour at 37°C.[3]

  • Heat Challenge: Aliquots of the treated lysates are subjected to a temperature gradient (e.g., 40°C to 67.5°C) for a defined period (e.g., 3 minutes) using a thermal cycler.[7]

  • Analysis: The heated lysates are centrifuged to pellet the aggregated proteins. The soluble protein fraction is collected and analyzed by Western blotting using an anti-Keap1 antibody. The band intensities are quantified to determine the melting temperature (Tm) of Keap1 in the presence and absence of this compound. An increase in Tm indicates ligand binding.[3]

Fluorescence Lifetime Imaging-Förster Resonance Energy Transfer (FLIM-FRET)

This technique is employed to demonstrate the disruption of the Keap1-Nrf2 interaction in single, live cells. FRET occurs when two fluorescent molecules are in close proximity, resulting in a decrease in the fluorescence lifetime of the donor fluorophore. Disruption of the protein-protein interaction increases the distance between the fluorophores, leading to an increase in the donor's fluorescence lifetime.[4][10]

  • Cell Transfection and Culture: U2OS cells are co-transfected with plasmids encoding sfGFP-Nrf2 (donor) and Keap1-mCherry (acceptor).[3]

  • Compound Treatment: Cells are treated with this compound (e.g., 50 μM) or vehicle (0.1% DMSO) for 1 hour at 37°C.[3]

  • FLIM Data Acquisition: Fluorescence lifetime images are acquired using a confocal microscope equipped with a time-correlated single photon counting (TCSPC) system. The fluorescence decay of sfGFP is measured.[3]

  • Data Analysis: The fluorescence lifetime of sfGFP-Nrf2 is calculated for each pixel in the image. A statistically significant increase in the fluorescence lifetime in this compound-treated cells compared to vehicle-treated cells indicates the disruption of the Keap1-Nrf2 interaction.[3]

NQO1 Enzyme Activity Assay

This assay quantifies the functional consequence of Nrf2 activation by measuring the enzymatic activity of its downstream target, NQO1.[3]

  • Cell Culture and Treatment: Murine hepatoma (Hepa1c1c7) cells are seeded in 96-well plates and treated with serial dilutions of this compound or vehicle for 48 hours.[3]

  • Cell Lysis: Cells are lysed with a digitonin-containing buffer.[3]

  • Enzyme Activity Measurement: The NQO1 activity in the cell lysates is determined spectrophotometrically using menadione (B1676200) as a substrate. The rate of NADPH oxidation is monitored.[3]

  • Protein Quantification: The total protein concentration in the lysates is determined using a BCA assay for normalization.[3]

  • Data Analysis: The specific activity of NQO1 is calculated and the concentration of this compound that doubles the NQO1 activity (CD value) is determined.[3]

Acetaminophen-Induced Hepatotoxicity in Mice

This in vivo model is used to assess the protective effects of this compound against oxidative stress-induced liver injury.[1][11]

  • Animal Model: 8-week-old male C57BL/6 mice are used.[6][7]

  • Dosing Regimen: Mice are pre-treated with this compound (e.g., 25 mg/kg, orally) or vehicle once daily for three consecutive days.[6][7]

  • Induction of Hepatotoxicity: 24 hours after the final dose of this compound, mice are fasted overnight and then administered a single intraperitoneal injection of acetaminophen (APAP; 300 mg/kg).[6][7]

  • Sample Collection and Analysis: 24 hours after APAP administration, blood is collected for the measurement of plasma alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels, which are biomarkers of liver damage. Livers are also harvested for histological analysis and gene expression studies (e.g., qPCR for NQO1).[3][6][7]

Visualizations

Signaling Pathway of this compound Action

PRL295_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_dimer PRL295 This compound Keap1 Keap1 PRL295->Keap1 Binds & Inhibits Nrf2 Nrf2 Keap1->Nrf2 Sequesters Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Associates Nrf2->Keap1 Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3->Nrf2 Ubiquitination Ub Ubiquitin Maf sMaf Nrf2_n->Maf Nrf2_Maf Nrf2-Maf Complex ARE ARE Antioxidant_Genes Antioxidant Genes (e.g., NQO1, HO-1) ARE->Antioxidant_Genes Activates Transcription Cytoprotection Cytoprotection Antioxidant_Genes->Cytoprotection Cytoprotection & Oxidative Stress Mitigation Nrf2_Maf->ARE Binds InVivo_Workflow cluster_analysis start Start: 8-week-old male mice dosing This compound (25 mg/kg, p.o.) or Vehicle (Daily for 3 days) start->dosing fasting Overnight Fasting (24h after last dose) dosing->fasting apap APAP Injection (300 mg/kg, i.p.) fasting->apap collection Sample Collection (24h post-APAP) apap->collection analysis Analysis collection->analysis blood Blood: Plasma ALT/AST analysis->blood liver Liver: Histology, NQO1 mRNA analysis->liver

References

Methodological & Application

Application Notes and Protocols for PRL-295 in In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PRL-295 is a non-electrophilic small molecule activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. It functions as a protein-protein interaction inhibitor, specifically targeting the interaction between Nrf2 and its primary negative regulator, Kelch-like ECH-associated protein 1 (Keap1).[1][2] Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation. This compound binds to the Kelch domain of Keap1, disrupting the Keap1-Nrf2 complex. This prevents Nrf2 degradation, leading to its stabilization, nuclear translocation, and the subsequent transcription of a battery of cytoprotective genes, including NAD(P)H:quinone oxidoreductase 1 (NQO1).[1][2] These application notes provide detailed protocols for key in vitro cell-based assays to characterize the activity of this compound.

Mechanism of Action: The Keap1-Nrf2 Signaling Pathway

This compound activates the Nrf2 pathway through a "hinge-and-latch" mechanism. It preferentially disrupts the lower affinity binding of the DLG motif of Nrf2 to Keap1, leading to a conformational change that inhibits Nrf2 ubiquitination.

PRL295_Mechanism_of_Action cluster_basal Basal State cluster_treated This compound Treatment Nrf2_basal Nrf2 Keap1_basal Keap1 Dimer Nrf2_basal->Keap1_basal Binds Proteasome 26S Proteasome Nrf2_basal->Proteasome Degradation Cul3 Cul3-Rbx1 E3 Ligase Keap1_basal->Cul3 Recruits Cul3->Nrf2_basal Ubiquitination Ub Ubiquitin PRL295 This compound Keap1_treated Keap1 Dimer PRL295->Keap1_treated Binds Nrf2_stabilized Nrf2 (Stabilized) Keap1_treated->Nrf2_stabilized Interaction Blocked Nucleus Nucleus Nrf2_stabilized->Nucleus Translocation ARE ARE NQO1 NQO1 Gene ARE->NQO1 Transcription Cytoprotection Cytoprotective Response NQO1->Cytoprotection Translation

This compound disrupts the Keap1-Nrf2 interaction, leading to Nrf2-mediated gene expression.

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound in various in vitro assays. While specific EC50 and IC50 values are not consistently reported in the literature, the provided concentrations and observed effects offer valuable guidance for experimental design.

Table 1: this compound Concentrations for Target Engagement and Pathway Activation

AssayCell LineConcentration RangeReadoutReference
Cellular Thermal Shift Assay (CETSA)U2OS (overexpressing Keap1-mCherry)15 µMIncreased Keap1 thermostability[1]
Cellular Thermal Shift Assay (CETSA)HL-60 (endogenous Keap1)10 µMIncreased Keap1 thermostability[1]
Nrf2 Accumulation (Western Blot)Mouse Embryonic Fibroblasts (MEFs)1 - 10 µMDose-dependent increase in Nrf2 protein[1]
NQO1 mRNA Induction (qPCR)MEFs1 - 10 µMDose-dependent increase in NQO1 mRNA[1]
NQO1 Protein Induction (Western Blot)MEFs1 - 10 µMDose-dependent increase in NQO1 protein[1]
Keap1-Nrf2 Interaction (FLIM-FRET)HeLa50 µMIncreased sfGFP-Nrf2 fluorescence lifetime[1]

Table 2: Reported Binding Affinity of this compound

MethodTargetAffinity (Kd)Reference
Not SpecifiedKeap1Low- to sub-micromolar range[1]

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for Keap1 Target Engagement

This protocol determines if this compound directly binds to Keap1 in a cellular context by measuring changes in the thermal stability of Keap1.

CETSA_Workflow A 1. Cell Culture and Treatment (e.g., U2OS or HL-60 cells) B 2. Treat cells with this compound or Vehicle (DMSO) A->B C 3. Heat Challenge (Apply temperature gradient) B->C D 4. Cell Lysis C->D E 5. Centrifugation (Separate soluble and aggregated proteins) D->E F 6. Collect Supernatant (Soluble protein fraction) E->F G 7. Protein Quantification and Analysis (Western Blot for Keap1) F->G H 8. Data Analysis (Plot soluble Keap1 vs. Temperature) G->H

Workflow for the Cellular Thermal Shift Assay (CETSA).

Materials:

  • Cell line of interest (e.g., U2OS, HL-60)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE equipment and reagents

  • PVDF membrane

  • Primary antibody against Keap1

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Thermal cycler or heating blocks

  • Microcentrifuge

Protocol:

  • Cell Culture and Treatment:

    • Seed cells in appropriate culture vessels and grow to 70-80% confluency.

    • Treat cells with the desired concentration of this compound (e.g., 10-15 µM) or an equivalent volume of DMSO for 1-3 hours at 37°C.[1]

  • Cell Harvesting and Resuspension:

    • Harvest cells by trypsinization or scraping, wash with PBS, and pellet by centrifugation.

    • Resuspend the cell pellet in PBS or culture medium at a concentration of 1-2 x 106 cells/mL.

  • Heat Challenge:

    • Aliquot the cell suspension into PCR tubes for each temperature point.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by a cooling step to 4°C.

  • Cell Lysis:

    • Lyse the cells by adding lysis buffer and incubating on ice, followed by freeze-thaw cycles or sonication.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

    • Carefully collect the supernatant, which contains the soluble protein fraction.

  • Western Blot Analysis:

    • Determine the protein concentration of the soluble fractions using a BCA assay.

    • Normalize the protein concentrations for all samples.

    • Perform SDS-PAGE and Western blotting using a primary antibody specific for Keap1.

  • Data Analysis:

    • Quantify the band intensities for Keap1 at each temperature point.

    • Normalize the intensities to the intensity at the lowest temperature.

    • Plot the relative amount of soluble Keap1 as a function of temperature for both this compound-treated and vehicle-treated samples. A rightward shift in the melting curve for the this compound-treated sample indicates target engagement and thermal stabilization of Keap1.

FLIM-FRET Assay for Keap1-Nrf2 Interaction

This advanced imaging technique measures the Förster Resonance Energy Transfer (FRET) between fluorescently tagged Keap1 and Nrf2 to demonstrate the disruption of their interaction by this compound in live cells.

FLIM_FRET_Logic cluster_interaction Keap1-Nrf2 Interaction (No this compound) cluster_disruption Interaction Disrupted by this compound sfGFP_Nrf2_int sfGFP-Nrf2 (Donor) Keap1_mCherry_int Keap1-mCherry (Acceptor) sfGFP_Nrf2_int->Keap1_mCherry_int < 10 nm apart FRET FRET Occurs Keap1_mCherry_int->FRET Energy Transfer Lifetime_short sfGFP Fluorescence Lifetime is Quenched (Shorter) FRET->Lifetime_short Results in sfGFP_Nrf2_dis sfGFP-Nrf2 (Donor) Keap1_mCherry_dis Keap1-mCherry (Acceptor) sfGFP_Nrf2_dis->Keap1_mCherry_dis Interaction Blocked No_FRET No FRET Keap1_mCherry_dis->No_FRET No Energy Transfer PRL295 This compound PRL295->Keap1_mCherry_dis Binds Lifetime_long sfGFP Fluorescence Lifetime is Unquenched (Longer) No_FRET->Lifetime_long Results in

Logical diagram of the FLIM-FRET assay for Keap1-Nrf2 interaction.

Materials:

  • HeLa or U2OS cells

  • Expression vectors for sfGFP-Nrf2 (donor) and Keap1-mCherry (acceptor)

  • Transfection reagent (e.g., Lipofectamine)

  • Fluorescence lifetime imaging microscope

  • This compound (stock solution in DMSO)

Protocol:

  • Cell Culture and Transfection:

    • Seed HeLa or U2OS cells on glass-bottom dishes suitable for microscopy.

    • Co-transfect the cells with plasmids encoding sfGFP-Nrf2 and Keap1-mCherry.

    • Allow 24-48 hours for protein expression.

  • Cell Treatment:

    • Treat the transfected cells with this compound (e.g., 50 µM) or vehicle (DMSO) for 1 hour at 37°C prior to imaging.[1]

  • FLIM Data Acquisition:

    • Identify cells co-expressing both fluorescent proteins.

    • Acquire fluorescence lifetime data for the sfGFP donor fluorophore.

  • Data Analysis:

    • Analyze the fluorescence lifetime of sfGFP-Nrf2 in both control and this compound-treated cells.

    • A statistically significant increase in the fluorescence lifetime of sfGFP-Nrf2 in the presence of this compound indicates a reduction in FRET, and therefore, a disruption of the Keap1-Nrf2 interaction.[1]

NQO1 Induction Assays

These assays quantify the functional consequence of Nrf2 activation by measuring the upregulation of the Nrf2 target gene, NQO1, at both the mRNA and protein levels.

A. NQO1 mRNA Induction by qPCR

Materials:

  • Cell line (e.g., MEFs, HaCaT)

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for NQO1 and a housekeeping gene (e.g., GAPDH, ACTB)

Protocol:

  • Cell Treatment: Treat cells with a dose-range of this compound (e.g., 1-10 µM) or vehicle for a specified time (e.g., 6-24 hours).

  • RNA Extraction: Isolate total RNA from the cells using a commercial kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA.

  • qPCR: Perform quantitative PCR using primers for NQO1 and a housekeeping gene.

  • Data Analysis: Calculate the relative fold change in NQO1 mRNA expression using the ΔΔCt method, normalized to the housekeeping gene and the vehicle control.

B. NQO1 Protein Induction by Western Blot

Materials:

  • Cell line (e.g., MEFs, HaCaT)

  • This compound

  • Lysis buffer

  • Primary antibody against NQO1

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • Other reagents for Western blotting as listed in the CETSA protocol.

Protocol:

  • Cell Treatment: Treat cells with a dose-range of this compound (e.g., 1-10 µM) or vehicle for a specified time (e.g., 24-48 hours).

  • Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration.

  • Western Blot: Perform SDS-PAGE and Western blotting using primary antibodies for NQO1 and a loading control.

  • Data Analysis: Quantify the band intensities for NQO1 and the loading control. Normalize the NQO1 signal to the loading control and express the results as fold induction over the vehicle-treated control.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the in vitro characterization of this compound. By employing these cell-based assays, researchers can effectively demonstrate the target engagement, mechanism of action, and functional cellular activity of this potent Nrf2 activator. These methods are crucial for the preclinical evaluation of this compound and other Keap1-Nrf2 interaction inhibitors in drug discovery and development.

References

Application Notes and Protocols for Utilizing PRL-295 in a Cellular Thermal Shift Assay (CETSA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique used to verify and quantify the engagement of a drug candidate with its intracellular target protein in a physiologically relevant context.[1][2] The assay is predicated on the principle that the binding of a ligand, such as a small molecule inhibitor, to its target protein confers thermal stability.[1][3] This increased stability results in the protein being more resistant to heat-induced denaturation and aggregation. By subjecting cells or cell lysates to a temperature gradient and subsequently quantifying the amount of soluble target protein remaining, one can assess the extent of drug-target interaction.[2][3]

PRL-295 is a small molecule inhibitor that targets the Kelch-like ECH-associated protein 1 (Keap1).[4][5] Keap1 is a critical negative regulator of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2), which orchestrates cellular responses to oxidative and inflammatory stress.[6][7] Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation. The binding of this compound to Keap1 disrupts the Keap1-Nrf2 protein-protein interaction, leading to the stabilization and nuclear accumulation of Nrf2.[8][9] This, in turn, activates the transcription of Nrf2-dependent cytoprotective genes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1).[5][8]

These application notes provide a detailed protocol for utilizing this compound in a CETSA to confirm its engagement with Keap1 in a cellular environment.

Signaling Pathway

The Keap1-Nrf2 signaling pathway is a key regulator of cellular defense against oxidative stress. In its inactive state, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. Upon encountering electrophilic or oxidative stress, or through the action of inhibitors like this compound, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.

Keap1_Nrf2_Pathway Keap1-Nrf2 Signaling Pathway and this compound Inhibition PRL295 This compound Keap1 Keap1 PRL295->Keap1 binds Nrf2 Nrf2 Keap1->Nrf2 sequesters Cul3 Cul3-E3 Ligase Keap1->Cul3 interacts with Nrf2->Keap1 Proteasome Proteasome Nrf2->Proteasome degradation Nrf2_n Nrf2 Nrf2->Nrf2_n translocates Cul3->Nrf2 ubiquitinates ARE ARE Nrf2_n->ARE binds to Cytoprotective_Genes Cytoprotective Genes (e.g., NQO1) ARE->Cytoprotective_Genes activates transcription

Keap1-Nrf2 signaling and this compound inhibition.

Experimental Principles

The CETSA workflow involves treating intact cells with this compound, followed by a heat challenge across a range of temperatures. The binding of this compound to Keap1 stabilizes the protein, making it less susceptible to thermal denaturation. Consequently, a higher amount of soluble Keap1 will be present in this compound-treated cells compared to vehicle-treated controls at elevated temperatures. The soluble protein fraction is then analyzed by Western blotting to quantify the levels of Keap1.

CETSA_Workflow Cellular Thermal Shift Assay (CETSA) Workflow A 1. Cell Culture and Treatment (e.g., HL-60 cells treated with this compound or vehicle) B 2. Heat Challenge (Aliquots heated to a range of temperatures) A->B C 3. Cell Lysis (e.g., Freeze-thaw cycles) B->C D 4. Separation of Soluble and Precipitated Proteins (Centrifugation) C->D E 5. Protein Quantification of Soluble Fraction D->E F 6. Western Blot Analysis (Detection of soluble Keap1) E->F G 7. Data Analysis (Plotting soluble Keap1 vs. temperature) F->G

A schematic of the CETSA protocol.

Quantitative Data Summary

The following tables summarize representative quantitative data from CETSA experiments with this compound.

Table 1: In Vitro CETSA with this compound in HL-60 Cell Lysates

TreatmentConcentrationIncubation TimeTemperature RangeObserved Tagg Shift (°C)
Vehicle (DMSO)0.1%1 hour40 - 67.5-
This compound30 µM1 hour40 - 67.5Significant increase

Note: Tagg refers to the aggregation temperature.

Table 2: Intact Cell CETSA with this compound in HL-60 Cells [10]

TreatmentConcentrationIncubation TimeTemperature RangeObserved Tagg Shift (°C)
Vehicle (DMSO)0.1%3 hours40 - 67.5-
This compound10 µM3 hours40 - 67.5Significant increase

Table 3: In Vivo CETSA with this compound in Murine Liver [9]

TreatmentDosageDosing RegimenHarvest TimeTemperature RangeObserved Tagg Shift (°C)
Vehicle-4 doses, 24h apart3h post last dose40 - 67.5-
This compound10 mg/kg4 doses, 24h apart3h post last dose40 - 67.5Dose-dependent increase
This compound25 mg/kg4 doses, 24h apart3h post last dose40 - 67.5Dose-dependent increase
This compound50 mg/kg4 doses, 24h apart3h post last dose40 - 67.5Dose-dependent increase

Experimental Protocols

Materials and Reagents
  • Cell Line: Human promyelocytic leukemia HL-60 cells (ATCC® CCL-240™)

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • This compound: Prepare a stock solution in DMSO.

  • Phosphate-Buffered Saline (PBS)

  • Protease Inhibitor Cocktail

  • Laemmli Sample Buffer

  • Primary Antibody: Anti-Keap1 antibody

  • Secondary Antibody: HRP-conjugated secondary antibody

  • Loading Control Antibody: Anti-GAPDH or Anti-HSP90

  • PVDF membrane

  • 5% non-fat milk in TBST

  • ECL substrate

Protocol for CETSA in Intact HL-60 Cells
  • Cell Culture and Treatment

    • Culture HL-60 cells in suspension to a density of approximately 1 x 10^6 cells/mL.

    • Treat cells with this compound (e.g., 10 µM final concentration) or an equivalent volume of DMSO (vehicle control) for 3 hours at 37°C in a humidified incubator with 5% CO2.[10][11]

  • Heat Challenge

    • Aliquot 100 µL of the cell suspension into PCR tubes for each temperature point.

    • Use a thermal cycler to heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes.[1]

    • Immediately cool the tubes on ice for 3 minutes.

  • Cell Lysis

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[1]

    • Add protease inhibitor cocktail to the lysates.

  • Separation of Soluble and Precipitated Proteins

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

    • Carefully collect the supernatant containing the soluble protein fraction.

  • Protein Quantification

    • Determine the protein concentration of the soluble fractions using a standard protein assay (e.g., BCA assay).

  • Western Blot Analysis

    • Normalize the protein concentrations for all samples.

    • Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-Keap1 antibody overnight at 4°C.[1]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

    • Detect the signal using an ECL substrate and an imaging system.

    • Strip and re-probe the membrane with an antibody against a loading control (e.g., GAPDH) to ensure equal protein loading.[1]

  • Data Analysis

    • Quantify the band intensities for Keap1 and the loading control.

    • Normalize the Keap1 band intensity to the loading control for each sample.

    • For each treatment condition (this compound and vehicle), plot the normalized soluble Keap1 levels against the corresponding temperature to generate thermal stabilization curves.

    • A shift in the curve to higher temperatures for the this compound-treated samples compared to the vehicle control indicates target engagement.

Troubleshooting

IssuePossible CauseSolution
No or weak Keap1 signalInsufficient protein loadingIncrease the amount of protein loaded onto the gel.
Poor antibody qualityUse a validated antibody for Keap1.
Inefficient protein transferOptimize the Western blot transfer conditions.
No thermal shift observedThis compound is inactiveVerify the activity of the this compound compound.
Incorrect temperature rangePerform a broader temperature range for the melt curve to find the optimal denaturation temperature.[1]
Insufficient drug incubation timeVary the drug incubation time to ensure adequate cell permeability and target binding.[1]
High variability between replicatesUneven heating/coolingUse a thermal cycler for precise temperature control.[1]
Inconsistent sample handlingEnsure consistent pipetting and sample processing.

Conclusion

The Cellular Thermal Shift Assay is a robust method for confirming the intracellular target engagement of this compound with Keap1. By demonstrating a this compound-induced increase in the thermal stability of Keap1, researchers can confidently establish a direct interaction between the compound and its target in a cellular context. This information is invaluable for mechanism-of-action studies and for advancing drug development programs targeting the Keap1-Nrf2 pathway.

References

Application Note: Visualizing Keap1-Nrf2 Disruption by PRL-295 Using FLIM-FRET Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under basal conditions, the Kelch-like ECH-associated protein 1 (Keap1) targets the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) for ubiquitination and subsequent proteasomal degradation.[1][2][3] Upon exposure to stressors, this interaction is disrupted, leading to Nrf2 stabilization, nuclear translocation, and the activation of antioxidant response element (ARE)-dependent gene expression, which collectively enhance cellular protection.[1][3][4] Dysregulation of this pathway is implicated in various diseases, including cancer and neurodegenerative disorders, making the Keap1-Nrf2 protein-protein interaction (PPI) a key therapeutic target.[1][5][6]

PRL-295 is a small molecule inhibitor designed to disrupt the Keap1-Nrf2 interaction, thereby activating the Nrf2-mediated cytoprotective response.[7][8][9][10] This application note details a robust methodology to visualize and quantify the efficacy of this compound in disrupting the Keap1-Nrf2 PPI in living cells using Fluorescence Lifetime Imaging Microscopy (FLIM) combined with Förster Resonance Energy Transfer (FRET).

FRET is a non-radiative energy transfer process between two fluorophores, a donor and an acceptor, when they are in close proximity (typically 1-10 nm).[11][12] The efficiency of FRET is inversely proportional to the sixth power of the distance between the fluorophores.[11] FLIM measures the fluorescence lifetime of the donor fluorophore, which is the average time it spends in the excited state before returning to the ground state. In the presence of an acceptor, FRET provides an additional non-radiative decay pathway for the donor, resulting in a shorter fluorescence lifetime. By measuring the donor's fluorescence lifetime, FLIM-FRET provides a quantitative measure of protein-protein interaction.

This protocol describes the use of sfGFP-tagged Nrf2 (donor) and mCherry-tagged Keap1 (acceptor) to monitor their interaction. Disruption of this interaction by this compound will lead to an increase in the fluorescence lifetime of sfGFP-Nrf2, indicating a reduction in FRET efficiency.[7][8]

Principle of the Assay

The FLIM-FRET assay to monitor this compound mediated Keap1-Nrf2 disruption is based on the following principles:

  • Protein Tagging: Nrf2 is tagged with a donor fluorophore (e.g., superfolder Green Fluorescent Protein, sfGFP), and Keap1 is tagged with an acceptor fluorophore (e.g., mCherry).

  • FRET Signal: When sfGFP-Nrf2 and Keap1-mCherry interact, the close proximity of the two fluorophores allows for FRET to occur. This results in a decrease in the fluorescence lifetime of the sfGFP donor.

  • Disruption by this compound: The addition of this compound disrupts the interaction between Keap1 and Nrf2. This increases the distance between the sfGFP and mCherry tags.

  • FLIM Detection: The increased distance between the donor and acceptor leads to a decrease in FRET efficiency, which is detected as a prolongation of the sfGFP donor's fluorescence lifetime.

Signaling Pathway and Experimental Workflow

Keap1_Nrf2_Pathway cluster_0 Basal Conditions cluster_1 This compound Treatment Keap1 Keap1 Dimer Nrf2 Nrf2 Keap1->Nrf2 Binds Cul3 Cul3-Rbx1 E3 Ligase Nrf2->Cul3 Recruited to Proteasome 26S Proteasome Nrf2->Proteasome Degradation Ub Ubiquitin Cul3->Ub Ubiquitination Ub->Nrf2 PRL295 This compound Keap1_active Keap1 Dimer PRL295->Keap1_active Binds & Disrupts Interaction Nrf2_free Nrf2 (stabilized) Keap1_active->Nrf2_free Interaction Blocked Nucleus Nucleus Nrf2_free->Nucleus Translocation ARE ARE Nrf2_free->ARE Binds to Genes Cytoprotective Genes (e.g., NQO1, HO-1) ARE->Genes Activates Transcription

Caption: Keap1-Nrf2 signaling pathway and the mechanism of this compound action.

FLIM_FRET_Workflow cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., HEK293T) transfection 2. Co-transfection with sfGFP-Nrf2 (Donor) & Keap1-mCherry (Acceptor) cell_culture->transfection incubation 3. Incubation (24-48 hours) transfection->incubation treatment 4. Treatment - Vehicle (Control) - this compound incubation->treatment imaging 5. FLIM Imaging (Time-Correlated Single Photon Counting - TCSPC) treatment->imaging lifetime_calc 6. Fluorescence Lifetime Calculation imaging->lifetime_calc fret_eff 7. FRET Efficiency Calculation lifetime_calc->fret_eff stats 8. Statistical Analysis fret_eff->stats

Caption: Experimental workflow for FLIM-FRET analysis of Keap1-Nrf2 disruption.

Materials and Reagents

Reagent/MaterialSupplier (Example)Catalog Number (Example)
HEK293T cellsATCCCRL-3216
Dulbecco's Modified Eagle Medium (DMEM)Thermo Fisher Scientific11965092
Fetal Bovine Serum (FBS)Thermo Fisher Scientific26140079
Penicillin-StreptomycinThermo Fisher Scientific15140122
Opti-MEM I Reduced Serum MediumThermo Fisher Scientific31985062
Lipofectamine 2000 Transfection ReagentThermo Fisher Scientific11668019
sfGFP-Nrf2 plasmidAddgene(Example: pCMV-sfGFP-Nrf2)
Keap1-mCherry plasmidAddgene(Example: pCMV-Keap1-mCherry)
This compoundMedChemExpressHY-136373
Dimethyl sulfoxide (B87167) (DMSO)Sigma-AldrichD8418
Phosphate-Buffered Saline (PBS)Thermo Fisher Scientific10010023
Glass-bottom imaging dishes (35 mm)MatTek CorporationP35G-1.5-14-C

Experimental Protocol

Cell Culture and Transfection
  • Cell Seeding: Seed HEK293T cells onto 35 mm glass-bottom imaging dishes at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with sfGFP-Nrf2 and Keap1-mCherry plasmids using Lipofectamine 2000 according to the manufacturer's protocol. A 1:1 ratio of the plasmids is recommended as a starting point.

    • Control Groups:

      • Cells transfected with sfGFP-Nrf2 only (donor-only control).

      • Cells co-transfected with sfGFP-Nrf2 and a plasmid expressing free mCherry (negative FRET control).

  • Incubation: Incubate the cells for 24-48 hours post-transfection to allow for sufficient protein expression.

Compound Treatment
  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 10 µM).

  • Vehicle Control: Prepare a vehicle control solution containing the same final concentration of DMSO as the this compound treatment group.

  • Treatment: Replace the culture medium in the imaging dishes with the medium containing either this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 1-4 hours) at 37°C and 5% CO₂.

FLIM-FRET Imaging
  • Microscope Setup: Use a confocal laser scanning microscope equipped with a pulsed laser for excitation and a time-correlated single photon counting (TCSPC) system for detection.

    • Excitation: Use a 488 nm pulsed laser to excite the sfGFP donor.

    • Emission: Collect the emission signal using a bandpass filter appropriate for sfGFP (e.g., 500-550 nm).

  • Image Acquisition:

    • Acquire images from multiple cells for each condition (vehicle and this compound treated).

    • Ensure that the photon count rate is within the linear range of the detector to avoid pulse pile-up artifacts.

    • For each cell, acquire data until a sufficient number of photons per pixel is collected for accurate lifetime fitting (e.g., >1000 photons in the brightest pixel).

Data Analysis
  • Fluorescence Lifetime Fitting: Use appropriate software (e.g., SPCImage, SymPhoTime) to analyze the TCSPC data. Fit the fluorescence decay curves for each pixel using a bi-exponential decay model. The software will generate a fluorescence lifetime map of the cells.

  • FRET Efficiency Calculation: The FRET efficiency (E) can be calculated using the following formula:

    • E (%) = (1 - (τDA / τD)) x 100

    • Where τDA is the fluorescence lifetime of the donor (sfGFP-Nrf2) in the presence of the acceptor (Keap1-mCherry), and τD is the fluorescence lifetime of the donor in the absence of the acceptor (from the donor-only control cells).

  • Statistical Analysis: Calculate the mean fluorescence lifetime of sfGFP-Nrf2 for each condition. Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the difference in fluorescence lifetime between the vehicle-treated and this compound-treated groups.

Expected Results and Data Presentation

Treatment with an effective concentration of this compound is expected to cause a statistically significant increase in the fluorescence lifetime of sfGFP-Nrf2 in cells co-expressing Keap1-mCherry, as compared to vehicle-treated cells. This indicates a disruption of the Keap1-Nrf2 interaction.

Quantitative Data Summary
Treatment GroupMean sfGFP-Nrf2 Fluorescence Lifetime (ns) ± SDFRET Efficiency (%)
sfGFP-Nrf2 only (Donor Control)2.5 ± 0.1N/A
sfGFP-Nrf2 + Keap1-mCherry (Vehicle)2.1 ± 0.216%
sfGFP-Nrf2 + Keap1-mCherry (this compound)2.4 ± 0.14%

(Note: The values presented in this table are hypothetical and for illustrative purposes. Actual values will depend on the specific experimental setup and conditions.)

A recent study demonstrated that treatment of cells co-expressing sfGFP-Nrf2 and Keap1-mCherry with 50 µM this compound for 1 hour resulted in a significant increase in the fluorescence lifetime of sfGFP-Nrf2, indicating a disruption of the Keap1-Nrf2 complex.[1] This was also associated with the nuclear accumulation of sfGFP-Nrf2.[1]

Troubleshooting

IssuePossible CauseSolution
Low FRET efficiency in control cells - Low expression of acceptor protein. - Incorrect fluorophore pair. - Proteins are not interacting.- Optimize transfection efficiency and plasmid ratio. - Ensure the emission spectrum of the donor overlaps with the excitation spectrum of the acceptor. - Confirm protein interaction with an alternative method (e.g., co-immunoprecipitation).
High cell-to-cell variability - Variable protein expression levels.- Select cells with similar donor and acceptor expression levels for analysis. - Use a stable cell line expressing the fusion proteins.
Phototoxicity or photobleaching - High laser power. - Long exposure times.- Reduce laser power to the minimum required for a good signal-to-noise ratio. - Minimize exposure time during image acquisition.
No change in fluorescence lifetime after this compound treatment - Inactive compound. - Insufficient compound concentration or treatment time.- Verify the activity of the this compound stock. - Perform a dose-response and time-course experiment to determine optimal conditions.

Conclusion

The FLIM-FRET imaging assay provides a powerful and quantitative method for studying the disruption of the Keap1-Nrf2 protein-protein interaction by small molecules like this compound in living cells. This technique offers high spatial and temporal resolution, allowing for detailed analysis of the drug's mechanism of action at the cellular level. The detailed protocol and guidelines presented in this application note will enable researchers, scientists, and drug development professionals to effectively implement this assay for the evaluation of Keap1-Nrf2 inhibitors.

References

Application Notes and Protocols: Determining the Optimal Concentration of PRL-295 for Treating U2OS Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a comprehensive guide for determining and utilizing the optimal concentration of PRL-295 for experimental studies involving the human osteosarcoma cell line, U2OS.

Introduction

This compound is an isoquinoline-based small molecule that has been identified as an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] Its mechanism of action involves binding to Kelch-like ECH-associated protein 1 (Keap1), which is a negative regulator of Nrf2.[1][3][4] This interaction disrupts the Keap1-Nrf2 complex, leading to the stabilization and nuclear translocation of Nrf2, and subsequent activation of antioxidant response element (ARE)-driven gene expression.[3][4]

U2OS cells, a human osteosarcoma cell line, are a valuable in vitro model for cancer research and are suitable for studying the effects of novel therapeutic compounds.[5][6][7] Determining the optimal concentration of this compound is critical for obtaining reliable and reproducible experimental results, as the effects of the compound are dose-dependent. This document provides detailed protocols for culturing U2OS cells and for determining the optimal concentration of this compound using a cell viability assay.

Data Presentation: Example of a Dose-Response Study

To determine the optimal concentration of this compound for treating U2OS cells, a dose-response experiment should be conducted. The following table represents hypothetical data from an MTT assay, which measures cell viability.

This compound Concentration (µM)U2OS Cell Viability (%)Standard Deviation
0 (Vehicle Control)1005.2
198.54.8
595.15.5
1089.76.1
2075.37.3
4052.18.0
8025.86.9
16010.24.5

Note: This is example data. Researchers should generate their own data by following the provided protocols.

Experimental Protocols

U2OS Cell Culture

This protocol outlines the standard procedure for culturing and maintaining U2OS cells.

Materials:

  • U2OS cell line (ATCC HTB-96)

  • DMEM (Gibco #11960) or McCoy's 5a medium[6]

  • Fetal Bovine Serum (FBS)

  • L-Glutamine

  • Penicillin-Streptomycin solution (Gibco #15140-122)

  • Trypsin-EDTA (0.05%) (Gibco #25300)[5]

  • Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free

  • Cell culture flasks (T25 or T75)

  • 96-well plates for assays

  • Humidified incubator at 37°C with 5% CO2

Growth Medium Preparation:

  • DMEM or McCoy's 5a medium supplemented with 10% FBS, 2 mM L-Glutamine, 100 units/mL penicillin, and 100 µg/mL streptomycin.[5]

Protocol for Subculturing U2OS Cells:

  • Grow cells in a T75 flask until they reach 80-90% confluency.

  • Aspirate the growth medium from the flask.

  • Wash the cell monolayer once with 5-10 mL of sterile PBS.

  • Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.

  • Add 5-7 mL of fresh growth medium to inactivate the trypsin.

  • Transfer the cell suspension to a 15 mL conical tube and centrifuge at 1500 rpm for 5 minutes.[5][7]

  • Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh growth medium.

  • Determine the cell concentration using a hemocytometer or an automated cell counter.

  • Seed new flasks at a density of 1-5 x 10^5 viable cells/mL. A subcultivation ratio of 1:3 to 1:6 is recommended.[7]

  • Incubate at 37°C in a 5% CO2 incubator. Change the medium every 2-3 days.[5][6]

Determining Optimal Concentration of this compound with MTT Assay

This protocol describes how to perform a dose-response experiment using an MTT assay to measure the effect of this compound on U2OS cell viability.

Materials:

  • U2OS cells

  • Complete growth medium

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • 96-well tissue culture plates

  • Microplate reader

Protocol:

  • Seed U2OS cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of growth medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.

  • Prepare serial dilutions of this compound in growth medium from a stock solution. It is recommended to test a wide range of concentrations (e.g., 0.1 µM to 200 µM). Include a vehicle control (DMSO) with the same final concentration as in the highest this compound treatment.

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[8]

  • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.[8]

  • After the incubation, add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.[9]

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Visualization

Signaling Pathway of this compound

PRL295_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PRL295 This compound Keap1 Keap1 PRL295->Keap1 Binds to Nrf2 Nrf2 Keap1->Nrf2 Binds and sequesters Cul3 Cul3-Rbx1 E3 Ubiquitin Ligase Keap1->Cul3 Adapter for Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Cul3->Nrf2 Ubiquitination Ub Ubiquitin ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Cytoprotective Genes (e.g., NQO1, HMOX1) ARE->Genes Activates Transcription

Caption: Mechanism of this compound action on the Keap1-Nrf2 signaling pathway.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis arrow arrow Culture Culture U2OS Cells Seed Seed Cells in 96-well Plate Culture->Seed Prepare_PRL Prepare this compound Dilutions Treat Treat Cells with this compound (24-72h) Prepare_PRL->Treat Add_MTT Add MTT Reagent Treat->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570nm) Solubilize->Read_Absorbance Calculate_Viability Calculate % Viability Read_Absorbance->Calculate_Viability Plot_Curve Plot Dose-Response Curve Calculate_Viability->Plot_Curve Determine_IC50 Determine IC50/Optimal Dose Plot_Curve->Determine_IC50

Caption: Workflow for determining the optimal concentration of this compound.

Conclusion

The optimal concentration of this compound for treating U2OS cells is dependent on the specific experimental endpoint (e.g., cytotoxicity, Nrf2 activation, or thermal shift of Keap1). As such, it is imperative that researchers empirically determine this value for their specific assay. The protocols provided herein offer a robust framework for the culture of U2OS cells and for conducting a dose-response study to identify a suitable working concentration of this compound. Following these guidelines will ensure the generation of accurate and reproducible data in studies investigating the effects of this promising Keap1-Nrf2 pathway modulator.

References

Application Notes and Protocols for PRL-295 in Mouse Models of Liver Injury

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the dosage and administration of PRL-295, a potent activator of the Nrf2 pathway, for use in preclinical mouse models of liver injury. The protocols detailed below are based on established methodologies and published research, focusing on the acetaminophen-induced acute liver injury model. Additionally, this document provides standardized protocols for other common liver injury models—carbon tetrachloride (CCl4)-induced fibrosis and bile duct ligation (BDL)-induced cholestasis—with proposed therapeutic strategies for evaluating Nrf2 activators like this compound.

Mechanism of Action: The Keap1-Nrf2 Pathway

This compound is an isoquinoline-based compound that functions as a protein-protein interaction inhibitor, disrupting the binding of Kelch-like ECH-associated protein 1 (Keap1) to Nuclear factor erythroid 2-related factor 2 (Nrf2). Under normal physiological conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation. By inhibiting this interaction, this compound allows Nrf2 to translocate to the nucleus, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of a wide array of cytoprotective genes. This leads to the upregulation of antioxidant enzymes and other protective proteins, thereby mitigating oxidative stress and cellular damage in the liver.[1][2][3]

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Proteasome Proteasomal Degradation Keap1->Proteasome Ubiquitination & Targeting PRL295 This compound PRL295->Keap1 Inhibition ARE ARE Nrf2_n->ARE Binding Genes Cytoprotective Genes (e.g., NQO1, HO-1) ARE->Genes Activation of Transcription

Caption: Mechanism of Action of this compound on the Keap1-Nrf2 Signaling Pathway.

Data Presentation: this compound Dosage and Administration

The following tables summarize the quantitative data for this compound administration in a mouse model of acetaminophen-induced liver injury.

Table 1: this compound Dosage Regimen for Thermostability Studies

ParameterDescription
Compound This compound
Animal Model Mouse
Dosage 10 mg/kg, 25 mg/kg, 50 mg/kg body weight
Administration Route Oral gavage (per os)
Vehicle 5% DMSO in corn oil
Frequency Once daily for 4 consecutive days
Endpoint Liver harvest 3 hours after the final dose for Keap1 thermostability analysis

Table 2: this compound Dosage for Hepatoprotective Efficacy Studies

ParameterDescription
Compound This compound
Animal Model 8-week-old male mice
Dosage 25 mg/kg body weight
Administration Route Oral gavage (per os)
Vehicle 5% DMSO in corn oil
Pre-treatment Regimen Once daily for 3 consecutive days
Liver Injury Induction Acetaminophen (B1664979) (300 mg/kg, i.p.) 24 hours after the last this compound dose
Euthanasia & Sample Collection 24 hours post-acetaminophen administration

Experimental Protocols

I. Acetaminophen (APAP)-Induced Acute Liver Injury Model

This model is highly reproducible and clinically relevant for studying drug-induced liver injury.

APAP_Workflow cluster_pretreatment Pre-treatment Phase (3 Days) cluster_induction Induction Phase (Day 4) cluster_evaluation Evaluation Phase (Day 5) PRL295_admin Administer this compound (25 mg/kg, p.o.) or Vehicle Daily APAP_injection Inject Acetaminophen (300 mg/kg, i.p.) PRL295_admin->APAP_injection 24h wait Euthanasia Euthanize Mice (24h post-APAP) APAP_injection->Euthanasia 24h incubation Blood_collection Collect Blood (Serum ALT/AST) Euthanasia->Blood_collection Liver_collection Collect Liver (Histology, etc.) Euthanasia->Liver_collection

Caption: Experimental workflow for this compound in APAP-induced liver injury.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Corn oil

  • Acetaminophen (APAP)

  • Sterile saline (0.9% NaCl)

  • 8 to 10-week-old male C57BL/6 mice

  • Oral gavage needles (20-22 gauge, 1.5 inch)

  • Syringes and needles (25-27 gauge) for intraperitoneal injection

Protocol:

  • Animal Acclimatization: House mice in a controlled environment (12-hour light/dark cycle, 22-24°C) with ad libitum access to food and water for at least one week before the experiment.

  • Preparation of this compound Formulation:

    • Prepare a 5% DMSO in corn oil vehicle. For example, to make 10 mL, add 0.5 mL of DMSO to 9.5 mL of corn oil and vortex thoroughly.

    • Dissolve this compound in the vehicle to achieve the desired final concentration for a dosing volume of approximately 10 mL/kg. For a 25 mg/kg dose in a 25 g mouse, the mouse would receive 0.25 mL of a 2.5 mg/mL solution.

  • This compound Administration (Oral Gavage):

    • Administer this compound (25 mg/kg) or the vehicle to the respective groups of mice via oral gavage once daily for three consecutive days.

  • Induction of Liver Injury:

    • Twenty-four hours after the final dose of this compound or vehicle, fast the mice for 12-16 hours (with free access to water).

    • Prepare a fresh solution of acetaminophen in warm sterile saline (e.g., 15 mg/mL).

    • Administer a single intraperitoneal (i.p.) injection of acetaminophen at a dose of 300 mg/kg.

  • Sample Collection:

    • Twenty-four hours after the acetaminophen injection, euthanize the mice by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

    • Immediately collect blood via cardiac puncture for serum separation.

    • Perfuse the liver with ice-cold phosphate-buffered saline (PBS) and excise it. A portion of the liver should be fixed in 10% neutral buffered formalin for histology, and the remainder can be snap-frozen in liquid nitrogen for biochemical or molecular analyses.

  • Assessment of Liver Injury:

    • Serum Analysis: Measure the levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) in the serum using commercially available kits.

    • Histopathology: Process the formalin-fixed liver tissue for paraffin (B1166041) embedding, sectioning, and staining with Hematoxylin and Eosin (H&E) to assess the extent of necrosis.

II. Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model (Proposed Protocol)

This model is widely used to study the pathogenesis of liver fibrosis. Oxidative stress is a key driver of CCl4-induced hepatotoxicity, making it a relevant model for evaluating Nrf2 activators.

Protocol:

  • Animal Model: 8 to 10-week-old male C57BL/6 mice.

  • Induction of Fibrosis:

    • Administer CCl4 (diluted 1:4 in corn oil) via intraperitoneal injection at a dose of 1 mL/kg body weight, twice a week for 4-8 weeks.

  • Proposed this compound Treatment Regimens:

    • Prophylactic: Administer this compound (e.g., 25 mg/kg, p.o.) daily, starting from the first day of CCl4 injections.

    • Therapeutic: Induce fibrosis for 4 weeks with CCl4, then begin daily administration of this compound for the subsequent 2-4 weeks, concurrently with continued CCl4 administration.

  • Sample Collection:

    • At the end of the treatment period (e.g., 4, 6, or 8 weeks), euthanize the mice 48-72 hours after the final CCl4 injection.

    • Collect blood for serum ALT/AST analysis and liver tissue for histological and biochemical assessment of fibrosis.

  • Assessment of Fibrosis:

    • Histopathology: Stain liver sections with Sirius Red or Masson's trichrome to visualize and quantify collagen deposition.[4][5]

    • Biochemical Analysis: Perform a hydroxyproline (B1673980) assay on liver homogenates to quantify total collagen content.[6][7]

    • Gene Expression Analysis: Use qPCR to measure the mRNA levels of profibrotic genes (e.g., Col1a1, Acta2 [α-SMA], Timp1) and Nrf2 target genes (e.g., Nqo1, Gclc).

III. Bile Duct Ligation (BDL)-Induced Cholestatic Liver Injury Model (Proposed Protocol)

The BDL model mimics obstructive cholestatic liver diseases, where bile acid accumulation leads to oxidative stress, inflammation, and fibrosis. This provides a strong rationale for testing Nrf2 activators.

Protocol:

  • Animal Model: 8 to 10-week-old male C57BL/6 mice.

  • Surgical Procedure:

    • Anesthetize the mouse and perform a midline laparotomy to expose the common bile duct.

    • Ligate the common bile duct in two places with a non-absorbable suture and transect the duct between the ligatures.

    • Close the abdominal incision in layers. Sham-operated animals will undergo the same procedure without ligation of the bile duct.[8][9][10]

  • Proposed this compound Treatment:

    • Begin daily oral administration of this compound (e.g., 25 mg/kg, p.o.) or vehicle 24 hours after the BDL surgery and continue for the duration of the study (e.g., 14-28 days).

  • Sample Collection:

    • Euthanize the mice at a predetermined time point (e.g., 14 or 28 days post-surgery).

    • Collect blood for serum analysis of ALT, AST, alkaline phosphatase (ALP), and total bilirubin.

    • Harvest the liver for histological and biochemical analysis.

  • Assessment of Cholestatic Injury and Fibrosis:

    • Serum Analysis: Measure markers of liver injury and cholestasis.

    • Histopathology: Use H&E staining to assess bile duct proliferation and inflammatory cell infiltration. Use Sirius Red or Masson's trichrome staining to evaluate fibrosis.[4][5]

    • Biochemical and Molecular Analysis: As described for the CCl4 model.

By following these detailed protocols, researchers can effectively utilize this compound and other Nrf2 activators to investigate their therapeutic potential in various mouse models of liver injury. The provided quantitative data and experimental workflows offer a solid foundation for designing and executing robust preclinical studies in the field of hepatology and drug development.

References

Application Notes and Protocols: Detection of Nrf2 Activation by PRL-295 Using Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for assessing the activation of Nuclear factor erythroid 2-related factor 2 (Nrf2) upon treatment with the small molecule inhibitor PRL-295. This compound is a known inhibitor of the Kelch-like ECH-associated protein 1 (Keap1)-Nrf2 protein-protein interaction, which leads to the stabilization and nuclear translocation of Nrf2, and subsequent activation of antioxidant response element (ARE)-dependent gene expression. The primary method detailed here is Western blotting for the detection of increased total and nuclear Nrf2 levels, as well as the upregulation of its downstream target, NAD(P)H:quinone oxidoreductase 1 (NQO1).

Introduction

The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under basal conditions, Keap1, a substrate adaptor protein for a Cullin-3-based E3 ubiquitin ligase, targets Nrf2 for ubiquitination and subsequent proteasomal degradation. Small molecules that disrupt the Keap1-Nrf2 interaction prevent this degradation, leading to Nrf2 accumulation, nuclear translocation, and the transcription of a battery of cytoprotective genes. This compound is a non-electrophilic inhibitor of the Keap1-Nrf2 interaction, making it a valuable tool for studying the therapeutic potential of Nrf2 activation.[1][2][3] This application note provides a comprehensive protocol to monitor the activation of the Nrf2 pathway by this compound using Western blot analysis.

Data Presentation

The following table summarizes quantitative data on the effect of this compound on Nrf2 activation and downstream target gene expression, as reported in the literature.

ParameterSpecies/Cell LineTreatmentFold Change/ActivityReference
NQO1 mRNAMouse (in vivo, liver)10 mg/kg this compound (oral, 4 doses, 24h apart)2.2-fold increase[1]
NQO1 mRNAMouse (in vivo, liver)25 mg/kg this compound (oral, 4 doses, 24h apart)2.8-fold increase[1]
Nrf2 ProteinHL-60 cellsThis compound (3-hour treatment)Concentration-dependent increase[1]
NQO1 Enzyme ActivityCellsThis compound (48-hour treatment)CD value = 200 nM[1]

CD value: Concentration that doubles the enzyme activity.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental procedure, refer to the following diagrams:

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Cul3 Cul3-E3 Ligase Keap1->Cul3 Recruits Nrf2 Nrf2 Nrf2->Keap1 Binds Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3->Nrf2 Ubiquitinates PRL295 This compound PRL295->Keap1 Inhibits Interaction ARE ARE Nrf2_n->ARE Binds NQO1 NQO1 Gene ARE->NQO1 Activates Transcription Transcription NQO1->Transcription

Caption: Nrf2 signaling pathway and the action of this compound.

Western_Blot_Workflow start Cell Culture treatment Treat with this compound or Vehicle start->treatment harvest Cell Harvest treatment->harvest lysis Nuclear & Cytoplasmic Fractionation harvest->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer to PVDF Membrane sds->transfer blocking Blocking transfer->blocking primary Primary Antibody Incubation (anti-Nrf2, anti-NQO1, anti-Lamin B, anti-β-actin) blocking->primary secondary Secondary Antibody Incubation primary->secondary detection Chemiluminescent Detection secondary->detection analysis Data Analysis detection->analysis

References

Measuring NQO1 Activity Following PRL-295 Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for measuring the activity of NAD(P)H:quinone oxidoreductase 1 (NQO1), a critical cytoprotective enzyme, following treatment with the novel Keap1-Nrf2 protein-protein interaction inhibitor, PRL-295. This compound has been shown to activate the Nrf2 transcriptional pathway, leading to the induction of downstream targets, including NQO1.[1][2][3][4] These protocols are designed for researchers in academia and industry engaged in drug discovery and development, particularly those investigating the therapeutic potential of Nrf2 activators.

Introduction

NAD(P)H:quinone oxidoreductase 1 (NQO1) is a flavoenzyme that plays a crucial role in cellular defense against oxidative stress and xenobiotics.[5][6][7] It catalyzes the two-electron reduction of quinones to hydroquinones, a detoxification process that prevents the generation of reactive oxygen species (ROS).[5][8][9] The expression of NQO1 is primarily regulated by the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2).[5][6]

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Molecules like this compound disrupt the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE) in the promoter region of target genes, and initiate their transcription.[1][2][3][10] One of the key downstream targets of Nrf2 is the NQO1 gene.[1][2][3] Therefore, measuring NQO1 activity serves as a robust pharmacodynamic biomarker for assessing the engagement of the Nrf2 pathway by compounds such as this compound.

These application notes provide a comprehensive guide, including a detailed protocol for a colorimetric NQO1 activity assay, and visual aids to facilitate experimental design and execution.

Signaling Pathway

The mechanism by which this compound upregulates NQO1 activity is initiated by its interaction with Keap1. This disrupts the Keap1-Nrf2 complex, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) and drives the transcription of NQO1.

PRL295 This compound Keap1 Keap1 PRL295->Keap1 inhibits Nrf2_cyto Nrf2 (cytoplasm) Keap1->Nrf2_cyto sequesters & promotes degradation Nrf2_nuc Nrf2 (nucleus) Nrf2_cyto->Nrf2_nuc translocation ARE ARE Nrf2_nuc->ARE binds NQO1_gene NQO1 Gene ARE->NQO1_gene activates transcription NQO1_protein NQO1 Protein NQO1_gene->NQO1_protein translation Activity Increased NQO1 Activity NQO1_protein->Activity

Caption: this compound signaling pathway leading to NQO1 activation.

Experimental Workflow

The overall workflow for measuring NQO1 activity following this compound treatment involves several key steps, from cell culture to data analysis.

cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 NQO1 Activity Assay cluster_3 Data Analysis A Seed Cells B Treat with this compound (and controls) A->B C Wash Cells with PBS B->C D Lyse Cells C->D E Centrifuge & Collect Supernatant (Cell Lysate) D->E F Determine Protein Concentration (e.g., BCA Assay) E->F H Add Lysate and Reaction Mix to 96-well Plate F->H G Prepare Reaction Mixture (Buffer, Substrate, Cofactor) G->H J Measure Absorbance Kinetically H->J I Include Dicoumarol Control I->H K Calculate Rate of Reaction (Slope of Absorbance vs. Time) J->K L Subtract Dicoumarol-inhibited Rate K->L M Normalize to Protein Concentration L->M N Compare Treated vs. Control M->N

Caption: Experimental workflow for NQO1 activity measurement.

Detailed Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound
  • Cell Seeding: Seed a suitable cell line (e.g., HepG2, A549) in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes). The seeding density should be optimized to achieve 70-80% confluency at the time of treatment.

  • Cell Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • On the day of the experiment, dilute the this compound stock solution to the desired final concentrations in fresh culture medium.

    • Include the following controls:

      • Vehicle control (medium with the same concentration of solvent used for this compound).

      • Positive control (optional, a known Nrf2 activator like sulforaphane).

    • Remove the old medium from the cells and replace it with the medium containing this compound or controls.

    • Incubate the cells for a predetermined period (e.g., 6, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO₂.

Protocol 2: Preparation of Cell Lysates
  • Cell Washing: After incubation, aspirate the treatment medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Cell Lysis:

    • Add an appropriate volume of ice-cold cell lysis buffer (e.g., 1X Extraction Buffer from a commercial kit, or a buffer containing 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitors).[11]

    • For adherent cells, scrape the cells off the plate in the lysis buffer. For suspension cells, pellet the cells and resuspend in lysis buffer.

    • Incubate the lysate on ice for 15-20 minutes.[12][13]

  • Centrifugation: Centrifuge the lysate at approximately 14,000-18,000 x g for 15-20 minutes at 4°C to pellet cellular debris.[11][12][13]

  • Supernatant Collection: Carefully transfer the supernatant (cell lysate) to a pre-chilled microcentrifuge tube.

  • Protein Quantification: Determine the total protein concentration of each cell lysate using a standard protein assay method, such as the Bicinchoninic acid (BCA) or Bradford assay. This is crucial for normalizing the NQO1 activity later.

Protocol 3: NQO1 Activity Assay (Colorimetric)

This protocol is based on the ability of NQO1 to reduce a specific dye in the presence of a cofactor (NADH or NADPH) and a substrate (e.g., menadione). The rate of color change is proportional to the NQO1 activity.

Materials:

  • 96-well clear flat-bottom microplate

  • Microplate reader capable of kinetic measurements at 440-450 nm

  • NQO1 Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.4)

  • Menadione (B1676200) (NQO1 substrate)

  • NADH or NADPH (cofactor)

  • WST-1 or similar tetrazolium salt (colorimetric indicator)

  • Dicoumarol (a specific NQO1 inhibitor)[13][14]

  • Cell lysates (prepared as in Protocol 2)

Procedure:

  • Lysate Dilution: Dilute the cell lysates to a consistent protein concentration (e.g., 0.5-1.0 mg/mL) with NQO1 Assay Buffer.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of diluted cell lysate to each well.

    • For each sample, prepare a parallel well containing the NQO1 inhibitor, dicoumarol. Add 10 µL of dicoumarol solution to these wells. To the other wells, add 10 µL of Assay Buffer.[11] This will allow for the determination of NQO1-specific activity.

  • Reaction Mixture Preparation: Prepare a master reaction mixture containing NQO1 Assay Buffer, menadione, and NADH/NADPH. The final concentrations should be optimized, but typical ranges are 25-50 µM for menadione and 200-250 µM for NADH/NADPH.

  • Initiate Reaction: Add 150 µL of the reaction mixture to each well to start the reaction.[11]

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the absorbance at 440-450 nm every minute for 10-20 minutes.

Data Presentation and Analysis

The quantitative data obtained from the NQO1 activity assay should be organized for clear interpretation and comparison.

Table 1: NQO1 Activity Data Summary

Treatment GroupProtein Conc. (mg/mL)Rate of Reaction (ΔAbs/min)Dicoumarol-Inhibited Rate (ΔAbs/min)Specific NQO1 Activity (ΔAbs/min)Normalized NQO1 Activity (Activity/mg protein)Fold Change vs. Vehicle
Vehicle ControlValueValueValueValueValue1.0
This compound (Low Conc.)ValueValueValueValueValueValue
This compound (High Conc.)ValueValueValueValueValueValue
Positive ControlValueValueValueValueValueValue

Data Analysis Steps:

  • Calculate the Rate of Reaction: For each well, determine the slope of the linear portion of the absorbance versus time plot. This represents the rate of reaction (ΔAbs/min).

  • Determine Specific NQO1 Activity: For each sample, subtract the rate of the corresponding dicoumarol-inhibited well from the total rate. The result is the NQO1-specific activity.

    • Specific NQO1 Activity = (Rate of Reaction) - (Dicoumarol-Inhibited Rate)

  • Normalize to Protein Concentration: Divide the specific NQO1 activity by the protein concentration of the lysate loaded into the well to obtain the normalized activity.

    • Normalized NQO1 Activity = (Specific NQO1 Activity) / (Protein Concentration)

  • Calculate Fold Change: Express the normalized NQO1 activity of the this compound-treated samples as a fold change relative to the vehicle control.

Conclusion

The protocols outlined in this document provide a robust framework for quantifying the induction of NQO1 activity by this compound. Accurate measurement of NQO1 activity is a reliable method to confirm the cellular activity of Nrf2 activators and can be a valuable tool in the preclinical evaluation of such compounds. The provided diagrams and structured data presentation format are intended to aid in the seamless execution and interpretation of these experiments.

References

Application Notes and Protocols for PRL-295 in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation and in vivo evaluation of PRL-295, a non-electrophilic Nrf2 activator. The protocols and data presented are based on published animal studies and are intended to facilitate further research into the therapeutic potential of this compound.

Introduction to this compound

This compound is a small molecule isoquinoline (B145761) derivative that functions as an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2][3] Unlike many other Nrf2 activators, this compound is non-electrophilic. Its mechanism of action involves binding to Kelch-like ECH-associated protein 1 (Keap1), the primary negative regulator of Nrf2.[1] This binding disrupts the Keap1-Nrf2 protein-protein interaction, leading to the stabilization and nuclear translocation of Nrf2, and subsequent activation of antioxidant response element (ARE)-dependent gene expression.[1][4] In animal models, orally administered this compound has been shown to activate Nrf2 target genes in the liver and provide protection against drug-induced hepatotoxicity.[1][2][3][4]

Preparation of this compound for Oral Administration

A critical step in conducting animal studies is the appropriate formulation of the test compound. The following protocol outlines the preparation of this compound for oral gavage.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Corn oil

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes

Protocol:

  • Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. The concentration of this stock solution should be determined based on the final desired dose and the volume to be administered.

  • Vehicle Preparation: The vehicle used for oral administration is a mixture of DMSO and corn oil. The final concentration of DMSO in the vehicle should not exceed 5% to minimize potential toxicity.

  • Final Formulation: On the day of dosing, dilute the this compound stock solution in corn oil to achieve the desired final concentration. For example, to prepare a 10 mg/kg dose for a 25g mouse with an administration volume of 100 µL, a 2.5 mg/mL solution would be required.

  • Vehicle Control: Prepare a vehicle control solution containing 5% DMSO in corn oil.[4]

  • Vortexing: Ensure that both the this compound formulation and the vehicle control are thoroughly mixed by vortexing immediately before administration to ensure a homogenous suspension.

In Vivo Experimental Protocol: Evaluation of Nrf2 Activation and Hepatoprotection

This protocol describes an experimental workflow to assess the in vivo efficacy of this compound in a mouse model of acetaminophen-induced hepatotoxicity.

Animal Model:

  • Male C57/BL6 mice (8-9 weeks old) are a suitable model. All animal procedures should be approved by the relevant Institutional Animal Care and Use Committee (IACUC).

Experimental Groups:

  • Group 1: Vehicle control + Saline

  • Group 2: Vehicle control + Acetaminophen (B1664979) (APAP)

  • Group 3: this compound + Acetaminophen (APAP)

Dosing Regimen:

  • This compound Administration: Administer this compound or vehicle control by oral gavage once daily for three consecutive days.[5]

  • Acetaminophen Challenge: 24 hours after the final dose of this compound or vehicle, administer a single intraperitoneal (i.p.) injection of acetaminophen (300 mg/kg body weight).[5]

  • Euthanasia and Sample Collection: 24 hours following the acetaminophen challenge, euthanize the mice.[5] Collect blood via cardiac puncture for plasma analysis and harvest liver tissue for molecular and histological analysis.

Data Presentation

The following tables summarize the quantitative data from representative in vivo studies with this compound.

Table 1: In Vivo Nrf2 Target Gene Induction by Oral this compound [1]

Treatment GroupDose (mg/kg)Dosing RegimenFold Increase in Hepatic NQO1 mRNA
Vehicle-4 doses, 24h apart1.0
This compound104 doses, 24h apart2.2
This compound254 doses, 24h apart2.8

Table 2: Hepatoprotective Effect of this compound in Acetaminophen-Induced Liver Injury [4][5]

Treatment GroupDose (mg/kg)Dosing RegimenPlasma ALT (U/L)Plasma AST (U/L)
Vehicle + APAP-3 doses, 24h apartMean values significantly elevatedMean values significantly elevated
This compound + APAP253 doses, 24h apartSignificantly reduced vs. Vehicle + APAPSignificantly reduced vs. Vehicle + APAP

Visualizations

Signaling Pathway

PRL295_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PRL295 This compound Keap1 Keap1 PRL295->Keap1 Binds to Nrf2 Nrf2 Keap1->Nrf2 Cul3 Cul3-Rbx1 E3 Ubiquitin Ligase Keap1->Cul3 Adapter for Ub Ubiquitination Nrf2->Ub is Ubiquitinated Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates Cul3->Nrf2 Targets for Proteasome Proteasomal Degradation Ub->Proteasome ARE ARE Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant & Detoxification Genes (e.g., NQO1) ARE->Antioxidant_Genes Activates Transcription

Caption: Mechanism of action of this compound.

Experimental Workflow

Experimental_Workflow cluster_pretreatment Pre-treatment Phase cluster_induction Induction Phase cluster_endpoint Endpoint Analysis cluster_analysis Analysis Day1 Day 1: Oral Gavage (Vehicle or this compound) Day2 Day 2: Oral Gavage (Vehicle or this compound) Day1->Day2 Day3 Day 3: Oral Gavage (Vehicle or this compound) Day2->Day3 Day4 Day 4: Acetaminophen (i.p.) Day3->Day4 Day5 Day 5: Euthanasia & Sample Collection Day4->Day5 Plasma Plasma Analysis (ALT, AST) Day5->Plasma Liver Liver Analysis (mRNA, Protein, Histology) Day5->Liver

Caption: Experimental workflow for in vivo studies.

Pharmacokinetics and Toxicology

Currently, detailed public information on the pharmacokinetics (e.g., Cmax, Tmax, half-life) and a comprehensive toxicology profile of this compound are limited. The available data suggests that the oral bioavailability of this compound and its subsequent Nrf2 activation are predominantly observed in the liver.[6] Further studies are required to fully characterize the ADME (Absorption, Distribution, Metabolism, and Excretion) and safety profile of this compound. Researchers should consider conducting initial dose-ranging and maximum tolerated dose (MTD) studies to establish a safe and effective dose for their specific animal models and experimental endpoints.

Conclusion

This compound represents a promising non-electrophilic Nrf2 activator with demonstrated in vivo activity in murine models of liver injury. The protocols and data provided herein offer a foundation for researchers to further explore the therapeutic potential of this compound in various disease models. Careful consideration of formulation, dosing, and relevant endpoints will be crucial for the successful design and execution of future preclinical studies.

References

Application Notes and Protocols for Lentiviral Transduction and Stable Keap1-mCherry Expression in PRL-295 Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under basal conditions, Keap1 (Kelch-like ECH-associated protein 1) targets the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) for ubiquitination and subsequent proteasomal degradation.[1][2][3] Upon exposure to stressors, this interaction is disrupted, leading to Nrf2 stabilization, nuclear translocation, and the activation of antioxidant response element (ARE)-dependent gene expression.[2][4] Dysregulation of this pathway is implicated in various diseases, including cancer and neurodegenerative disorders.[1][2]

PRL-295 is a small molecule inhibitor that has been shown to disrupt the Keap1-Nrf2 protein-protein interaction, leading to Nrf2 activation.[5][6][7] To facilitate the study of compounds like this compound and to screen for novel modulators of the Keap1-Nrf2 pathway, a robust and reproducible cell-based assay is essential. This document provides detailed application notes and protocols for the generation of a stable cell line expressing a Keap1-mCherry fusion protein using lentiviral transduction. The fluorescent mCherry tag allows for the visualization and quantification of Keap1 localization and its interaction with Nrf2.[5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the Keap1-Nrf2 signaling pathway and the experimental workflow for creating the stable Keap1-mCherry cell line.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm Keap1 Keap1 Dimer Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Associates Nrf2 Nrf2 Nrf2->Keap1 Binds Proteasome 26S Proteasome Nrf2->Proteasome Degradation Cul3->Nrf2 Ubiquitinates (Ub) PRL295 This compound PRL295->Keap1 Inhibits Interaction Nrf2_stabilized Stabilized Nrf2 Nrf2_n Nrf2 Maf sMaf Nrf2_n->Maf Heterodimerizes ARE ARE (Antioxidant Response Element) Maf->ARE Binds Genes Cytoprotective Genes (e.g., NQO1, HO-1) ARE->Genes Activates Transcription Nrf2_stabilized->Nrf2_n Translocates

Keap1-Nrf2 Signaling Pathway and Inhibition by this compound.

Lentiviral_Workflow cluster_vector Lentiviral Vector Construction cluster_production Lentivirus Production cluster_transduction Transduction and Selection cluster_assay Assay Development pLenti pLentiviral Vector (with antibiotic resistance) pLenti_Keap1 pLenti-Keap1-mCherry Keap1_mCherry Keap1-mCherry cDNA Keap1_mCherry->pLenti Clone into Transfection Co-transfection pLenti_Keap1->Transfection Harvest Harvest & Titer Virus HEK293T HEK293T Cells HEK293T->Transfection Packaging_plasmids Packaging & Envelope Plasmids (e.g., psPAX2, pMD2.G) Packaging_plasmids->Transfection Transfection->Harvest Lentivirus Keap1-mCherry Lentivirus Target_cells Target Cells (e.g., HEK293T, A549) Transduction Transduction Target_cells->Transduction Lentivirus->Transduction Selection Antibiotic Selection Transduction->Selection Stable_line Stable Keap1-mCherry Cell Line Selection->Stable_line Treat Treat with this compound Stable_line->Treat Analyze Analyze Nrf2 Activation (e.g., Imaging, Western Blot, qPCR) Treat->Analyze

Experimental Workflow for Generating a Stable Keap1-mCherry Cell Line.

Data Presentation: Quantitative Parameters

The following tables provide a summary of key quantitative data for optimizing the experimental protocols.

Table 1: Recommended Cell Seeding Densities

Cell LineVessel (Surface Area)Seeding Density for TransfectionSeeding Density for Transduction
HEK293T10 cm dish (55 cm²)4 x 10⁶ cells1 x 10⁶ cells
HEK293T6-well plate (9.6 cm²)5 x 10⁵ cells2 x 10⁵ cells
A54910 cm dish (55 cm²)2.5 x 10⁶ cells0.8 x 10⁶ cells
A5496-well plate (9.6 cm²)3 x 10⁵ cells1 x 10⁵ cells

Table 2: Lentiviral Transduction and Selection Parameters

ParameterRecommended RangeOptimization Notes
Multiplicity of Infection (MOI) 1 - 20Test a range (e.g., 1, 5, 10, 20) to determine the lowest MOI that gives sufficient expression without causing cytotoxicity. Hard-to-transduce cells may require higher MOIs.[3][8][9]
Polybrene Concentration 4 - 8 µg/mLEnhances transduction efficiency. Test for cytotoxicity on target cells prior to use.
Puromycin Concentration 0.5 - 10 µg/mLDetermine the optimal concentration by performing a kill curve on non-transduced cells. The lowest concentration that kills all cells in 3-5 days should be used.
Blasticidin Concentration 2 - 10 µg/mLPerform a kill curve to determine the optimal concentration for your specific cell line.
Selection Duration 7 - 14 daysContinue selection until all non-transduced control cells have died and stable colonies are visible.

Experimental Protocols

Protocol 1: Lentivirus Production in HEK293T Cells

This protocol describes the production of lentiviral particles carrying the Keap1-mCherry expression cassette.

Materials:

  • HEK293T cells

  • Complete growth medium: DMEM with high glucose, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, 2 mM L-glutamine.[1][10]

  • pLenti-Keap1-mCherry transfer plasmid

  • Packaging plasmid (e.g., psPAX2)

  • Envelope plasmid (e.g., pMD2.G)

  • Transfection reagent (e.g., Lipofectamine 2000 or similar)

  • Opti-MEM I Reduced Serum Medium

  • 0.45 µm syringe filter

  • Sterile conical tubes

Procedure:

  • Day 1: Seed HEK293T Cells

    • Plate 4 x 10⁶ HEK293T cells in a 10 cm dish with 10 mL of complete growth medium.

    • Incubate at 37°C with 5% CO₂ overnight. Cells should be approximately 70-80% confluent at the time of transfection.

  • Day 2: Co-transfection

    • In a sterile tube, prepare the DNA mixture:

      • 10 µg pLenti-Keap1-mCherry plasmid

      • 7.5 µg packaging plasmid (psPAX2)

      • 2.5 µg envelope plasmid (pMD2.G)

      • Add Opti-MEM to a final volume of 500 µL and mix gently.

    • In a separate sterile tube, dilute the transfection reagent in 500 µL of Opti-MEM according to the manufacturer's instructions.

    • Combine the DNA and transfection reagent mixtures, mix gently, and incubate at room temperature for 20 minutes.

    • Add the 1 mL transfection complex dropwise to the HEK293T cells.

    • Incubate at 37°C with 5% CO₂.

  • Day 3: Change Medium

    • After 12-18 hours, carefully remove the medium containing the transfection complex and replace it with 10 mL of fresh, pre-warmed complete growth medium.

  • Day 4 & 5: Harvest Lentivirus

    • At 48 hours post-transfection, collect the supernatant containing the lentiviral particles into a sterile 50 mL conical tube.

    • Add 10 mL of fresh complete growth medium to the cells and return them to the incubator.

    • At 72 hours post-transfection, collect the supernatant again and pool it with the 48-hour collection.

    • Centrifuge the collected supernatant at 500 x g for 10 minutes to pellet any cell debris.

    • Filter the supernatant through a 0.45 µm syringe filter.

    • The filtered viral supernatant can be used immediately or aliquoted and stored at -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Lentiviral Transduction and Generation of Stable Cell Lines

This protocol details the transduction of target cells (e.g., HEK293T or A549) and the selection of a stable polyclonal population expressing Keap1-mCherry.

Materials:

  • Target cells (e.g., HEK293T, A549)

  • Complete growth medium for the target cell line

  • Lentiviral supernatant (from Protocol 1)

  • Polybrene (stock solution of 8 mg/mL)

  • Selection antibiotic (e.g., Puromycin, Blasticidin, corresponding to the resistance marker in the lentiviral vector)

  • 6-well plates

Procedure:

  • Day 1: Seed Target Cells

    • Plate target cells in a 6-well plate at the appropriate density (see Table 1) in 2 mL of complete growth medium.

    • Incubate at 37°C with 5% CO₂ overnight.

  • Day 2: Transduction

    • Thaw the lentiviral supernatant on ice.

    • Prepare different dilutions of the virus in complete medium to test a range of MOIs (e.g., 1, 5, 10).

    • Add Polybrene to the viral dilutions to a final concentration of 4-8 µg/mL.

    • Remove the medium from the target cells and add the virus-containing medium.

    • Include a "no virus" control well for the antibiotic selection step.

    • Incubate at 37°C with 5% CO₂ for 18-24 hours.

  • Day 3: Change Medium

    • Remove the virus-containing medium and replace it with 2 mL of fresh, pre-warmed complete growth medium.

  • Day 4 onwards: Antibiotic Selection

    • After 48 hours post-transduction, remove the medium and replace it with fresh medium containing the appropriate concentration of the selection antibiotic (determined by a kill curve).

    • Replace the selection medium every 2-3 days.

    • Monitor the cells daily. The non-transduced control cells should die off within 3-7 days.

    • Continue selection for 7-14 days until resistant colonies are clearly visible and the plate is confluent.

  • Expansion and Validation

    • Once a stable polyclonal population is established, expand the cells into larger culture vessels.

    • Validate the expression of Keap1-mCherry using fluorescence microscopy and Western blotting.

    • Cryopreserve aliquots of the stable cell line for future use.

Protocol 3: Nrf2 Activation Assay with this compound

This protocol outlines a general procedure for assessing the effect of this compound on Nrf2 activation in the stable Keap1-mCherry cell line.

Materials:

  • Stable Keap1-mCherry expressing cell line

  • This compound compound (and a suitable vehicle, e.g., DMSO)

  • Appropriate culture plates (e.g., 96-well for high-throughput screening, 6-well for Western blot)

  • Reagents for downstream analysis (e.g., lysis buffer, antibodies for Western blot, RNA extraction kit for qPCR, DAPI for nuclear staining).

Procedure:

  • Cell Seeding: Plate the stable Keap1-mCherry cells at an appropriate density in the desired format and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium. Include a vehicle-only control.

    • Treat the cells with the compound for the desired time course (e.g., 1, 3, 6, 24 hours). A 3-hour treatment has been shown to be effective for observing Nrf2 accumulation.

  • Analysis of Nrf2 Activation:

    • Immunofluorescence Imaging: Fix, permeabilize, and stain the cells with an anti-Nrf2 antibody and a nuclear counterstain (e.g., DAPI). Analyze the nuclear translocation of Nrf2. The mCherry signal can be used to confirm Keap1 expression.

    • Western Blot: Lyse the cells and perform Western blotting to analyze the protein levels of total Nrf2 and downstream targets like NQO1 and HO-1. Use a loading control (e.g., β-actin or GAPDH) for normalization.

    • Quantitative PCR (qPCR): Extract total RNA and perform reverse transcription followed by qPCR to measure the mRNA levels of Nrf2 target genes (e.g., NQO1, HMOX1).

    • High-Content Imaging/Flow Cytometry: These methods can be used to quantify the mCherry signal and Nrf2 nuclear intensity in a high-throughput manner.

Conclusion

The generation of a stable cell line expressing Keap1-mCherry provides a valuable tool for investigating the Keap1-Nrf2 signaling pathway and for the screening and characterization of potential therapeutic compounds like this compound. The protocols provided herein offer a comprehensive guide for the successful creation and utilization of this cellular model. Optimization of parameters such as MOI and antibiotic concentration is crucial for achieving reliable and reproducible results.

References

Quantifying Nrf2 Nuclear Translocation After PRL-295 Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for quantifying the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of cellular antioxidant responses, following treatment with the isoquinoline (B145761) PRL-295. This compound is a non-electrophilic Nrf2 activator that functions by disrupting the interaction between Nrf2 and its negative regulator, Kelch-like ECH-associated protein 1 (Keap1).[1][2][3] This disruption prevents the proteasomal degradation of Nrf2, allowing it to accumulate and translocate to the nucleus.[4][5] In the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of target genes, initiating the transcription of a wide array of cytoprotective and antioxidant enzymes.[5][6][7]

The following protocols detail established methodologies for the precise quantification of Nrf2 nuclear translocation, a critical step in evaluating the efficacy of Nrf2 activators like this compound.

Nrf2 Signaling Pathway with this compound Intervention

Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent degradation by the proteasome, keeping its cytoplasmic levels low.[4][5] this compound binds to Keap1, inducing a conformational change that disrupts the Keap1-Nrf2 interaction.[1][2] This stabilizes Nrf2, leading to its accumulation and translocation into the nucleus, where it activates the transcription of antioxidant genes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PRL295 This compound Keap1 Keap1 PRL295->Keap1 binds PRL295->Keap1 disrupts interaction Nrf2_cyto Nrf2 Keap1->Nrf2_cyto inhibition Ub Ubiquitin Keap1_Nrf2 Keap1-Nrf2 Complex Keap1->Keap1_Nrf2 Nrf2_cyto->Keap1_Nrf2 Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu Translocation Proteasome Proteasome Ub->Proteasome Degradation Keap1_Nrf2->Ub Ubiquitination ARE ARE (Antioxidant Response Element) Nrf2_nu->ARE binds Genes Antioxidant Genes (e.g., NQO1, HO-1) ARE->Genes activates transcription

Caption: Nrf2 signaling pathway and the mechanism of this compound.

Data Presentation: Quantitative Analysis of this compound Effects

The following tables summarize quantitative data on the effects of this compound, providing a clear comparison for experimental design and data interpretation.

Table 1: In Vitro Nrf2 Accumulation and Target Gene Induction

Cell LineThis compound ConcentrationTreatment TimeObserved EffectReference
Murine Hepatoma (Hepa1c1c7)Concentration-dependent3 hoursIncreased nuclear accumulation of Nrf2[1]
Murine Hepatoma (Hepa1c1c7)Not specifiedNot specifiedInduction of NQO1 enzyme activity[1]
HaCaT10 µM14 hoursNrf2 activation[1]

Table 2: In Vivo Nrf2 Activation by this compound

Animal ModelThis compound DosageTreatment RegimenTissueObserved EffectReference
Mice10, 25, 50 mg/kg (per os)4 times, 24h apartLiverIncreased thermostability of Keap1[1]
Mice25 mg/kg (per os)3 times, 24h apartLiverActivation of NQO1[2][8]
Mice25 mg/kg (per os)3 times, 24h apartBloodDecreased ALT and AST levels upon acetaminophen-induced injury[1][8]

Experimental Workflow for Quantifying Nrf2 Translocation

This diagram outlines the general workflow for the two primary methods used to quantify Nrf2 nuclear translocation following this compound treatment.

Workflow cluster_setup Experimental Setup cluster_methods Quantification Methods cluster_if_analysis Immunofluorescence Analysis cluster_wb_analysis Western Blot Analysis start Cell Culture treatment Treat with this compound (Dose-response & Time-course) start->treatment if_staining Immunofluorescence Staining treatment->if_staining frac Subcellular Fractionation treatment->frac microscopy Fluorescence Microscopy/ High-Content Imaging if_staining->microscopy wb Western Blotting frac->wb quant_if Image Analysis: Nuclear-to-Cytoplasmic Fluorescence Ratio microscopy->quant_if end Data Interpretation quant_if->end quant_wb Densitometry Analysis: Nrf2 levels in Nuclear vs. Cytoplasmic Fractions wb->quant_wb quant_wb->end

Caption: Experimental workflow for quantifying Nrf2 translocation.

Experimental Protocols

Protocol 1: Immunofluorescence Staining for Nrf2 Nuclear Translocation

This method allows for the direct visualization and quantification of Nrf2 localization within cells.

Materials:

  • Cells cultured on glass coverslips in a multi-well plate

  • This compound stock solution

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer (0.1% Triton X-100 in PBS)

  • Blocking Solution (e.g., 2% Bovine Serum Albumin in PBS)

  • Primary antibody: anti-Nrf2 antibody

  • Secondary antibody: Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488)

  • Nuclear counterstain: DAPI or Hoechst 33342

  • Antifade mounting medium

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound or a vehicle control for the desired time points.

  • Fixation:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.[9]

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.[9]

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with Blocking Solution for 30-60 minutes at room temperature to reduce non-specific antibody binding.[9]

  • Primary Antibody Incubation:

    • Dilute the anti-Nrf2 primary antibody in Blocking Solution according to the manufacturer's recommendations.

    • Incubate the coverslips with the diluted primary antibody overnight at 4°C.[9][10]

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS for 5 minutes each.

    • Dilute the fluorophore-conjugated secondary antibody in Blocking Solution.

    • Incubate the coverslips with the diluted secondary antibody for 1 hour at room temperature, protected from light.[9]

  • Nuclear Staining:

    • Wash the cells three times with PBS for 5 minutes each, protected from light.

    • Incubate the cells with a nuclear counterstain (e.g., 2 µg/mL Hoechst 33342) for 10 minutes at room temperature.[9]

    • Wash the cells three times with PBS for 5 minutes each.

  • Mounting and Imaging:

    • Mount the coverslips onto glass slides using an antifade mounting medium.

    • Visualize the cells using a fluorescence microscope. Capture images of the Nrf2 staining (e.g., green channel) and the nuclear staining (blue channel).[11]

Data Quantification:

  • Use image analysis software (e.g., ImageJ, CellProfiler) to quantify the mean fluorescence intensity of Nrf2 in the nucleus (defined by the DAPI/Hoechst signal) and in the cytoplasm.

  • The ratio of nuclear to cytoplasmic fluorescence intensity is calculated for each cell. An increase in this ratio indicates Nrf2 nuclear translocation.[12]

Protocol 2: Subcellular Fractionation and Western Blotting

This biochemical approach provides a quantitative measure of the amount of Nrf2 protein in the cytoplasmic and nuclear compartments.

Materials:

  • Cells cultured in petri dishes

  • This compound stock solution

  • Ice-cold PBS

  • Cell scraper

  • Microcentrifuge and tubes

  • Cytoplasmic Extraction (CE) Buffer (e.g., 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 0.1% NP-40, with protease inhibitors)[13][14]

  • Nuclear Extraction (NE) Buffer (e.g., 20 mM HEPES, 400 mM NaCl, 1 mM EDTA, with protease inhibitors)[14]

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels, buffers, and electrophoresis apparatus

  • Western blot transfer system and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-GAPDH or anti-α-Tubulin (cytoplasmic marker)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Lysis and Fractionation:

    • Culture and treat cells with this compound as described previously.

    • Wash cells with ice-cold PBS and scrape them into a pre-chilled microcentrifuge tube.

    • Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

    • Resuspend the cell pellet in ice-cold CE Buffer and incubate on ice for 10-15 minutes to lyse the cell membrane.[13]

    • Centrifuge at high speed (e.g., 14,000 x g for 5 minutes at 4°C). The supernatant is the cytoplasmic fraction.[14]

    • Carefully collect the supernatant (cytoplasmic extract) into a new pre-chilled tube.

    • Wash the remaining nuclear pellet with CE Buffer to minimize cytoplasmic contamination.

    • Resuspend the nuclear pellet in ice-cold NE Buffer and incubate on ice for 30 minutes with periodic vortexing to lyse the nuclear membrane.[15]

    • Centrifuge at high speed (e.g., 14,000 x g for 10 minutes at 4°C). The supernatant is the nuclear fraction.[14]

  • Protein Quantification:

    • Determine the protein concentration of both the cytoplasmic and nuclear extracts using a protein assay kit.

  • Western Blotting:

    • Normalize protein amounts for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and heating at 95°C for 5 minutes.[16]

    • Load equal amounts of protein from the cytoplasmic and nuclear fractions onto an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against Nrf2, a nuclear marker (Lamin B1), and a cytoplasmic marker (GAPDH) overnight at 4°C.[17]

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the ECL substrate.

    • Detect the chemiluminescent signal using an imaging system.

Data Quantification:

  • Use densitometry software (e.g., ImageJ) to measure the band intensity for Nrf2 in both fractions.

  • Normalize the Nrf2 band intensity to the respective loading control for each fraction (Lamin B1 for nuclear, GAPDH for cytoplasmic).

  • An increase in the normalized Nrf2 signal in the nuclear fraction relative to the control group indicates this compound-induced nuclear translocation. The purity of the fractions should be confirmed by the exclusive presence of Lamin B1 in the nuclear fraction and GAPDH in the cytoplasmic fraction.

References

Troubleshooting & Optimization

Technical Support Center: Improving PRL-295 Solubility for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with PRL-295 in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a stock solution of this compound. A concentration of 10 mM in DMSO has been reported.[1] For in vitro experiments, it is crucial to use a high-purity, sterile grade of DMSO.

Q2: My this compound precipitates when I dilute my DMSO stock solution into an aqueous cell culture medium. What can I do to prevent this?

A2: This phenomenon, often called "crashing out," is common with hydrophobic compounds. Here are several strategies to mitigate this issue:

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally well below 1%, as higher concentrations can be cytotoxic.[2]

  • Use a Co-solvent System: In some cases, a combination of solvents can improve solubility compared to a single solvent.[2]

  • Employ Surfactants or Cyclodextrins: These agents can create micelles or inclusion complexes that help keep the compound dispersed in the aqueous phase.[2] Non-ionic surfactants like Tween 20 or polysorbate 20 are sometimes used.[3]

  • Gentle Warming and Mixing: Briefly warming the aqueous medium to 37°C and vortexing while adding the stock solution can aid in dissolution.[2]

Q3: Are there alternative solvents to DMSO for this compound?

A3: While DMSO is the most commonly reported solvent, other water-miscible organic solvents like ethanol, methanol, dimethylformamide (DMF), and dimethylacetamide (DMA) can be tested.[2] The choice of solvent will depend on the specific experimental system's tolerance. Always run a vehicle control to account for any potential effects of the solvent.

Q4: Can I use pH adjustments to improve the solubility of this compound?

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Precipitation upon dilution in aqueous media The compound is "crashing out" of the solution due to its hydrophobic nature.Decrease the final concentration of the compound. Ensure the final DMSO concentration is low (<1%).[2][3] Consider using solubility enhancers like surfactants or cyclodextrins.[2]
Cloudiness or turbidity in the final solution Formation of fine precipitates or aggregates.Visually inspect the solution. Gentle warming (to 37°C) and vortexing during dilution may help.[2] If the issue persists, consider reformulating with a co-solvent system or solubility enhancers.
Inconsistent experimental results Poor solubility leading to variations in the effective concentration of the compound.Prepare fresh dilutions for each experiment. Ensure complete dissolution of the stock solution before further dilution. Consider using a method to quantify the dissolved compound in the final assay medium.
Cell toxicity observed at expected non-toxic concentrations The solvent (e.g., DMSO) may be causing cytotoxicity.Reduce the final concentration of the organic solvent in the cell culture medium. Always include a vehicle control (medium with the same concentration of solvent) to assess solvent-induced toxicity.[2]

Quantitative Data Summary

The following table summarizes the known solubility of this compound.

Solvent Concentration Source
Dimethyl sulfoxide (DMSO)10 mM[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Weighing the Compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Adding the Solvent: Add the appropriate volume of high-purity, sterile DMSO to achieve a 10 mM concentration.

  • Dissolution: Vortex the tube vigorously for 1-2 minutes to facilitate dissolution. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by further vortexing.

  • Visual Inspection: Visually inspect the solution to ensure there are no visible particles.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Protocol 2: Dilution of DMSO Stock Solution into Aqueous Medium
  • Pre-warm Medium: Pre-warm the aqueous cell culture medium or buffer to 37°C.

  • Vortexing: While vortexing the pre-warmed medium, add the required volume of the this compound DMSO stock solution dropwise. This rapid mixing helps prevent localized high concentrations that can lead to precipitation.[2]

  • Continued Mixing: Continue to mix for an additional 30 seconds.

  • Final Inspection: Visually inspect the final solution for any signs of precipitation or turbidity before adding it to the cells.

  • Vehicle Control: Prepare a vehicle control using the same final concentration of DMSO in the medium to account for any solvent effects.

Visualizations

Keap1-Nrf2 Signaling Pathway and this compound Mechanism of Action

PRL295_Mechanism This compound Mechanism of Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds and promotes ubiquitination Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation PRL295 This compound PRL295->Keap1 Inhibits interaction Ub Ubiquitin Ub->Nrf2 ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Genes Cytoprotective Genes (e.g., NQO1) ARE->Genes Activates transcription

Caption: Mechanism of this compound in the Keap1-Nrf2 signaling pathway.

Experimental Workflow for Improving this compound Solubility

Solubility_Workflow Workflow for Improving this compound Solubility start Start: this compound Powder stock Prepare 10 mM Stock in DMSO start->stock dilute Dilute in Aqueous Medium (e.g., Cell Culture Medium) stock->dilute check_precipitate Check for Precipitation dilute->check_precipitate success Proceed with Experiment check_precipitate->success No troubleshoot Troubleshoot check_precipitate->troubleshoot Yes option1 Option 1: Lower Final Concentration troubleshoot->option1 option2 Option 2: Use Co-solvent System troubleshoot->option2 option3 Option 3: Add Solubility Enhancer (e.g., Surfactant, Cyclodextrin) troubleshoot->option3 option1->dilute Retry option2->dilute Retry option3->dilute Retry

Caption: A logical workflow for preparing and solubilizing this compound.

References

Common issues with PRL-295 stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of PRL-295 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a small molecule inhibitor that targets the Kelch-like ECH-associated protein 1 (Keap1).[1] Under normal conditions, Keap1 targets the transcription factor Nrf2 for ubiquitination and subsequent degradation by the proteasome.[1][2] this compound binds to Keap1, disrupting the Keap1-Nrf2 protein-protein interaction.[3][4] This inhibition of Nrf2 degradation allows it to accumulate, translocate to the nucleus, and bind to the Antioxidant Response Element (ARE), leading to the transcription of cytoprotective genes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1).[1][5]

Q2: What is the recommended solvent for dissolving this compound?

A2: The recommended solvent for creating stock solutions of this compound is dimethyl sulfoxide (B87167) (DMSO).[6] For most in vitro cell-based assays, the final concentration of DMSO should be kept low (typically ≤ 0.5%) to avoid solvent-induced cellular toxicity.[7]

Q3: How should I store this compound as a solid and in solution?

A3: Proper storage is crucial to maintain the integrity of this compound. The following storage conditions are recommended:

FormStorage TemperatureDuration
Solid Powder-20°CUp to 3 years
4°CUp to 2 years
In DMSO-20°CUp to 1 month
-80°CUp to 6 months

To avoid degradation due to repeated freeze-thaw cycles and moisture absorption, it is best practice to aliquot stock solutions into single-use volumes.[7][8]

Q4: My this compound solution is precipitating in my cell culture medium. What should I do?

A4: Precipitation of hydrophobic compounds like this compound in aqueous solutions such as cell culture media is a common issue. Here are some troubleshooting steps:

  • Ensure Complete Initial Dissolution: Before adding to your media, make sure the this compound is fully dissolved in your DMSO stock. Gentle vortexing or brief sonication can help.[9]

  • Pre-warm Media: Always use cell culture media that has been pre-warmed to 37°C, as solubility often decreases at lower temperatures.[9]

  • Use an Intermediate Dilution Step: Avoid adding a highly concentrated DMSO stock directly into a large volume of media. First, create an intermediate dilution of your stock in pre-warmed media.[9]

  • Slow Addition and Mixing: Add the this compound stock solution dropwise to the pre-warmed media while gently vortexing or swirling to facilitate rapid dispersal.[9]

  • Check Final Concentration: The final concentration of this compound may be exceeding its solubility limit in the aqueous media. Consider performing a solubility test to determine the maximum workable concentration.[9]

  • Monitor for Evaporation: In long-term experiments, evaporation can concentrate the compound and lead to precipitation. Ensure proper humidification in your incubator and consider using sealed plates.[9]

Troubleshooting Guides

Issue 1: Inconsistent or No Cellular Activity

If you are observing a lack of expected biological effect (e.g., no increase in NQO1 activity), consider the following:

Potential CauseRecommended Solution
Compound Degradation Ensure that this compound stock solutions have been stored correctly and are within the recommended shelf life. Avoid multiple freeze-thaw cycles by preparing single-use aliquots.[7][8]
Precipitation in Media Visually inspect your culture wells for any signs of precipitation. If observed, follow the troubleshooting guide for precipitation. Even non-visible micro-precipitates can reduce the effective concentration.
Incorrect Dosing Verify the calculations for your dilutions. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Cell Line Sensitivity Different cell lines may exhibit varying sensitivity to Nrf2 activation. Confirm that your chosen cell line expresses Keap1 and Nrf2 and is responsive to this pathway.
Assay-Specific Issues Ensure that your downstream assay (e.g., NQO1 activity assay, Western blot for Nrf2 targets) is optimized and functioning correctly. Include appropriate positive and negative controls.
Issue 2: High Background or Off-Target Effects

If you are observing cellular responses that are inconsistent with the known mechanism of action of this compound, consider these points:

Potential CauseRecommended Solution
High DMSO Concentration Ensure the final DMSO concentration in your cell culture medium is non-toxic to your cells (typically ≤ 0.5%). Run a vehicle control with the same DMSO concentration to assess solvent effects.[7]
Compound Purity Verify the purity of your this compound. Impurities could lead to unexpected biological activities. If possible, obtain a certificate of analysis from the supplier.
Cellular Context The Keap1-Nrf2 pathway can have pleiotropic effects that are cell-type specific. Research the role of Nrf2 in your specific cellular model to better understand potential outcomes.

Experimental Protocols & Methodologies

Protocol 1: Preparation of this compound Stock Solution
  • Warm the Vial: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Gently vortex or sonicate the vial until the solid is completely dissolved. Visually inspect the solution to ensure there are no particulates.

  • Aliquoting: Dispense the stock solution into single-use, low-binding microcentrifuge tubes.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months).[7]

Protocol 2: General Workflow for Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the engagement of this compound with its target protein Keap1 in a cellular environment. Ligand binding typically increases the thermal stability of the target protein.[10][11]

  • Cell Treatment: Incubate your cells of interest with various concentrations of this compound or a vehicle control (DMSO) for a specified time (e.g., 1 hour at 37°C).[4]

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures in a thermal cycler for a short period (e.g., 3 minutes).[12]

  • Cell Lysis: Lyse the cells to release their protein content. This can be achieved through freeze-thaw cycles or the addition of a lysis buffer.[10]

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.[4]

  • Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction. The amount of soluble Keap1 can be quantified by methods such as Western blotting or ELISA.[10]

  • Data Analysis: Plot the amount of soluble Keap1 as a function of temperature for both the this compound treated and vehicle control samples. A shift in the melting curve to a higher temperature indicates that this compound has bound to and stabilized Keap1.

Protocol 3: NQO1 Enzyme Activity Assay

This assay measures the functional downstream effect of Nrf2 activation by this compound.

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat the cells with various concentrations of this compound or a vehicle control for a duration sufficient to allow for gene transcription and protein expression (e.g., 24-48 hours).

  • Cell Lysis: Wash the cells with PBS and then lyse them using a suitable lysis buffer.

  • Protein Concentration Measurement: Determine the total protein concentration in each lysate to normalize the NQO1 activity.

  • Enzymatic Reaction: In a new 96-well plate, add the cell lysate. The reaction is initiated by adding a reaction mixture containing a substrate for NQO1 (e.g., menadione) and a cofactor (e.g., NADH). The reduction of a dye (like WST-1) in the mixture, which is coupled to the NQO1 activity, is measured over time.[13][14]

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 440 nm) in kinetic mode using a microplate reader.[13][14]

  • Data Analysis: Calculate the rate of reaction (change in absorbance over time) for each sample. Normalize this rate to the total protein concentration to determine the specific NQO1 activity.

Visualizations

Keap1_Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm Keap1 Keap1 (Dimer) Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Recruitment Nrf2 Nrf2 Nrf2->Keap1 Binding Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Cul3->Nrf2 Ubiquitination Ub Ubiquitin sMaf sMaf Nrf2_nuc->sMaf Dimerization ARE ARE sMaf->ARE Binding Genes Cytoprotective Genes (e.g., NQO1) ARE->Genes Transcription PRL295 This compound PRL295->Keap1 Inhibition

Caption: Keap1-Nrf2 signaling pathway and the inhibitory action of this compound.

CETSA_Workflow start Start: Cell Culture treatment Treat cells with this compound or Vehicle (DMSO) start->treatment heat Heat Challenge (Temperature Gradient) treatment->heat lysis Cell Lysis heat->lysis centrifugation Centrifugation to Pellet Aggregates lysis->centrifugation supernatant Collect Supernatant (Soluble Proteins) centrifugation->supernatant quantification Quantify Soluble Keap1 (e.g., Western Blot) supernatant->quantification analysis Data Analysis: Plot Melting Curves quantification->analysis end End: Determine Thermal Shift analysis->end

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

References

Technical Support Center: Optimizing PRL-295 Incubation Time for Maximal Nrf2 Activation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PRL-295. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions for maximal Nrf2 activation using this compound. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound in activating Nrf2?

A1: this compound is a small molecule inhibitor of the Keap1-Nrf2 protein-protein interaction.[1][2] Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation, keeping its intracellular levels low. This compound binds to Keap1, disrupting the Keap1-Nrf2 complex.[3][4][5] This prevents Nrf2 degradation, leading to its accumulation, nuclear translocation, and the subsequent transcription of Nrf2-dependent antioxidant and cytoprotective genes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1).[3][6][7]

Q2: What is the recommended starting incubation time for this compound to observe Nrf2 activation?

A2: The optimal incubation time for this compound can vary depending on the cell type and the specific endpoint being measured (e.g., Nrf2 protein accumulation vs. downstream gene expression). Based on published data, here are some recommended starting points:

  • For disruption of the Keap1-Nrf2 interaction: A 1-hour incubation with this compound has been shown to be sufficient to disrupt the Keap1-Nrf2 protein complex.[3]

  • For Nrf2 protein accumulation: Increased levels of Nrf2 protein have been observed following a 3-hour treatment with this compound.[3][6]

  • For downstream gene (NQO1) expression: A longer incubation of 48 hours has been shown to lead to a concentration-dependent induction of NQO1 enzyme activity.[3]

We recommend performing a time-course experiment (e.g., 1, 3, 6, 12, 24, and 48 hours) to determine the peak Nrf2 activation for your specific cell line and experimental conditions.

Q3: What concentration of this compound should I use?

A3: The effective concentration of this compound can be cell-type dependent. A concentration of 200 nM has been reported as the value that doubles NQO1 enzyme activity in Hepa1c1c7 cells.[3] Studies have used concentrations ranging from 10 µM to 50 µM to demonstrate Nrf2 accumulation and disruption of the Keap1-Nrf2 interaction in cell lines like HL-60.[3][6] It is advisable to perform a dose-response experiment (e.g., 0.1, 1, 10, 25, 50 µM) to identify the optimal concentration for your experiments.

Q4: How can I measure Nrf2 activation?

A4: Nrf2 activation can be assessed through several methods:

  • Western Blotting: To measure the protein levels of total and nuclear Nrf2, as well as downstream target proteins like NQO1 and HO-1.

  • Quantitative PCR (qPCR): To measure the mRNA levels of Nrf2 target genes such as NFE2L2, NQO1, HMOX1, GCLC, and GCLM.

  • Reporter Gene Assays: Using a luciferase or fluorescent reporter construct containing an Antioxidant Response Element (ARE) to quantify Nrf2 transcriptional activity.[8][9][10]

  • Immunofluorescence: To visualize the nuclear translocation of Nrf2.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No or low Nrf2 activation (Western Blot) Insufficient incubation time.Perform a time-course experiment (e.g., 1, 3, 6, 12, 24, 48 hours) to determine the optimal incubation period for your cell type.
Suboptimal this compound concentration.Perform a dose-response curve to find the optimal concentration for your cell line.
Poor antibody quality.Use a validated Nrf2 antibody. Check the antibody datasheet for recommended applications and dilutions.[1]
Nrf2 protein degradation.Under basal conditions, Nrf2 has a very short half-life. Ensure that cell lysates are prepared quickly on ice with fresh protease inhibitors.
High background in Western Blot Antibody concentration too high.Titrate the primary and secondary antibodies to determine the optimal dilution.
Insufficient washing.Increase the number and duration of washing steps.
Blocking is inadequate.Increase the blocking time or try a different blocking agent (e.g., 5% BSA instead of milk).
Inconsistent results between experiments Variation in cell confluency.Ensure that cells are seeded at the same density and are at a consistent confluency at the time of treatment.
Instability of this compound.Prepare fresh this compound solutions for each experiment. While this compound is designed to be metabolically stable, long-term storage in solution may affect its potency.[3]
Passage number of cells.Use cells within a consistent and low passage number range, as cellular responses can change with excessive passaging.
Low signal in luciferase reporter assay Low transfection efficiency.Optimize your transfection protocol for the specific cell line being used.
Insufficient incubation time.A longer incubation time (e.g., 24-48 hours) may be necessary to allow for transcription and translation of the reporter protein.
Cell lysis issues.Ensure complete cell lysis to release all of the reporter protein.

Experimental Protocols

Protocol 1: Time-Course Analysis of Nrf2 Accumulation by Western Blot
  • Cell Seeding: Plate your cells of interest in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • This compound Treatment: Treat the cells with the desired concentration of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for various time points (e.g., 0, 1, 3, 6, 12, 24, and 48 hours).

  • Cell Lysis:

    • Wash the cells once with ice-cold PBS.

    • Add 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against Nrf2 (and a loading control like β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize the bands using an enhanced chemiluminescence (ECL) substrate.

Protocol 2: Nrf2-ARE Luciferase Reporter Assay
  • Cell Seeding: Seed cells in a 96-well white, clear-bottom plate.

  • Transfection (if necessary): If using a transient reporter system, transfect the cells with an ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) according to the manufacturer's protocol. For stable cell lines, this step is not required.

  • This compound Treatment: After 24 hours (for transient transfection), replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.

  • Incubation: Incubate the plate for 24-48 hours.

  • Luciferase Assay:

    • Remove the medium from the wells.

    • Lyse the cells using the luciferase assay lysis buffer.

    • Measure the firefly and Renilla luciferase activity according to the manufacturer's instructions using a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

Data Presentation

Table 1: Summary of Recommended Starting Incubation Times for this compound

EndpointRecommended Starting Incubation TimeReference
Keap1-Nrf2 Disruption1 hour[3]
Nrf2 Protein Accumulation3 hours[3][6]
NQO1 Enzyme Activity48 hours[3]

Table 2: Example Time-Course Data for Nrf2 Activation

Incubation Time (hours)Relative Nrf2 Protein Level (Fold Change)Relative NQO1 mRNA Level (Fold Change)
0 (Vehicle)1.01.0
11.51.2
33.21.8
64.52.5
123.83.5
242.54.8
481.85.2

Note: The data in this table is hypothetical and for illustrative purposes only. Optimal times and fold changes will vary by cell type and experimental conditions.

Visualizations

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Binds and sequesters Cul3 Cul3-Rbx1 E3 Ligase Nrf2_cyto->Cul3 Ubiquitination Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu Translocation Proteasome Proteasome Cul3->Proteasome Degradation PRL295 This compound PRL295->Keap1 Binds and inhibits sMaf sMaf Nrf2_nu->sMaf ARE ARE sMaf->ARE Binds Target_Genes Target Genes (e.g., NQO1, HO-1) ARE->Target_Genes Transcription Experimental_Workflow A 1. Cell Seeding B 2. This compound Treatment (Dose-Response & Time-Course) A->B C 3. Cell Lysis / RNA Extraction B->C D 4. Western Blot (Nrf2, NQO1) C->D E 5. qPCR (Nrf2 target genes) C->E F 6. Luciferase Assay (ARE activity) C->F G 7. Data Analysis & Optimization D->G E->G F->G Troubleshooting_Tree Start No/Low Nrf2 Activation Signal Q1 Is this a Western Blot experiment? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Have you performed a time-course? A1_Yes->Q2 S5 Consider reporter assay issues (transfection, lysis) A1_No->S5 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Have you run a dose-response? A2_Yes->Q3 S1 Perform time-course (1-48h) A2_No->S1 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No Q4 Is your antibody validated? A3_Yes->Q4 S2 Perform dose-response (0.1-50µM) A3_No->S2 A4_Yes Yes Q4->A4_Yes Yes A4_No No Q4->A4_No No Q5 Are you using fresh protease inhibitors? A4_Yes->Q5 S3 Use a validated Nrf2 antibody A4_No->S3 A5_No No Q5->A5_No No A5_Yes Yes S4 Use fresh protease inhibitors A5_No->S4

References

Potential off-target effects of PRL-295 in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PRL-295. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in cell culture experiments. Here you will find troubleshooting guidance and frequently asked questions to address potential challenges and ensure the successful application of this non-electrophilic Nrf2 activator.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a non-electrophilic inhibitor of the Kelch-like ECH-associated protein 1 (Keap1)-Nrf2 protein-protein interaction.[1][2] It binds directly to the Kelch domain of Keap1, disrupting the interaction between Keap1 and Nrf2.[1] This prevents the ubiquitination and subsequent proteasomal degradation of Nrf2, leading to its accumulation, nuclear translocation, and the activation of Nrf2-dependent cytoprotective gene expression, such as NAD(P)H:quinone oxidoreductase 1 (NQO1).[1][3]

Q2: How does this compound differ from other Nrf2 activators?

A2: Unlike many electrophilic Nrf2 activators (e.g., sulforaphane, CDDO-Me) that covalently modify cysteine residues on Keap1, this compound is a non-electrophilic inhibitor that binds reversibly to Keap1.[2][3] This is expected to result in greater selectivity and a more favorable safety profile, with fewer off-target effects compared to electrophilic compounds.[2][3]

Q3: In which cell lines has this compound been shown to be effective?

A3: this compound has been demonstrated to be active in a variety of human and murine cell lines. The table below summarizes the cell lines and effective concentrations reported in the literature.

Cell LineSpeciesCell TypeEffective ConcentrationObserved EffectReference
Hepa1c1c7MurineHepatoma10 µMInduction of NQO1 enzyme activity[1]
U2OSHumanOsteosarcomaNot specifiedIncreased thermostability of Keap1[1]
HL-60HumanPromyelocytic LeukemiaConcentration-dependentIncreased Nrf2 protein levels[1]
HeLaHumanCervical CancerNot specifiedDisruption of Keap1-Nrf2 interaction (FLIM-FRET)[1][3]
HaCaTHumanKeratinocyte10 µMIncreased cell migration and oxidative stress response[3]
H1299-NQO1-eYFPHumanLung CarcinomaNot specifiedInduction of NQO1-driven eYFP expression[4]
KYSE70HumanEsophageal Squamous Cell CarcinomaNot specifiedSuppression of Nrf2 protein levels by PYR in the presence of this compound[4]
A549HumanLung CarcinomaNot specifiedSuppression of Nrf2 protein levels by PYR in the presence of this compound[4]

Q4: What is the expected outcome of this compound treatment in cell culture?

A4: The primary expected outcomes of treating cells with this compound are the stabilization and accumulation of Nrf2 protein, its translocation to the nucleus, and the subsequent upregulation of Nrf2 target genes and proteins, such as NQO1, HMOX1, and GCLC.[1][4] This should result in enhanced cytoprotective responses against oxidative, metabolic, and inflammatory stress.[5][6]

Troubleshooting Guide

Issue 1: No significant induction of Nrf2 target genes (e.g., NQO1) is observed after this compound treatment.

Potential Cause Troubleshooting Step
Suboptimal Concentration Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. Effective concentrations can vary between cell types.
Incorrect Incubation Time Conduct a time-course experiment to identify the peak time for Nrf2 activation and target gene expression. Nrf2 accumulation can be transient.
Cell Line Insensitivity Some cell lines may have mutations in the Keap1-Nrf2 pathway or other cellular factors that render them less responsive to this compound. Consider using a positive control, such as another known Nrf2 activator, to confirm pathway functionality. Confirm the expression and functionality of Keap1 and Nrf2 in your cell line.
Compound Instability Ensure proper storage and handling of this compound. Prepare fresh working solutions for each experiment from a frozen stock.
Experimental Assay Issues Verify the functionality of your assay for detecting Nrf2 activation (e.g., qPCR, Western blot, enzyme activity assay) using appropriate positive and negative controls.

Issue 2: Unexpected changes in cell morphology or viability are observed.

Potential Cause Troubleshooting Step
High Compound Concentration High concentrations of any small molecule can lead to off-target effects or cytotoxicity. Determine the EC50 for Nrf2 activation and the CC50 (cytotoxic concentration 50%) for your cell line to establish a suitable experimental window.
Solvent Toxicity Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all treatment groups and is at a non-toxic level (typically ≤ 0.1%).
Contamination Routinely test cell cultures for mycoplasma and other contaminants that could affect cell health and experimental outcomes.
Potential Off-Target Effects While this compound is designed for high selectivity, off-target effects cannot be entirely ruled out. If you observe unexpected phenotypes that are reproducible and dose-dependent, consider investigating potential off-target interactions through techniques such as proteomics or transcriptomics.

Issue 3: High variability between experimental replicates.

Potential Cause Troubleshooting Step
Inconsistent Cell Culture Conditions Standardize cell culture procedures, including seeding density, passage number, and media composition, to ensure uniformity across experiments.[7][8][9]
Inaccurate Pipetting Calibrate pipettes regularly and use proper pipetting techniques to ensure accurate and consistent dosing of this compound.
Edge Effects in Multi-well Plates To minimize edge effects, avoid using the outer wells of multi-well plates for critical experimental samples or ensure proper humidification during incubation.

Experimental Protocols

1. NQO1 Enzyme Activity Assay in Hepa1c1c7 Cells

This protocol is adapted from methodologies used to determine the inducer potency of Nrf2 activators.[1]

  • Cell Seeding: Plate Hepa1c1c7 cells in 96-well plates and allow them to adhere and grow to a desired confluency.

  • Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1 µM to 20 µM) and a vehicle control for a specified period (e.g., 24-48 hours).

  • Cell Lysis: After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer.

  • NQO1 Activity Measurement: Determine NQO1 activity in the cell lysates using a colorimetric assay that measures the menadione-dependent reduction of a tetrazolium dye.

  • Protein Quantification: Measure the total protein concentration in each lysate to normalize the NQO1 activity.

2. Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is based on the method used to confirm the binding of this compound to Keap1 in cells.[1]

  • Cell Treatment: Treat intact cells (e.g., U2OS or HL-60) with this compound or a vehicle control for a defined period (e.g., 3 hours).[1]

  • Heating: Heat the cell suspensions or lysates to a range of temperatures to induce protein denaturation and aggregation.

  • Separation of Soluble and Insoluble Fractions: Centrifuge the heated samples to separate the soluble protein fraction from the aggregated, insoluble fraction.

  • Western Blot Analysis: Analyze the amount of soluble Keap1 in each sample by Western blotting. Increased thermal stability of Keap1 in this compound-treated cells indicates direct binding.

3. FLIM-FRET Assay for Keap1-Nrf2 Interaction

This advanced imaging technique can be used to visualize the disruption of the Keap1-Nrf2 complex in single live cells.[1][5]

  • Cell Transfection: Co-transfect cells (e.g., HeLa) with plasmids encoding fluorescently tagged Nrf2 (e.g., sfGFP-Nrf2) and Keap1 (e.g., Keap1-mCherry).[3]

  • Treatment: Treat the transfected cells with this compound or a vehicle control.

  • Fluorescence Lifetime Imaging Microscopy (FLIM): Measure the fluorescence lifetime of the donor fluorophore (sfGFP-Nrf2). A disruption of the Keap1-Nrf2 interaction by this compound will lead to a prolongation of the donor's fluorescence lifetime due to a decrease in Förster Resonance Energy Transfer (FRET).[1][5]

Visualizations

PRL-295_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PRL295 This compound Keap1 Keap1 Dimer PRL295->Keap1 Binds to Kelch domain Nrf2 Nrf2 Keap1->Nrf2 Binds & Sequesters Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Adapter for Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Accumulates & Translocates Cul3->Nrf2 Ubiquitination Ub Ubiquitin ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Genes Cytoprotective Genes (NQO1, HMOX1, etc.) ARE->Genes Activates Transcription Troubleshooting_Workflow cluster_troubleshoot Troubleshooting Steps start Experiment with this compound expected Expected Outcome? (Nrf2 Activation) start->expected success Success: Proceed with Research expected->success Yes unexpected Unexpected Outcome expected->unexpected No check_params Verify Experimental Parameters: - Concentration (Dose-Response) - Incubation Time (Time-Course) - Cell Line Sensitivity unexpected->check_params check_reagents Check Reagents & Controls: - Compound Integrity - Solvent Concentration - Positive/Negative Controls check_params->check_reagents check_culture Assess Cell Culture Health: - Morphology - Viability (CC50) - Contamination check_reagents->check_culture consider_off_target Consider Potential Off-Target Effects: - Reproducible? - Dose-dependent? - Investigate further (omics) check_culture->consider_off_target

References

How to minimize variability in animal studies with PRL-295

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in animal studies involving PRL-295.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an isoquinoline-based, non-electrophilic activator of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2).[1][2] Its mechanism of action involves binding to Keap1 (Kelch-like ECH-associated protein 1), which is a negative regulator of Nrf2.[1][3][4] This binding disrupts the Keap1-Nrf2 protein complex, leading to the stabilization and nuclear accumulation of Nrf2.[1][3][4] In the nucleus, Nrf2 activates the transcription of cytoprotective genes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1).[1][3][5] This pathway helps protect cells against oxidative, metabolic, and inflammatory stress.[1][4]

Q2: What are the common sources of variability in animal studies?

A2: Variability in animal experiments can stem from three main sources: the experimenter, inherent differences between animals, and interactions between the animals and their environment.[6] Specific factors include:

  • Experimenter-related: Inconsistent animal handling, injection or oral dosing techniques, and measurement precision.[6]

  • Animal-related: Differences in genetic background, sex, age, body weight, health, and immune status.[6][7]

  • Environment-related: Variations in housing conditions, diet, light cycles, and the presence of stressors.[8] Even the gender of the animal handlers can be a contributing factor.[9]

Q3: High inter-individual variability has been reported in studies with this compound. Why might this occur?

A3: High inter-individual variability in response to this compound has been noted, particularly in measurements of plasma alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) levels in studies of acetaminophen-induced hepatotoxicity.[3] This variability can be attributed to a combination of the general sources of variability in animal studies mentioned in Q2, as well as factors specific to the drug and the model. For instance, differences in individual animal metabolism of both this compound and the inducing agent (e.g., acetaminophen) can contribute significantly to varied responses.

Troubleshooting Guides

Issue: High Variability in Nrf2 Target Gene Expression (e.g., NQO1)
Possible Cause Troubleshooting Step
Inconsistent Drug AdministrationEnsure consistent oral gavage technique. Verify the formulation of this compound in the vehicle (e.g., 5% DMSO in corn oil) is homogenous before each administration.[1][3]
Variable Drug AbsorptionStandardize the fasting period for animals before dosing, as food in the stomach can affect drug absorption.
Animal StressHandle animals consistently and gently to minimize stress, which can influence physiological responses. Acclimatize animals to handling and procedures before the start of the experiment.
Genetic Drift in Animal ColonyIf using an in-house breeding colony, periodically re-introduce new breeders from the original supplier to maintain genetic integrity.
Issue: Inconsistent Pharmacodynamic (PD) Readouts (e.g., plasma ALT/AST levels)
Possible Cause Troubleshooting Step
Timing of Sample CollectionStrictly adhere to a standardized time point for blood/tissue collection after the final dose of this compound and/or challenging agent.
Assay VariabilityRun quality controls with every assay to ensure consistency. If possible, analyze all samples from a single experiment in the same run.
Underlying Health Status of AnimalsEnsure all animals are healthy and free of pathogens before starting the experiment, as underlying infections can affect liver enzymes.[7]
Inconsistent Induction of Injury ModelIf using a disease model (e.g., acetaminophen-induced hepatotoxicity), ensure the inducing agent is administered consistently and that the dose is appropriate for the animal strain, age, and sex.

Experimental Protocols

Oral Administration of this compound in Mice

This protocol is based on studies demonstrating the in vivo efficacy of this compound.[1][3]

  • Preparation of Dosing Solution:

    • Prepare a stock solution of this compound in DMSO.

    • For dosing, dilute the stock solution in corn oil to the desired final concentration. A common vehicle is 5% DMSO in corn oil.

    • Ensure the solution is thoroughly mixed to form a homogenous suspension before each use.

  • Animal Dosing:

    • Use male C57BL/6J mice, 8 weeks of age, as a common model.[3]

    • Administer this compound via oral gavage.

    • A typical dosing regimen is once daily for 3-4 consecutive days.[1][3]

    • The control group should receive an equal volume of the vehicle (5% DMSO in corn oil).

  • Sample Collection:

    • Euthanize animals at a specific time point after the last dose (e.g., 3 hours for NQO1 expression analysis).[1]

    • Collect tissues (e.g., liver, kidneys) and wash with PBS.

    • Collect blood for plasma analysis.

Quantitative Data Summary
ParameterVehicle Control10 mg/kg this compound25 mg/kg this compound50 mg/kg this compoundReference
Hepatic NQO1 mRNA levels (fold increase) 1.02.22.8Not specified[3]
Renal NQO1 mRNA levels (fold increase) 1.0Not specified1.5Trend for increase[3]
ParameterVehicle + APAPThis compound (25 mg/kg) + APAPStatistical Significance (p-value)Reference
Plasma ALT levels High variabilityLower than vehiclep = 0.0598[3]
Plasma AST levels High variabilityLower than vehiclep = 0.0176[3]

Visualizations

This compound Signaling Pathway

Experimental_Workflow start Start: Acclimatize Animals randomization Randomize into Groups (Vehicle & this compound) start->randomization dosing Daily Oral Dosing (e.g., 3-4 days) randomization->dosing induction Induce Injury (optional) (e.g., Acetaminophen) dosing->induction endpoint Endpoint Measurement dosing->endpoint No injury model induction->endpoint tissue_collection Tissue Collection (Liver, Kidney, etc.) endpoint->tissue_collection blood_collection Blood Collection (Plasma Analysis) endpoint->blood_collection analysis Data Analysis (e.g., qPCR, Western Blot, ELISA) tissue_collection->analysis blood_collection->analysis end End analysis->end

References

Technical Support Center: Overcoming Poor Oral Bioavailability of PRL-295 In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with PRL-295. The focus is on addressing challenges related to its in vivo oral bioavailability to help ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally active small molecule inhibitor that targets the Keap1-Nrf2 protein-protein interaction.[1][2] By disrupting this interaction, this compound leads to the activation of the Nrf2 transcription factor.[3][4][5][6] This, in turn, stimulates the expression of downstream targets like NAD(P)H:quinone oxidoreductase 1 (NQO1), which are involved in the cellular response to oxidative, metabolic, and inflammatory stress.[1][3][4][5][6]

Q2: I administered this compound orally to mice, but I am only observing effects in the liver. Why might this be?

A2: The observation of liver-specific effects following oral administration suggests that while this compound is absorbed to some extent, its systemic bioavailability may be limited.[7][8][9] This could be due to several factors, including extensive first-pass metabolism in the liver or poor absorption from the gastrointestinal (GI) tract.[10][11] The liver is the primary site of metabolism for many orally administered drugs, and a high rate of metabolism can significantly reduce the amount of active drug that reaches systemic circulation.

Q3: What are the known physicochemical properties of this compound that might influence its oral bioavailability?

A3: this compound was designed to have greater lipophilicity and metabolic stability compared to its predecessors.[9] While increased lipophilicity can improve membrane permeability, very high lipophilicity can lead to poor aqueous solubility, which is a common reason for low oral bioavailability.[12][13][14]

Q4: What general strategies can I employ to improve the oral bioavailability of a compound like this compound?

A4: A variety of formulation strategies can be used to enhance the oral bioavailability of poorly soluble or permeable drugs.[15] These include:

  • Particle size reduction: Techniques like micronization and nanonization increase the surface area of the drug, which can improve its dissolution rate.[13][14]

  • Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.[13][16][17]

  • Solid dispersions: Dispersing the drug in a hydrophilic carrier can enhance its solubility and dissolution.[13]

  • Use of permeation enhancers: These agents can improve the transport of the drug across the intestinal epithelium.[10]

Troubleshooting Guides

Issue 1: Sub-therapeutic plasma concentrations of this compound after oral administration.
  • Question: My in vivo experiment with orally administered this compound did not show the expected therapeutic effect, and I suspect low plasma concentrations. How can I confirm this and what are my next steps?

  • Answer:

    • Confirm Low Exposure: The first step is to perform a pharmacokinetic (PK) study to determine the plasma concentration-time profile of this compound after oral administration. This will provide key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve), which quantify the extent of systemic exposure.

    • Investigate the Cause:

      • Poor Solubility/Dissolution: If the Tmax is prolonged and the Cmax is low, it may indicate that the drug is dissolving slowly in the GI tract. This is a common issue for poorly water-soluble compounds.[12][14]

      • High First-Pass Metabolism: If the drug is rapidly absorbed (short Tmax) but the overall exposure (AUC) is low, this could point towards extensive metabolism in the gut wall or liver before it reaches systemic circulation.[10]

      • Poor Permeability: If the drug shows good solubility but still has low plasma concentrations, poor permeability across the intestinal epithelium might be the culprit.[10]

    • Potential Solutions:

      • For Poor Solubility: Consider reformulating this compound. A micronized powder or a lipid-based formulation like a self-emulsifying drug delivery system (SEDDS) can significantly improve dissolution and absorption.[13][17]

      • For High First-Pass Metabolism: Co-administration with an inhibitor of relevant metabolic enzymes (e.g., cytochrome P450 inhibitors) could be explored, though this approach requires careful consideration of potential drug-drug interactions. Alternatively, formulation strategies that promote lymphatic transport, such as lipid-based systems, can help bypass first-pass metabolism.[11][16]

      • For Poor Permeability: The inclusion of a permeation enhancer in the formulation could be beneficial.[10] However, the selection and use of such agents must be carefully evaluated for potential toxicity.

Issue 2: High variability in experimental results between animals.
  • Question: I am observing significant variability in the response to oral this compound between different animals in the same experimental group. What could be causing this?

  • Answer: High inter-individual variability is often a consequence of poor oral bioavailability.[10]

    • Food Effects: The presence or absence of food in the GI tract can significantly impact the absorption of some drugs.[16] Standardizing the feeding schedule of your animals before and after dosing can help reduce this variability.

    • Formulation Inhomogeneity: If you are preparing your own formulations, ensure that the drug is uniformly dispersed. For suspensions, proper mixing before each administration is critical.

    • Physiological Differences: Minor differences in gastric pH, GI motility, and metabolic enzyme activity between animals can be magnified when a drug has low bioavailability. Improving the formulation to enhance solubility and absorption can often reduce this variability by making the absorption process more robust and less dependent on physiological fluctuations.[11]

Data Presentation

Table 1: Summary of In Vivo Studies with Orally Administered this compound

SpeciesDose(s)Dosing RegimenObserved EffectReference
Mice10, 25, 50 mg/kg4 daily oral dosesDose-dependent increase in Keap1 thermal stability in the liver.[7]
Mice10, 25 mg/kg4 daily oral dosesDose-dependent increase in hepatic NQO1 mRNA levels.[1][8]
Mice25 mg/kg3 daily oral dosesProtection against acetaminophen-induced liver injury.[1][18]

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Different Formulations (Illustrative Example)

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng*h/mL)Oral Bioavailability (%)
Aqueous Suspension2550 ± 154.0 ± 1.5250 ± 755
Micronized Powder25150 ± 402.0 ± 0.5900 ± 20018
SEDDS Formulation25400 ± 901.0 ± 0.52500 ± 50050

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for this compound.

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic (PK) Study in Mice
  • Animal Model: Select a suitable mouse strain (e.g., C57BL/6), age, and sex for the study. Acclimatize the animals for at least one week before the experiment.

  • Formulation Preparation: Prepare the this compound formulation to be tested (e.g., aqueous suspension, solution in a vehicle like 5% DMSO in corn oil, or a novel formulation). Ensure homogeneity of the formulation.

  • Dosing: Fast the animals overnight (with free access to water) before dosing. Administer the this compound formulation orally via gavage at the desired dose. Record the exact time of administration.

  • Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose). Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use pharmacokinetic software to calculate key PK parameters (Cmax, Tmax, AUC, half-life). To determine oral bioavailability, a separate group of animals should be administered this compound intravenously, and the AUC from the oral dose will be compared to the AUC from the IV dose.

Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
  • Excipient Screening: Screen various oils, surfactants, and co-surfactants for their ability to solubilize this compound.

  • Formulation Development:

    • Dissolve this compound in the selected oil phase with gentle heating and stirring.

    • Add the surfactant and co-surfactant to the oil phase and mix until a clear, homogenous solution is formed.

    • Construct a pseudo-ternary phase diagram to identify the optimal ratio of oil, surfactant, and co-surfactant that forms a stable emulsion upon dilution with an aqueous medium.

  • Characterization:

    • Emulsification Time: Measure the time it takes for the SEDDS to form an emulsion in an aqueous medium under gentle agitation.

    • Droplet Size Analysis: Determine the mean droplet size and size distribution of the resulting emulsion using dynamic light scattering.

    • In Vitro Dissolution: Perform an in vitro dissolution test to compare the release of this compound from the SEDDS formulation to that from an unformulated powder.

Mandatory Visualizations

cluster_0 Cellular Stress cluster_1 Keap1-Nrf2 Signaling Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 Inactivates Metabolic Stress Metabolic Stress Inflammatory Stress Inflammatory Stress Nrf2 Nrf2 Keap1->Nrf2 Binds and sequesters in cytoplasm Ub Ubiquitin Nrf2->Ub Ubiquitination ARE Antioxidant Response Element Nrf2->ARE Translocates to nucleus and binds to ARE Proteasome Proteasome Ub->Proteasome Degradation Cytoprotective Gene Expression Cytoprotective Gene Expression ARE->Cytoprotective Gene Expression PRL295 This compound PRL295->Keap1 Inhibits

Caption: Keap1-Nrf2 signaling pathway and the inhibitory action of this compound.

start Start: Poor In Vivo Efficacy pk_study Conduct Pilot PK Study (Oral vs. IV) start->pk_study check_bioavailability Is Oral Bioavailability < 20%? pk_study->check_bioavailability solubility_issue Investigate Solubility (BCS Classification) check_bioavailability->solubility_issue Yes end_sufficient End: Sufficient Exposure check_bioavailability->end_sufficient No permeability_issue Investigate Permeability (e.g., Caco-2 Assay) solubility_issue->permeability_issue High Solubility formulation_dev Formulation Development solubility_issue->formulation_dev Low Solubility metabolism_issue Investigate First-Pass Metabolism permeability_issue->metabolism_issue High Permeability permeability_issue->formulation_dev Low Permeability metabolism_issue->formulation_dev High Metabolism formulation_dev->pk_study Re-evaluate end_reformulate End: Reformulation Successful formulation_dev->end_reformulate

Caption: Experimental workflow for troubleshooting poor oral bioavailability.

start Observed Poor Oral Bioavailability cause What is the likely cause? start->cause solubility Poor Aqueous Solubility cause->solubility Slow Dissolution permeability Poor Intestinal Permeability cause->permeability Good Solubility, Low Absorption metabolism High First-Pass Metabolism cause->metabolism Rapid Absorption, Low Systemic Exposure solution_sol Solution: Particle Size Reduction, Lipid Formulations (SEDDS), Solid Dispersions solubility->solution_sol solution_perm Solution: Use of Permeation Enhancers, Lipid-Based Carriers permeability->solution_perm solution_met Solution: Promote Lymphatic Uptake (Lipid Formulations) metabolism->solution_met

Caption: Decision tree for selecting a strategy to improve bioavailability.

References

Technical Support Center: PRL-295 In Vivo Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the selection of vehicles for the in vivo delivery of PRL-295. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally active small molecule inhibitor of the Keap1-Nrf2 protein-protein interaction.[1][2] It functions by binding to Kelch-like ECH-associated protein 1 (Keap1), which increases Keap1's thermostability and disrupts its ability to target the transcription factor Nrf2 for degradation.[3] This leads to the accumulation of Nrf2, its translocation to the nucleus, and the subsequent activation of antioxidant response element (ARE)-driven gene expression, including downstream targets like NAD(P)H:quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1).

Q2: What is the recommended starting dose for this compound in mice?

A2: Based on published studies, oral doses of 10, 25, and 50 mg/kg have been used in mice.[1] The selection of a starting dose should be based on the specific experimental goals and animal model. A dose-response study is recommended to determine the optimal dose for your specific application.

Q3: What is a known successful vehicle for oral administration of this compound in mice?

A3: A commonly used and effective vehicle for the oral administration of this compound in mice is a solution of 5% DMSO in corn oil.

Q4: How can I assess the activation of the Nrf2 pathway in vivo after this compound administration?

A4: Nrf2 pathway activation can be assessed by measuring the expression of its downstream target genes and proteins in tissues of interest. A common method is to perform a Western blot analysis to quantify the protein levels of NQO1 and HO-1.[4][5] An increase in the expression of these proteins in the this compound-treated group compared to the vehicle control group would indicate Nrf2 activation.

Q5: Are there any known toxicities associated with the vehicles used for this compound?

A5: While generally considered safe for preclinical studies, some vehicles can have inherent toxicities. For instance, high concentrations of DMSO can cause adverse effects.[6] It is crucial to keep the final concentration of such co-solvents to a minimum. Always include a vehicle-only control group in your experiments to assess any potential effects of the delivery vehicle itself.

Vehicle Selection for In Vivo Delivery

The selection of an appropriate vehicle is critical for the successful in vivo delivery of this compound, a lipophilic compound. The choice of vehicle will depend on the intended route of administration and the required concentration of this compound.

Oral Administration

Oral gavage is a common and effective route for this compound. Given its lipophilic nature, oil-based vehicles are suitable.

Vehicle ComponentExample FormulationConcentration of this compoundNotes
DMSO 5% (v/v) in Corn OilUp to 50 mg/kgA widely used and validated vehicle for oral delivery of this compound.
PEG 400 10% (v/v) in SalineFormulation dependentPolyethylene glycol 400 can improve the solubility of lipophilic compounds.
Tween 80 1-5% (v/v) in SalineFormulation dependentA non-ionic surfactant that can be used to create stable emulsions or suspensions.
Intraperitoneal (IP) and Intravenous (IV) Administration

For IP and IV routes, aqueous-based vehicles are generally preferred to avoid irritation and ensure compatibility with physiological fluids. Achieving a suitable formulation for the lipophilic this compound may require the use of co-solvents and/or solubilizing agents.

Vehicle ComponentExample FormulationRouteNotes
DMSO ≤10% (v/v) in Saline or PBSIP, IVThe final concentration of DMSO should be minimized to avoid toxicity.
Ethanol ≤10% (v/v) in Saline or PBSIP, IVCan be used as a co-solvent, but high concentrations can cause irritation.
Solutol HS 15 10-20% (v/v) in SalineIP, IVA non-ionic solubilizer that can be effective for lipophilic compounds.
Cyclodextrins Formulation dependentIP, IVCan encapsulate lipophilic molecules to increase their aqueous solubility.

Note: It is crucial to test the solubility of this compound in the chosen vehicle at the desired concentration before preparing the final dosing solution. Sonication may be required to aid dissolution. The final formulation for IV administration must be sterile and free of particulates.

Experimental Protocols

Detailed Protocol for Oral Gavage in Mice
  • Preparation of Dosing Solution:

    • Dissolve the calculated amount of this compound in the appropriate volume of the chosen vehicle (e.g., 5% DMSO in corn oil).

    • Vortex and/or sonicate the mixture until this compound is completely dissolved.

  • Animal Handling and Restraint:

    • Gently restrain the mouse by the scruff of the neck to immobilize its head.

    • Ensure the head and body are in a straight line to facilitate the passage of the gavage needle.

  • Administration:

    • Use a proper-sized, ball-tipped gavage needle to prevent injury.

    • Measure the needle from the tip of the mouse's nose to the last rib to ensure it will reach the stomach.

    • Gently insert the needle into the mouth, passing it along the roof of the mouth and down the esophagus. Do not force the needle.

    • Slowly administer the dosing solution.

  • Post-Administration Monitoring:

    • Observe the animal for any signs of distress, such as coughing or difficulty breathing, which could indicate accidental administration into the trachea.

    • Return the mouse to its cage and monitor for any adverse effects.

Detailed Protocol for Assessing Nrf2 Activation by Western Blot
  • Tissue Collection and Lysis:

    • At the desired time point after this compound administration, euthanize the mice and collect the tissues of interest (e.g., liver).

    • Homogenize the tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • For analysis of Nrf2 nuclear translocation, perform nuclear and cytoplasmic fractionation using a commercially available kit.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against NQO1, HO-1, Nrf2, and a loading control (e.g., β-actin, GAPDH, or Lamin B1 for nuclear extracts) overnight at 4°C.[4][7][8]

    • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the protein of interest's band intensity to the loading control's band intensity.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation of this compound in the vehicle - Poor solubility at the desired concentration.- Temperature change.- Perform solubility testing with different vehicles or co-solvents.- Gently warm the solution before administration (ensure this compound is heat-stable).- Prepare fresh dosing solutions for each experiment.
Animal distress during or after administration (e.g., coughing, lethargy) - Improper administration technique (e.g., esophageal tear, tracheal administration).- Vehicle toxicity.- Ensure proper training in administration techniques.- Reduce the concentration of co-solvents like DMSO.- Include a vehicle-only control group to assess vehicle effects.
High variability in experimental results - Inconsistent dosing.- Inaccurate formulation preparation.- Animal-to-animal variation in absorption or metabolism.- Standardize the administration procedure.- Ensure accurate weighing of this compound and measurement of vehicle components.- Increase the number of animals per group to improve statistical power.
No or low Nrf2 activation observed - Insufficient dose of this compound.- Poor bioavailability with the chosen vehicle/route.- Incorrect timing of tissue collection.- Perform a dose-response study.- Try an alternative vehicle or route of administration.- Conduct a time-course experiment to determine the peak of Nrf2 activation.

Visualizations

Keap1_Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 (Dimer) Nrf2 Nrf2 Keap1->Nrf2 Binds Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Nrf2->Cul3 Recruitment Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Ub Ubiquitin Cul3->Ub Adds Ub->Nrf2 sMaf sMaf Nrf2_n->sMaf Dimerizes ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds sMaf->ARE Binds TargetGenes Target Gene Expression (NQO1, HO-1, etc.) ARE->TargetGenes Activates PRL295 This compound PRL295->Keap1 Inhibits Interaction Experimental_Workflow start Start formulation Prepare this compound Dosing Solution start->formulation dosing Administer this compound or Vehicle to Mice (e.g., Oral Gavage) formulation->dosing wait Wait for a Predetermined Time Period dosing->wait euthanasia Euthanize Mice and Collect Tissues wait->euthanasia analysis Assess Nrf2 Activation (e.g., Western Blot for NQO1/HO-1) euthanasia->analysis end End analysis->end

References

Validation & Comparative

A Comparative Guide to the Efficacy of PRL-295 and Sulforaphane as Nrf2 Activators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of two prominent activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway: PRL-295, a synthetic non-electrophilic isoquinoline (B145761), and sulforaphane (B1684495), a naturally occurring isothiocyanate. The objective of this document is to present a side-by-side analysis of their mechanisms of action, available efficacy data, and the experimental protocols used to evaluate them, thereby aiding researchers in their ongoing and future investigations.

Executive Summary

Both this compound and sulforaphane are potent activators of the Nrf2 pathway, a critical cellular defense mechanism against oxidative and electrophilic stress. Sulforaphane, found in cruciferous vegetables, is a well-researched compound with a large body of preclinical and clinical data supporting its antioxidant, anti-inflammatory, and anticancer properties.[1][2] this compound is a more recently developed synthetic compound that activates Nrf2 through a distinct, non-electrophilic mechanism.[3] While direct head-to-head clinical comparisons are not yet available, preclinical data suggests that this compound has a similar potency to sulforaphane in cell-based assays.[4][5][6] This guide will delve into the available data to facilitate a comprehensive understanding of their respective profiles.

Data Presentation: A Quantitative Comparison

While direct comparative studies are limited, the following tables summarize the available quantitative data for this compound and sulforaphane from various sources. It is important to note that experimental conditions can significantly influence these values.

Table 1: In Vitro Nrf2 Activation and Cytotoxicity

CompoundMetricValueCell Line/SystemReference
This compound Nrf2 Activation PotencySimilar to sulforaphaneMouse and human cells[4][5][6]
Nrf2 AccumulationConcentration-dependent increaseHeLa cells[4]
Sulforaphane NQO1 Induction3.0-fold at 1 µM, 3.5-fold at 2 µMMurine hepatoma cells[7]
Nrf2 ActivationPotent inducerHuman bronchial epithelial BEAS-2B cells
Sulforaphane N-acetylcysteine (Metabolite) NQO1 Induction3.8-fold at 1 µM, 4.5-fold at 2 µMMurine hepatoma cells[7]

Table 2: In Vivo Efficacy

CompoundModelDosageKey FindingsReference
This compound Acetaminophen-induced hepatotoxicity in mice25 mg/kg, p.o.Decreased plasma ALT and AST levels[4][5]
Sulforaphane Recurrent prostate cancer (human clinical trial)200 µmoles/dayLengthened PSA doubling time from 6.1 to 9.6 months (p=0.044)[8]
Sulforaphane Biochemical recurrence after radical prostatectomy (human clinical trial)60 mg/dayIncreased PSA doubling time by 86% (28.9 vs 15.5 months for placebo)[9][10]

Signaling Pathways and Mechanisms of Action

Both compounds ultimately lead to the activation of Nrf2, but their initial interaction with the Keap1-Nrf2 complex differs.

Sulforaphane: An electrophilic compound, sulforaphane reacts with specific cysteine residues on Keap1, the negative regulator of Nrf2. This covalent modification leads to a conformational change in Keap1, disrupting its ability to target Nrf2 for ubiquitination and proteasomal degradation.[1]

This compound: As a non-electrophilic activator, this compound binds non-covalently to Keap1, sterically hindering the interaction between Keap1 and Nrf2.[3] This disruption of the protein-protein interaction also prevents Nrf2 degradation.[4]

The diagrams below, generated using the DOT language, illustrate these distinct mechanisms.

Sulforaphane_Nrf2_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Sulforaphane Sulforaphane Keap1_Nrf2 Keap1-Nrf2 Complex Sulforaphane->Keap1_Nrf2 Covalent Modification Keap1_mod Modified Keap1 Keap1_Nrf2->Keap1_mod Proteasome Proteasome Keap1_Nrf2->Proteasome Degradation Nrf2_free Free Nrf2 Keap1_mod->Nrf2_free Release Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binding Gene_exp Antioxidant Gene Expression ARE->Gene_exp

Mechanism of Nrf2 activation by sulforaphane.

PRL-295_Nrf2_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PRL295 This compound Keap1_Nrf2 Keap1-Nrf2 Complex PRL295->Keap1_Nrf2 Non-covalent Binding Keap1_bound Keap1-PRL-295 Complex Keap1_Nrf2->Keap1_bound Proteasome Proteasome Keap1_Nrf2->Proteasome Degradation Nrf2_free Free Nrf2 Keap1_bound->Nrf2_free Release Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binding Gene_exp Antioxidant Gene Expression ARE->Gene_exp

Mechanism of Nrf2 activation by this compound.

Experimental Protocols

To facilitate the direct comparison of this compound and sulforaphane, the following detailed experimental protocols are provided.

ARE-Luciferase Reporter Gene Assay for Nrf2 Activation

This assay quantitatively measures the ability of a compound to induce Nrf2 transcriptional activity.[11][12][13][14][15]

a. Cell Culture and Treatment:

  • Seed HepG2 cells stably transfected with an Antioxidant Response Element (ARE)-luciferase reporter construct into 96-well plates.

  • After 24 hours, treat the cells with a range of concentrations of this compound, sulforaphane, or vehicle control (e.g., DMSO).

  • Incubate the cells for an additional 18-24 hours.

b. Luciferase Assay:

  • Lyse the cells using a suitable lysis buffer.

  • Add a luciferase substrate to the cell lysate.

  • Measure the luminescence using a luminometer.

c. Data Analysis:

  • Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.

  • Calculate the fold induction of ARE-luciferase activity relative to the vehicle control.

  • Plot the fold induction against the compound concentration to determine the EC50 value.

ARE_Luciferase_Assay_Workflow start Start seed_cells Seed ARE-Luciferase Reporter Cells start->seed_cells treat_cells Treat with this compound, Sulforaphane, or Vehicle seed_cells->treat_cells incubate Incubate for 18-24h treat_cells->incubate lyse_cells Lyse Cells incubate->lyse_cells add_substrate Add Luciferase Substrate lyse_cells->add_substrate measure_luminescence Measure Luminescence add_substrate->measure_luminescence analyze_data Calculate Fold Induction and EC50 measure_luminescence->analyze_data end End analyze_data->end

Workflow for ARE-Luciferase Reporter Assay.
Western Blot for Nrf2 Nuclear Translocation

This method is used to visualize and quantify the accumulation of Nrf2 in the nucleus following treatment with an activator.[16][17][18][19][20]

a. Cell Treatment and Fractionation:

  • Culture cells (e.g., HeLa or HepG2) to 70-80% confluency.

  • Treat cells with this compound, sulforaphane, or vehicle for a specified time (e.g., 4-6 hours).

  • Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit or standard laboratory protocols.

b. Protein Quantification and Western Blotting:

  • Determine the protein concentration of the nuclear and cytoplasmic fractions.

  • Separate equal amounts of protein from each fraction by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with a primary antibody against Nrf2, followed by an HRP-conjugated secondary antibody.

  • Use Lamin B as a nuclear marker and GAPDH or α-tubulin as a cytoplasmic marker to ensure the purity of the fractions.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

c. Densitometry Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the Nrf2 band intensity in the nuclear fraction to the Lamin B band intensity.

  • Compare the normalized nuclear Nrf2 levels between treated and control samples.

Western_Blot_Workflow start Start cell_culture Culture and Treat Cells start->cell_culture fractionation Nuclear/Cytoplasmic Fractionation cell_culture->fractionation protein_quant Protein Quantification fractionation->protein_quant sds_page SDS-PAGE and Transfer protein_quant->sds_page immunoblotting Immunoblotting for Nrf2, Lamin B, and GAPDH sds_page->immunoblotting visualization ECL Detection immunoblotting->visualization densitometry Densitometry Analysis visualization->densitometry end End densitometry->end

Workflow for Nrf2 Nuclear Translocation Western Blot.
In Vivo Model of Acetaminophen-Induced Hepatotoxicity

This animal model is used to assess the hepatoprotective effects of Nrf2 activators.[21][22][23]

a. Animal Dosing:

  • Administer this compound, sulforaphane, or vehicle to mice (e.g., C57BL/6) via oral gavage for a predetermined number of days.

  • On the final day of treatment, administer a hepatotoxic dose of acetaminophen (B1664979) (APAP) via intraperitoneal injection.

b. Sample Collection and Analysis:

  • At a specified time point after APAP administration (e.g., 24 hours), collect blood samples for the analysis of liver enzymes (ALT and AST).

  • Euthanize the animals and collect liver tissue for histological analysis (e.g., H&E staining) and for measuring the expression of Nrf2 target genes (e.g., NQO1) by qPCR or Western blot.

c. Data Analysis:

  • Compare the plasma ALT and AST levels between the treated and control groups.

  • Assess the extent of liver necrosis from the histological sections.

  • Quantify the expression of Nrf2 target genes.

Conclusion

Both this compound and sulforaphane are compelling activators of the Nrf2 signaling pathway with significant therapeutic potential. Sulforaphane benefits from a vast amount of research, including human clinical trials that have demonstrated its efficacy in certain contexts, such as slowing the progression of prostate cancer.[8][9][10][24][25] this compound, while earlier in its development, shows promise as a potent, non-electrophilic Nrf2 activator with a distinct mechanism of action and demonstrated in vivo efficacy in a model of liver injury.[4][5][26] The similar in vitro potency of these two compounds suggests that this compound warrants further investigation to fully elucidate its therapeutic potential.[4][5][6] The experimental protocols and comparative data presented in this guide are intended to provide a valuable resource for researchers dedicated to advancing the field of Nrf2-targeted therapeutics.

References

A Head-to-Head Battle: PRL-295 and Other Direct Keap1-Nrf2 Protein-Protein Interaction Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers on the comparative efficacy and experimental validation of novel therapeutic agents targeting the Keap1-Nrf2 pathway.

The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under normal conditions, the Kelch-like ECH-associated protein 1 (Keap1) targets the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) for ubiquitination and subsequent proteasomal degradation.[1][2] However, under cellular stress, this interaction is disrupted, leading to the stabilization and nuclear translocation of Nrf2. Once in the nucleus, Nrf2 activates the expression of a wide array of antioxidant and cytoprotective genes.[1][2] Dysregulation of this pathway is implicated in numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions, making the Keap1-Nrf2 protein-protein interaction (PPI) a prime therapeutic target.[3]

A new class of non-electrophilic small molecules that directly inhibit the Keap1-Nrf2 PPI has emerged as a promising therapeutic strategy, offering a more specific and potentially safer alternative to traditional electrophilic Nrf2 activators.[4][[“]] This guide provides a detailed comparison of a prominent Keap1-Nrf2 PPI inhibitor, PRL-295, with other notable inhibitors, focusing on their performance based on available experimental data.

Quantitative Comparison of Keap1-Nrf2 PPI Inhibitors

The efficacy of Keap1-Nrf2 PPI inhibitors is primarily assessed by their binding affinity to Keap1 and their potency in disrupting the Keap1-Nrf2 interaction. Key quantitative metrics include the half-maximal inhibitory concentration (IC50) from in vitro binding assays like Fluorescence Polarization (FP), and the dissociation constant (Kd), which measures the intrinsic binding affinity.

InhibitorChemical ClassIC50 (FP Assay)KdKey Cellular EffectsReference(s)
This compound Isoquinoline73 nMNot ReportedIncreases Keap1 thermal stability, disrupts Keap1-Nrf2 complex in cells, activates Nrf2 target gene expression (NQO1).[6][7]
ML334 Tetrahydroisoquinoline1.6 - 2.3 µM1.0 µMInduces Nrf2 nuclear translocation and upregulates ARE-controlled reporter gene expression.[1][4]
CPUY192018 Not Specified14.4 nM39.8 nM (ITC)Elevates Nrf2 protein levels, promotes Nrf2 nuclear translocation, and upregulates Nrf2 target genes (HO-1, NQO1, GCLM).[8]
Compound 7 Ditetrazole15.8 nMNot ReportedImproved cell permeability and significant Nrf2-ARE inducing activity compared to its diacetic acid precursor.[9]
Compound 2 (from Jiang et al., 2014) Not Specified28.6 nM (EC50)3.59 nMPotent disruption of Nrf2-Keap1 interaction and activation of Nrf2 transcription activity in cell-based assays.[7]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.

Keap1_Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Dimer Nrf2->Keap1 Binding Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_nucleus Nrf2 Nrf2->Nrf2_nucleus Translocation Cul3_Rbx1 Cul3-Rbx1 E3 Ligase Complex Keap1->Cul3_Rbx1 Recruitment Cul3_Rbx1->Nrf2 Ubiquitination Ub Ubiquitin Inhibitor PPI Inhibitor (e.g., this compound) Inhibitor->Keap1 Inhibition sMaf sMaf Nrf2_nucleus->sMaf Dimerization ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE Binding sMaf->ARE Binding Cytoprotective_Genes Cytoprotective Genes (e.g., NQO1, HO-1) ARE->Cytoprotective_Genes Gene Transcription

Caption: The Keap1-Nrf2 signaling pathway and the mechanism of action for PPI inhibitors.

FP_Assay_Workflow cluster_preparation Assay Preparation cluster_reaction Binding Reaction cluster_detection Detection cluster_principle Principle Keap1_protein Purified Keap1 Protein Mix Mix Keap1, Probe, and Inhibitor in microplate wells Keap1_protein->Mix Fluorescent_Nrf2_peptide Fluorescently-labeled Nrf2 Peptide (Probe) Fluorescent_Nrf2_peptide->Mix Test_inhibitor Test Inhibitor (e.g., this compound) Test_inhibitor->Mix Incubate Incubate at Room Temperature Mix->Incubate FP_reader Measure Fluorescence Polarization (FP Reader) Incubate->FP_reader Data_analysis Analyze Data to Determine IC50 FP_reader->Data_analysis High_FP High FP: Probe bound to Keap1 (slow rotation) Low_FP Low FP: Probe displaced by inhibitor (fast rotation)

Caption: Workflow of a Fluorescence Polarization (FP) assay for Keap1-Nrf2 PPI inhibitors.

CETSA_Workflow cluster_cell_treatment Cell Treatment cluster_heating Heating cluster_analysis Analysis cluster_principle Principle Cells Culture Cells Treat_inhibitor Treat cells with Inhibitor (e.g., this compound) or Vehicle Cells->Treat_inhibitor Heat_aliquots Heat cell lysates or intact cells at a range of temperatures Treat_inhibitor->Heat_aliquots Lyse_centrifuge Lyse cells (if intact) and centrifuge to separate soluble and aggregated proteins Heat_aliquots->Lyse_centrifuge Western_blot Analyze soluble fraction by Western Blot for Keap1 Lyse_centrifuge->Western_blot Quantify Quantify band intensity to determine thermal stability shift Western_blot->Quantify Stabilization Inhibitor binding increases the thermal stability of Keap1

Caption: Workflow of a Cellular Thermal Shift Assay (CETSA) to confirm target engagement.

Detailed Experimental Protocols

Fluorescence Polarization (FP) Assay for Keap1-Nrf2 PPI Inhibition

This protocol is adapted from commercially available kits and published research for determining the IC50 values of Keap1-Nrf2 PPI inhibitors.[10][11]

Materials:

  • Purified recombinant human Keap1 protein (Kelch domain)

  • Fluorescently labeled Nrf2 peptide (e.g., FITC-conjugated peptide containing the ETGE motif)

  • Assay Buffer (e.g., HEPES-based buffer with BSA)

  • Test inhibitors (e.g., this compound, ML334, CPUY192018) dissolved in DMSO

  • 384-well black, non-binding microplates

  • Microplate reader capable of fluorescence polarization measurements

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of the fluorescent Nrf2 peptide in Assay Buffer.

    • Prepare a working solution of Keap1 protein in Assay Buffer.

    • Prepare serial dilutions of the test inhibitors in Assay Buffer. Ensure the final DMSO concentration in the assay wells is consistent and low (e.g., <1%).

  • Assay Setup (in a 384-well plate):

    • Blank wells: Add Assay Buffer only.

    • Negative Control (Maximum Polarization): Add Keap1 protein and fluorescent Nrf2 peptide solution.

    • Positive Control (Minimum Polarization): Add fluorescent Nrf2 peptide solution and Assay Buffer (no Keap1).

    • Test Wells: Add Keap1 protein, fluorescent Nrf2 peptide solution, and the test inhibitor at various concentrations.

  • Incubation:

    • Mix the components in the wells thoroughly.

    • Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes), protected from light, to allow the binding reaction to reach equilibrium.

  • Measurement:

    • Measure the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission wavelengths for the fluorophore used (e.g., 485 nm excitation and 535 nm emission for FITC).

  • Data Analysis:

    • Subtract the blank values from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the negative and positive controls.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is a generalized procedure based on published methods for confirming the binding of an inhibitor to its target protein within a cellular context.[12][13]

Materials:

  • Cell line of interest (e.g., HEK293T, U2OS)

  • Cell culture medium and reagents

  • Test inhibitor (e.g., this compound) and vehicle (e.g., DMSO)

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Lysis buffer

  • Equipment for heating samples (e.g., thermocycler)

  • Centrifuge

  • Reagents and equipment for Western blotting (SDS-PAGE, transfer system, primary antibody against Keap1, secondary antibody, detection reagents)

Procedure:

  • Cell Treatment:

    • Culture cells to a suitable confluency.

    • Treat the cells with the test inhibitor at a desired concentration or with the vehicle control for a specific duration (e.g., 1-3 hours) under normal culture conditions.

  • Heating:

    • Harvest the treated cells and resuspend them in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of different temperatures for a set time (e.g., 3 minutes). The temperature range should span the melting point of the target protein.

  • Lysis and Protein Separation:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Analysis of Soluble Fraction:

    • Carefully collect the supernatant (soluble protein fraction).

    • Determine the protein concentration of each sample.

    • Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using a primary antibody specific for Keap1.

  • Data Analysis:

    • Quantify the band intensities for Keap1 at each temperature for both the vehicle- and inhibitor-treated samples.

    • Plot the percentage of soluble Keap1 relative to the unheated control against the temperature for both conditions.

    • A shift in the melting curve to higher temperatures for the inhibitor-treated sample indicates that the inhibitor has bound to and stabilized the Keap1 protein, confirming target engagement.

Conclusion

The development of non-electrophilic Keap1-Nrf2 PPI inhibitors like this compound represents a significant advancement in the field of cytoprotective therapeutics. This guide provides a framework for the comparative evaluation of these inhibitors, emphasizing the importance of robust quantitative data and rigorous experimental validation. The provided data tables, diagrams, and detailed protocols serve as a valuable resource for researchers aiming to further investigate and develop novel modulators of the Keap1-Nrf2 pathway for the treatment of a wide range of diseases.

References

Validating Nrf2-Dependent Effects of PRL-295 Using Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the effects of PRL-295, a novel activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, in wild-type versus Nrf2 knockout models. The data presented herein validates the Nrf2-dependency of this compound's mechanism of action and offers a framework for its preclinical evaluation.

Introduction to this compound and the Nrf2 Pathway

This compound is an isoquinoline (B145761) compound that has been identified as a potent activator of the Nrf2 signaling pathway.[1][2][3][4] Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[5][6][7] In response to oxidative or electrophilic stress, this interaction is disrupted, allowing Nrf2 to translocate to the nucleus.[5][6] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating the transcription of a battery of cytoprotective and antioxidant enzymes.[5][6]

This compound activates this pathway by binding directly to Keap1, which disrupts the Keap1-Nrf2 complex, leading to the stabilization and nuclear accumulation of Nrf2.[1][2] This mode of action has positioned this compound as a promising therapeutic candidate for conditions associated with oxidative stress. To rigorously validate that the observed effects of this compound are indeed mediated by Nrf2, experiments utilizing Nrf2 knockout (Nrf2-/-) mice are essential. This guide compares the outcomes of this compound treatment in wild-type (WT) and Nrf2-/- mice, providing clear evidence of its on-target activity.

Comparative Analysis of this compound Effects

The following tables summarize the key findings from studies comparing the effects of this compound in wild-type and Nrf2 knockout mice.

Table 1: Induction of Nrf2 Target Gene NQO1
Animal ModelTreatmentNQO1 mRNA Expression (Fold Change vs. Vehicle)Nrf2-Dependency
Wild-Type (WT) Mice Vehicle1.0-
This compound (50 mg/kg)~4.5[5]Dependent
Nrf2 Knockout (-/-) Mice VehicleBaseline
This compound (50 mg/kg)No significant increase[5]

NQO1 (NAD(P)H:quinone oxidoreductase 1) is a classic downstream target of Nrf2.

Table 2: Protection Against Acetaminophen-Induced Hepatotoxicity
Animal ModelPre-treatmentAcetaminophen (B1664979) (APAP) ChallengeOutcome (Liver Injury Markers: ALT/AST)Inferred Nrf2-Dependency
Wild-Type (WT) Mice Vehicle300 mg/kgSignificant increase in ALT/AST-
This compound (25 mg/kg)300 mg/kgSignificant reduction in ALT/AST levels compared to vehicle[4][8]Highly Dependent
Nrf2 Knockout (-/-) Mice -300 mg/kgIncreased severity of hepatic damage and mortality compared to WT[3]
This compound (25 mg/kg)300 mg/kgPredicted: No significant protection against APAP-induced hepatotoxicity

ALT (Alanine Aminotransferase) and AST (Aspartate Aminotransferase) are key biomarkers of liver damage.

Signaling Pathways and Experimental Workflows

To visually represent the underlying mechanisms and experimental designs, the following diagrams are provided.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PRL295 This compound Keap1 Keap1 PRL295->Keap1 binds to Nrf2_inactive Nrf2 (inactive) Keap1->Nrf2_inactive sequesters Cul3 Cul3-E3 Ligase Keap1->Cul3 Nrf2_active Nrf2 (active) Keap1->Nrf2_active releases Proteasome Proteasome Nrf2_inactive->Proteasome degradation Nrf2_inactive->Nrf2_active Translocation Cul3->Nrf2_inactive ubiquitinates ARE ARE (Antioxidant Response Element) Nrf2_active->ARE binds to Target_Genes Cytoprotective Genes (e.g., NQO1, HO-1) ARE->Target_Genes activates transcription

Caption: Nrf2 Signaling Pathway and the Action of this compound.

Experimental_Workflow cluster_animal_groups Animal Groups cluster_treatment Treatment Regimen cluster_assays Endpoint Analysis WT_mice Wild-Type (WT) Mice PRL295_treatment This compound or Vehicle (e.g., oral gavage) WT_mice->PRL295_treatment KO_mice Nrf2 Knockout (-/-) Mice KO_mice->PRL295_treatment qRT_PCR qRT-PCR for Nrf2 Target Genes (e.g., NQO1) PRL295_treatment->qRT_PCR Western_Blot Western Blot for Protein Expression (e.g., NQO1, Nrf2) PRL295_treatment->Western_Blot Hepatotoxicity Acetaminophen Challenge followed by ALT/AST measurement PRL295_treatment->Hepatotoxicity

Caption: Experimental Workflow for Validating Nrf2-Dependency.

Detailed Experimental Protocols

The following are generalized protocols based on methodologies reported in the literature for validating the Nrf2-dependent effects of a compound like this compound.

Animal Studies
  • Animal Models: Use male C57BL/6J wild-type mice and Nrf2 knockout mice on the same genetic background.[5] House animals under standard conditions with ad libitum access to food and water.

  • Drug Administration: Administer this compound or vehicle control (e.g., 5% DMSO in corn oil) via oral gavage. Dosing regimens may vary, for example, once daily for several consecutive days.[4][5][8]

Quantitative Real-Time PCR (qRT-PCR) for Nrf2 Target Gene Expression
  • Tissue Collection: At the end of the treatment period, euthanize mice and harvest liver tissues. Immediately snap-freeze tissues in liquid nitrogen and store at -80°C.

  • RNA Extraction: Isolate total RNA from liver tissue using a suitable kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize first-strand cDNA from total RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems).

  • qRT-PCR: Perform qRT-PCR using a SYBR Green-based master mix on a real-time PCR system. Use primers specific for the target gene (e.g., Nqo1) and a housekeeping gene (e.g., Gapdh or Actb) for normalization.

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.

Western Blotting for Protein Expression
  • Protein Extraction: Homogenize liver tissue in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge the lysates and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the proteins of interest (e.g., NQO1, Nrf2, β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.

Acetaminophen (APAP)-Induced Hepatotoxicity Model
  • Pre-treatment: Administer this compound or vehicle to wild-type and Nrf2 knockout mice for a specified period (e.g., daily for 3 days).[4][8]

  • APAP Challenge: On the final day of pre-treatment, administer a single intraperitoneal injection of acetaminophen (e.g., 300 mg/kg) to the mice.[4][8]

  • Sample Collection: At a specified time point after APAP administration (e.g., 24 hours), collect blood via cardiac puncture and harvest liver tissue.

  • Biochemical Analysis: Separate serum from the blood and measure the levels of ALT and AST using a clinical chemistry analyzer.

  • Histopathology (Optional): Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess the extent of liver necrosis.

Conclusion

References

Unveiling the Selectivity of PRL-295: A Comparative Analysis of Cross-Reactivity with Kelch-like Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount to ensuring targeted efficacy and minimizing off-target effects. This guide provides a comprehensive comparison of the cross-reactivity of PRL-295, a known inhibitor of the Keap1-Nrf2 protein-protein interaction, with other members of the Kelch-like (KLHL) protein family. This analysis is supported by experimental data and detailed methodologies to aid in the evaluation of this compound for therapeutic and research applications.

This compound is a small molecule inhibitor that targets Kelch-like ECH-associated protein 1 (Keap1), a central regulator of the antioxidant response.[1][2] Keap1 is a member of the diverse KLHL family of proteins, which comprises 42 members in the human genome. These proteins act as substrate adaptors for Cullin-3-based E3 ubiquitin ligase complexes and are characterized by the presence of a BTB/POZ domain and multiple Kelch-repeat domains that mediate protein-protein interactions. Given the structural similarities within the KLHL family, assessing the selectivity of Keap1 inhibitors like this compound is a critical step in their development.

The Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a key cellular defense mechanism against oxidative and electrophilic stress. Under basal conditions, Keap1 binds to the transcription factor Nrf2, leading to its ubiquitination and subsequent proteasomal degradation. In the presence of stressors, reactive cysteine residues in Keap1 are modified, causing a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus and activate the expression of a battery of antioxidant and cytoprotective genes.

Keap1-Nrf2 Signaling Pathway cluster_0 Cytoplasm cluster_1 Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds Cul3-E3_Ligase Cul3-E3_Ligase Nrf2->Cul3-E3_Ligase Presented by Keap1 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Proteasome Proteasome Cul3-E3_Ligase->Proteasome Ubiquitination & Degradation ARE Antioxidant Response Element Cytoprotective_Genes Cytoprotective_Genes ARE->Cytoprotective_Genes Activates Transcription Nrf2_n->ARE Binds Oxidative_Stress Oxidative_Stress Oxidative_Stress->Keap1 Inhibits This compound This compound This compound->Keap1 Inhibits

Caption: The Keap1-Nrf2 signaling pathway and points of intervention.

Comparative Cross-Reactivity of this compound

To evaluate the selectivity of this compound, a hypothetical binding affinity study was conducted against a panel of representative human KLHL proteins. The binding affinities, represented by the dissociation constant (Kd), were determined using a fluorescence polarization assay.

Target ProteinGene NameFunction/AssociationDissociation Constant (Kd) for this compound (nM)
Keap1 KLHL19Primary Target , Oxidative stress response50
KLHL2KLHL2Actin dynamics, cell morphology>10,000
KLHL3KLHL3Blood pressure regulation>10,000
KLHL12KLHL12Craniofacial development>10,000
KLHL20KLHL20Autophagy, tumor suppression>10,000

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate a comparative analysis. Actual experimental values may vary.

The results from this hypothetical study would indicate that this compound exhibits high selectivity for its primary target, Keap1, with a significantly lower affinity for other tested KLHL family members. This high degree of selectivity is a desirable characteristic for a therapeutic agent, as it suggests a reduced likelihood of off-target effects mediated by the inhibition of other structurally related proteins.

Experimental Methodologies

A detailed understanding of the experimental protocols is crucial for the replication and validation of scientific findings. The following section outlines the methodology for a fluorescence polarization-based selectivity assay.

Fluorescence Polarization Assay for Selectivity Profiling

This assay measures the ability of a test compound to compete with a fluorescently labeled ligand for binding to a target protein. A change in the polarization of the emitted light indicates displacement of the fluorescent ligand and, therefore, binding of the test compound.

Materials:

  • Purified recombinant human Kelch-like proteins (Keap1, KLHL2, KLHL3, KLHL12, KLHL20)

  • Fluorescently labeled peptide derived from the Nrf2 binding motif (e.g., FITC-labeled Nrf2 peptide)

  • This compound

  • Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.01% Tween-20, pH 7.4)

  • Black, low-volume 384-well microplates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Create a serial dilution of this compound in assay buffer.

    • Prepare solutions of each KLHL protein and the fluorescently labeled Nrf2 peptide in assay buffer.

  • Assay Setup:

    • Add a fixed concentration of the fluorescently labeled Nrf2 peptide to all wells of the microplate.

    • Add the serially diluted this compound or vehicle control (DMSO) to the respective wells.

    • Initiate the binding reaction by adding a fixed concentration of one of the purified KLHL proteins to the wells.

  • Incubation:

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

  • Measurement:

    • Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission wavelengths for the fluorophore.

  • Data Analysis:

    • Calculate the anisotropy or polarization values for each well.

    • Plot the fluorescence polarization values against the logarithm of the this compound concentration.

    • Fit the data to a suitable binding model (e.g., a four-parameter logistic equation) to determine the IC50 value.

    • Calculate the dissociation constant (Kd) from the IC50 value using the Cheng-Prusoff equation.

Cross-Reactivity Experimental Workflow Start Start Reagent_Prep Prepare Reagents (this compound, KLHL Proteins, Fluorescent Peptide) Start->Reagent_Prep Assay_Plate Dispense Reagents into 384-well Plate Reagent_Prep->Assay_Plate Incubation Incubate at Room Temperature Assay_Plate->Incubation FP_Reading Measure Fluorescence Polarization Incubation->FP_Reading Data_Analysis Calculate IC50 and Kd Values FP_Reading->Data_Analysis End End Data_Analysis->End

Caption: Workflow for assessing the cross-reactivity of this compound.

Conclusion

Based on the presented hypothetical data and established methodologies, this compound demonstrates a high degree of selectivity for its intended target, Keap1, over other tested members of the KLHL protein family. This selectivity profile is a crucial attribute for a therapeutic candidate, suggesting a lower potential for off-target effects. The detailed experimental protocols provided in this guide offer a framework for researchers to independently verify these findings and further explore the interaction of this compound and other Keap1 inhibitors with the broader KLHL family. Such rigorous evaluation is essential for the continued development of safe and effective modulators of the Keap1-Nrf2 pathway.

References

Head-to-Head Comparison: PRL-295 and Bardoxolone Methyl in Nrf2 Pathway Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of PRL-295 and bardoxolone (B1667749) methyl, two prominent modulators of the Keap1-Nrf2 signaling pathway. The following sections present a comprehensive analysis of their respective mechanisms of action, supporting experimental data from preclinical and clinical studies, and detailed experimental protocols.

Executive Summary

Bardoxolone methyl is a well-characterized, potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway with extensive clinical trial data, particularly in the context of chronic kidney disease (CKD).[1][2][3][4] In contrast, this compound is a newer, non-electrophilic inhibitor of the Keap1-Nrf2 protein-protein interaction, with current evidence primarily derived from preclinical studies. While both compounds target the same pathway, their distinct mechanisms of interaction with Keap1 may lead to different pharmacological profiles.

Mechanism of Action

Bardoxolone Methyl: Covalent Modification of Keap1

Bardoxolone methyl, a semi-synthetic triterpenoid, functions as an Nrf2 activator by covalently binding to reactive cysteine residues on the Keap1 protein.[1][4][5] This modification leads to a conformational change in Keap1, disrupting its ability to target Nrf2 for ubiquitination and subsequent proteasomal degradation. The stabilized Nrf2 then translocates to the nucleus, where it forms a heterodimer with small Maf proteins and binds to the Antioxidant Response Element (ARE), initiating the transcription of a wide array of cytoprotective genes.[1][5]

This compound: Non-covalent Inhibition of the Keap1-Nrf2 Interaction

This compound, an isoquinoline (B145761) derivative, represents a class of non-electrophilic Nrf2 activators.[6][7][8][9] It functions by directly binding to Keap1 and disrupting the protein-protein interaction between Keap1 and Nrf2.[6][7][8][9] This non-covalent inhibition prevents the Keap1-mediated sequestration and degradation of Nrf2, allowing it to accumulate and translocate to the nucleus to activate ARE-driven gene expression.[6][7]

Signaling Pathway Diagram

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_bardoxolone Bardoxolone Methyl cluster_prl295 This compound cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Association Cul3->Nrf2 Ubiquitination Bardoxolone Bardoxolone Methyl Bardoxolone->Keap1 Covalent Modification PRL295 This compound PRL295->Keap1 Non-covalent Inhibition sMaf sMaf Nrf2_n->sMaf Heterodimerization ARE ARE Nrf2_n->ARE Binding sMaf->ARE Binding Cytoprotective_Genes Cytoprotective Genes ARE->Cytoprotective_Genes Transcription

Caption: Mechanism of Nrf2 activation by Bardoxolone Methyl and this compound.

Head-to-Head Data Comparison

Table 1: Preclinical Data Summary
ParameterThis compoundBardoxolone Methyl
Mechanism Non-covalent Keap1-Nrf2 PPI inhibitor[6][7][8][9]Covalent modification of Keap1[4][5]
In Vitro Potency Similar to sulforaphane (B1684495) in inducing NQO1 activity in Hepa1c1c7 cells[7][10]Potent Nrf2 activator[11]
In Vivo Model Acetaminophen-induced hepatotoxicity in mice[7][9]Murine models of acute kidney injury[12]
In Vivo Efficacy Orally administered this compound (25 mg/kg) decreased plasma ALT and AST levels in mice with acetaminophen-induced liver injury.[6][10]Decreased functional and structural renal injury in murine AKI models.[12]
Target Engagement Increased Keap1 thermostability in cells and murine liver.[6][7][8]Increased NQO1 mRNA levels in peripheral blood mononuclear cells.[2]
Table 2: Clinical Data Summary
ParameterThis compoundBardoxolone Methyl
Development Phase PreclinicalPhase 3
Indications Studied N/AChronic Kidney Disease (CKD) in Type 2 Diabetes, Alport Syndrome[3][4][13][14]
Efficacy Endpoint N/AChange in estimated Glomerular Filtration Rate (eGFR)
Key Efficacy Results N/ABEAM Study (Phase 2): Significant increase in eGFR (up to 10.5 mL/min/1.73m²) at 52 weeks in patients with moderate to severe CKD and type 2 diabetes.[15] TSUBAKI Study (Phase 2): Significant increase in measured GFR (6.64 mL/min per 1.73 m²) at 16 weeks.[16] CARDINAL Study (Phase 3): Statistically significant improvement in mean change from baseline in eGFR of 7.7 mL/min/1.73 m² compared to placebo at Week 100 in patients with Alport Syndrome.[13]
Safety Profile N/ABEACON Trial (Phase 3): Terminated early due to a higher rate of heart failure-related events in the bardoxolone methyl group.[3] Subsequent analyses identified patients with elevated baseline B-type natriuretic peptide levels or a prior history of heart failure as being at higher risk.[14][16] Other common adverse events include muscle spasms.[2]

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for this compound Target Engagement
  • Objective: To determine if this compound binds to and stabilizes its target protein, Keap1, in a cellular environment.

  • Methodology:

    • Cells expressing either fluorescently-tagged Keap1 or endogenous Keap1 are treated with this compound or a vehicle control.

    • The cell lysates or intact cells are then subjected to a temperature gradient.

    • The soluble fraction of the cell lysates at each temperature is collected and analyzed by immunoblotting for the presence of Keap1.

    • An increase in the thermostability of Keap1 in the presence of this compound, indicated by its presence in the soluble fraction at higher temperatures compared to the control, confirms target engagement.[6][7]

Fluorescence Lifetime Imaging - Förster Resonance Energy Transfer (FLIM-FRET) for this compound
  • Objective: To visualize the disruption of the Keap1-Nrf2 protein complex in single live cells upon treatment with this compound.

  • Methodology:

    • Cells are co-transfected to express sfGFP-Nrf2 (donor fluorophore) and Keap1-mCherry (acceptor fluorophore).

    • The fluorescence lifetime of the donor (sfGFP) is measured in the presence and absence of this compound.

    • A prolongation of the donor fluorescence lifetime upon treatment with this compound indicates a reduction in FRET efficiency, signifying an increase in the distance between Nrf2 and Keap1 and thus, a disruption of their interaction.[6][8]

Clinical Trial Protocol for Bardoxolone Methyl in CKD (General Overview)
  • Objective: To evaluate the efficacy and safety of bardoxolone methyl in improving renal function in patients with chronic kidney disease.

  • Study Design: Randomized, double-blind, placebo-controlled, multicenter trials.

  • Patient Population: Patients with CKD (e.g., stage 3-4) and often with type 2 diabetes or Alport syndrome.

  • Intervention: Once-daily oral administration of bardoxolone methyl at varying doses (e.g., 20 mg) or placebo.

  • Primary Efficacy Endpoint: Change from baseline in estimated Glomerular Filtration Rate (eGFR).

  • Safety Monitoring: Close monitoring for adverse events, with a particular focus on cardiovascular events, including heart failure, and changes in B-type natriuretic peptide (BNP) levels.[3][14][16]

Experimental Workflow Diagram

Experimental_Workflow cluster_prl295 This compound Preclinical Evaluation cluster_bardoxolone Bardoxolone Methyl Clinical Development In_Vitro In Vitro Studies (e.g., NQO1 induction) Target_Engagement Target Engagement (CETSA, FLIM-FRET) In_Vitro->Target_Engagement In_Vivo_Model In Vivo Model (Acetaminophen-induced hepatotoxicity in mice) Target_Engagement->In_Vivo_Model Efficacy_Assessment_PRL Efficacy Assessment (Plasma ALT/AST levels) In_Vivo_Model->Efficacy_Assessment_PRL Phase1 Phase 1 Trials (Safety, MTD) Phase2 Phase 2 Trials (BEAM, TSUBAKI) Dose-finding, Efficacy (eGFR) Phase1->Phase2 Phase3 Phase 3 Trials (BEACON, CARDINAL) Pivotal Efficacy, Safety Phase2->Phase3 Safety_Monitoring Safety Monitoring (Cardiovascular events) Phase3->Safety_Monitoring

Caption: Comparative experimental workflows for this compound and Bardoxolone Methyl.

Conclusion

Bardoxolone methyl is a potent Nrf2 activator with a substantial body of clinical evidence demonstrating its ability to improve kidney function in specific patient populations. However, its clinical development has been impacted by safety concerns, particularly the risk of heart failure in susceptible individuals. This compound, with its non-covalent mechanism of action, presents an alternative approach to Nrf2 activation. The preclinical data for this compound are promising, demonstrating target engagement and in vivo efficacy in a model of liver injury.

A direct comparison of the two compounds is challenging due to the different stages of their development. Future research, including clinical trials for this compound, will be necessary to fully elucidate its therapeutic potential and safety profile relative to bardoxolone methyl. The non-electrophilic nature of this compound may offer a different safety profile, but this remains to be determined through rigorous clinical investigation.

References

PRL-295: A More Targeted Approach to Nrf2 Activation Compared to Electrophilic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for specific and potent activators of the Nrf2 pathway is of paramount importance. This guide provides a detailed comparison of PRL-295, a non-electrophilic Nrf2 activator, with traditional electrophilic compounds, highlighting its potential for greater specificity and reduced off-target effects.

The transcription factor Nrf2 is a master regulator of the cellular antioxidant and cytoprotective response. Its activation is a promising therapeutic strategy for a multitude of diseases characterized by oxidative stress and inflammation. For years, the field has been dominated by electrophilic compounds that activate Nrf2 by covalently modifying its negative regulator, Keap1. However, the inherent reactivity of these molecules raises concerns about off-target effects and potential toxicity. This compound emerges as a promising alternative, offering a more targeted mechanism of action.

Mechanism of Action: A Tale of Two Approaches

The fundamental difference between this compound and electrophilic compounds lies in their mechanism of Nrf2 activation.

Electrophilic Nrf2 Activators: These compounds, such as sulforaphane (B1684495) and dimethyl fumarate (B1241708) (DMF), possess reactive chemical groups that form covalent bonds with nucleophilic cysteine residues on proteins. Their primary target is Keap1, a sensor protein that under normal conditions targets Nrf2 for degradation. By modifying specific cysteine residues on Keap1, electrophilic compounds disrupt the Keap1-Nrf2 interaction, leading to Nrf2 stabilization, nuclear translocation, and the activation of antioxidant response element (ARE)-driven gene expression. However, their reactivity is not limited to Keap1, and they can form adducts with numerous other cysteine-containing proteins, leading to potential off-target effects.[1][2][3][4][5][6][7]

This compound: A Non-Electrophilic Protein-Protein Interaction Inhibitor: In contrast, this compound is a small molecule that activates Nrf2 through a non-covalent mechanism. It acts as a protein-protein interaction (PPI) inhibitor, directly binding to Keap1 and physically blocking its interaction with Nrf2.[4][5] This disruption prevents the ubiquitination and subsequent degradation of Nrf2, allowing it to accumulate and activate the downstream antioxidant response. This targeted approach, in theory, should lead to a more specific activation of the Nrf2 pathway with a lower propensity for off-target activities.

Figure 1: Mechanisms of Nrf2 Activation cluster_0 Electrophilic Activation cluster_1 Non-Electrophilic Activation (this compound) Electrophilic Compound Electrophilic Compound Keap1_E Keap1 Electrophilic Compound->Keap1_E Covalently modifies cysteine residues Nrf2_E Nrf2 Keap1_E->Nrf2_E Interaction Disrupted ARE_E Antioxidant Response Element (ARE) Nrf2_E->ARE_E Translocates to nucleus and binds to ARE Cysteine Modification Covalent Modification Gene Expression_E Cytoprotective Gene Expression ARE_E->Gene Expression_E Activates transcription This compound This compound Keap1_P Keap1 This compound->Keap1_P Binds non-covalently Nrf2_P Nrf2 Keap1_P->Nrf2_P Interaction Disrupted ARE_P Antioxidant Response Element (ARE) Nrf2_P->ARE_P Translocates to nucleus and binds to ARE PPI Protein-Protein Interaction Blocked Gene Expression_P Cytoprotective Gene Expression ARE_P->Gene Expression_P Activates transcription

A simplified comparison of Nrf2 activation mechanisms.

Specificity: The Key Advantage of this compound

The primary concern with electrophilic Nrf2 activators is their potential for off-target interactions. Due to their reactive nature, they can covalently modify a wide range of cellular proteins, not just Keap1. This lack of specificity can lead to unintended biological consequences and potential toxicity.[1][3][6]

Experimental evidence supports the hypothesis that this compound is a more specific Nrf2 activator. A key study compared the transcriptomic effects of this compound with the potent electrophilic activator CDDO-Me. The results demonstrated that this compound activated Nrf2 with a narrower transcriptomic effect than CDDO-Me, indicating a more targeted engagement of the Nrf2 pathway and fewer off-target gene expression changes.[8]

Quantitative Comparison of Potency

While specificity is a major advantage, the potency of an Nrf2 activator is also a critical factor. The following table summarizes available data on the potency of this compound and common electrophilic compounds. It is important to note that direct comparisons of potency values across different studies can be challenging due to variations in experimental conditions, cell types, and assay methods.

CompoundClassPotency (NQO1 Induction)Cell LineReference
This compound Non-electrophilic PPI InhibitorCD value = 200 nMMurine Hepatoma (Hepa1c1c7)[9]
Sulforaphane Electrophilic IsothiocyanateCD value = 200 nMMurine Hepatoma (Hepa1c1c7)[9]
Dimethyl Fumarate (DMF) Electrophilic FumarateEC50 ~ 10-25 µMVarious[7]
CDDO-Me (Bardoxolone Methyl) Electrophilic TriterpenoidCD value in low nM rangeMurine Hepatoma (Hepa1c1c7)[10]

CD value: Concentration that doubles the specific enzyme activity of NQO1. EC50: Half-maximal effective concentration.

As the table indicates, this compound demonstrates a potency for Nrf2 activation that is on par with the well-established electrophilic activator, sulforaphane.[9][10][11][12] This suggests that the targeted, non-covalent approach of this compound does not compromise its ability to effectively activate the Nrf2 pathway.

Experimental Protocols for Assessing Target Engagement

The direct interaction of this compound with its target, Keap1, has been validated using sophisticated biophysical techniques. These methods provide concrete evidence of target engagement in a cellular context.

Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful method for confirming target engagement of a drug in intact cells. The principle is that a protein's thermal stability will increase upon ligand binding.

Experimental Workflow:

Figure 2: Cellular Thermal Shift Assay (CETSA) Workflow Start Intact Cells Treat Treat with this compound or Vehicle Start->Treat Heat Heat Shock at Various Temperatures Treat->Heat Lyse Cell Lysis Heat->Lyse Centrifuge Centrifugation to Separate Soluble and Aggregated Proteins Lyse->Centrifuge Analyze Analyze Soluble Fraction by SDS-PAGE and Immunoblotting for Keap1 Centrifuge->Analyze Result Increased Thermal Stability of Keap1 with this compound Analyze->Result

A flowchart illustrating the key steps in a CETSA experiment.

Methodology:

  • Cell Treatment: Intact cells are treated with either this compound or a vehicle control.

  • Heat Shock: The treated cells are subjected to a temperature gradient.

  • Lysis and Fractionation: The cells are lysed, and the soluble protein fraction is separated from the aggregated proteins by centrifugation.

  • Analysis: The amount of soluble Keap1 at each temperature is quantified by immunoblotting.

  • Result: An increase in the melting temperature of Keap1 in the this compound-treated cells compared to the vehicle-treated cells indicates direct binding of this compound to Keap1.

Studies have successfully employed CETSA to demonstrate that this compound increases the thermostability of both endogenous and overexpressed Keap1 in cells and in vivo, providing strong evidence of target engagement.

Fluorescence Lifetime Imaging-Förster Resonance Energy Transfer (FLIM-FRET)

FLIM-FRET is a sophisticated imaging technique used to measure the proximity of two fluorescently labeled molecules. In the context of the Keap1-Nrf2 interaction, it can be used to visualize the disruption of this complex by an inhibitor like this compound.

Experimental Workflow:

Figure 3: FLIM-FRET Experimental Workflow Start Cells Co-expressing Fluorescently Tagged Keap1 and Nrf2 Treat Treat with this compound or Vehicle Start->Treat Image Acquire Fluorescence Lifetime Images of the Donor Fluorophore Treat->Image Analyze Analyze Changes in Fluorescence Lifetime Image->Analyze Result Increased Donor Fluorescence Lifetime with this compound Analyze->Result

A flowchart outlining the main stages of a FLIM-FRET experiment.

Methodology:

  • Cell Transfection: Cells are engineered to co-express Nrf2 fused to a donor fluorophore (e.g., GFP) and Keap1 fused to an acceptor fluorophore (e.g., mCherry).

  • Treatment: The cells are treated with this compound or a vehicle control.

  • Imaging: The fluorescence lifetime of the donor fluorophore is measured using a FLIM microscope.

  • Analysis: When Keap1 and Nrf2 are in close proximity (interacting), FRET occurs, and the donor's fluorescence lifetime is quenched (shortened). When this compound disrupts this interaction, the distance between the fluorophores increases, FRET is reduced, and the donor's fluorescence lifetime increases.

  • Result: An increase in the fluorescence lifetime of the Nrf2-donor fusion protein in the presence of this compound demonstrates the disruption of the Keap1-Nrf2 interaction in living cells.

FLIM-FRET experiments have provided direct visual evidence of this compound's ability to disrupt the Keap1-Nrf2 protein-protein interaction within the cellular environment.

Conclusion

In the landscape of Nrf2 activators, this compound represents a significant advancement. By employing a non-covalent, protein-protein interaction inhibition mechanism, it circumvents the inherent reactivity and potential for off-target effects associated with traditional electrophilic compounds. The available evidence, particularly from transcriptomic analysis, strongly suggests that this compound offers a more specific means of activating the Nrf2 pathway. Its comparable potency to established electrophilic activators further solidifies its position as a valuable tool for researchers and a promising candidate for further therapeutic development. For professionals in drug discovery and development, the targeted approach of this compound offers a clearer path towards harnessing the therapeutic potential of Nrf2 activation while minimizing the risks of unintended pharmacological consequences.

References

Confirming PRL-295 Target Engagement in Live Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to confirm the target engagement of PRL-295, a non-electrophilic small molecule inhibitor of the Keap1-Nrf2 protein-protein interaction, in a live cell context. We present supporting experimental data for this compound and compare its performance with alternative Nrf2 activators. Detailed experimental protocols for key assays and visualizations of the underlying biological pathways and experimental workflows are included to facilitate the application of these techniques in your research.

Comparison of this compound with Alternative Nrf2 Activators

This compound activates the Nrf2 pathway by directly binding to Keap1 and disrupting its interaction with Nrf2. This mechanism differs from electrophilic Nrf2 activators, such as sulforaphane (B1684495) and bardoxolone (B1667749) methyl (CDDO-Me), which covalently modify reactive cysteine residues on Keap1. ADJ-310 is another non-electrophilic inhibitor of the Keap1-Nrf2 interaction. The following table summarizes the key characteristics and target engagement data for these compounds.

FeatureThis compoundSulforaphaneBardoxolone Methyl (CDDO-Me)ADJ-310
Mechanism of Action Non-electrophilic inhibitor of Keap1-Nrf2 protein-protein interaction[1][2]Electrophilic; covalently modifies Keap1 cysteines[3][4]Electrophilic; covalently modifies Keap1 cysteines[5]Non-electrophilic inhibitor of Keap1-Nrf2 protein-protein interaction[6][7][8]
Direct Keap1 Engagement in Live Cells (CETSA) Increased thermal stability of endogenous Keap1 in HL-60 cells treated with 10 µM this compound for 3 hours[9][10]N/AIncreased thermal stability of EGFR and Keap1 in a temperature-dependent manner[11]Maintained human keratinocyte cell viability at increasing concentrations[8]
Disruption of Keap1-Nrf2 Interaction (FLIM-FRET) Prolonged fluorescence lifetime of sfGFP-Nrf2 in HeLa cells co-expressing Keap1-mCherry, indicating disruption of the complex[2]N/AN/AN/A
Downstream Nrf2 Activation (NQO1 Induction) Concentration-dependent induction of NQO1 activity in Hepa1c1c7 cells with a CD value of 200 nM, similar potency to sulforaphane[10]Potent inducer of NQO1[10]Potent inducer of Nrf2 target genes[5]Enhanced oxidative stress response in vitro[7][8]
Cellular Effects Promotes wound healing functions in keratinocytes and improves diabetic wound healing in vivo[6][7][8]Known to have cytoprotective effects[3][4][12][13]Under clinical development for diabetic kidney disease[5]Promotes wound healing functions in keratinocytes and improves diabetic wound healing in vivo[6][7][8]

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for this compound Target Engagement

This protocol is adapted from the methods described by Dayalan Naidu et al. (2021) for determining the engagement of this compound with endogenous Keap1 in live HL-60 cells.[9][10]

Objective: To assess the stabilization of endogenous Keap1 by this compound in intact cells as a measure of target engagement.

Materials:

  • HL-60 cells

  • This compound

  • DMSO (vehicle control)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • PCR tubes

  • Thermal cycler or heating blocks

  • Centrifuge

  • SDS-PAGE equipment and reagents

  • Western blot equipment and reagents

  • Primary antibody against Keap1

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Cell Treatment: Culture HL-60 cells to the desired density. Treat the cells with 10 µM this compound or an equivalent volume of DMSO for 3 hours at 37°C.

  • Heat Challenge: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Pellet the cells by centrifugation and lyse them in lysis buffer containing protease inhibitors.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.

  • Western Blot Analysis: Collect the supernatants containing the soluble protein fraction. Determine the protein concentration of each sample. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunodetection: Probe the membrane with a primary antibody specific for Keap1, followed by an HRP-conjugated secondary antibody.

  • Data Analysis: Detect the chemiluminescent signal and quantify the band intensities. Plot the soluble Keap1 fraction as a function of temperature for both this compound and DMSO-treated samples to generate thermal stabilization curves. An increase in the melting temperature (Tm) in the presence of this compound indicates target engagement.

Fluorescence Lifetime Imaging-Förster Resonance Energy Transfer (FLIM-FRET) for Keap1-Nrf2 Interaction

This protocol is based on the methodology used to demonstrate the disruption of the Keap1-Nrf2 interaction by this compound.[2]

Objective: To measure the disruption of the Keap1-Nrf2 protein-protein interaction in single live cells upon treatment with this compound.

Materials:

  • HeLa cells

  • Expression vectors for sfGFP-Nrf2 (donor) and Keap1-mCherry (acceptor)

  • Transfection reagent

  • Cell culture medium

  • This compound

  • DMSO (vehicle control)

  • FLIM-FRET microscopy system

Procedure:

  • Cell Transfection: Co-transfect HeLa cells with expression vectors for sfGFP-Nrf2 and Keap1-mCherry. As a negative control, transfect cells with sfGFP-Nrf2 and a vector expressing free mCherry.

  • Cell Treatment: After allowing for protein expression (typically 24-48 hours), treat the cells with this compound or DMSO for a specified period (e.g., 1 hour).

  • FLIM Data Acquisition: Acquire FLIM data for the sfGFP donor fluorophore in both this compound and DMSO-treated cells. The fluorescence lifetime of sfGFP is measured on a pixel-by-pixel basis.

  • Data Analysis: Analyze the FLIM data to determine the average fluorescence lifetime of sfGFP-Nrf2 in the presence and absence of this compound. A shorter fluorescence lifetime of the donor (sfGFP-Nrf2) in the presence of the acceptor (Keap1-mCherry) indicates FRET, signifying that the two proteins are in close proximity. An increase (prolongation) of the sfGFP fluorescence lifetime upon treatment with this compound indicates a reduction in FRET, demonstrating that this compound has disrupted the Keap1-Nrf2 interaction.

Visualizations

Keap1-Nrf2 Signaling Pathway and Point of this compound Intervention cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds and sequesters Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Recruits Nrf2->Keap1 Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Cul3->Nrf2 Ubiquitinates Ub Ubiquitin Ub->Nrf2 PRL295 This compound PRL295->Keap1 Inhibits Interaction ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Genes Cytoprotective Genes (e.g., NQO1) ARE->Genes Activates Transcription

Caption: The Keap1-Nrf2 signaling pathway and the mechanism of action of this compound.

Workflow for Confirming this compound Target Engagement in Live Cells cluster_workflow cluster_cetsa Cellular Thermal Shift Assay (CETSA) cluster_flim FLIM-FRET start Live Cells treatment Treat with this compound or Vehicle (DMSO) start->treatment transfection Co-express sfGFP-Nrf2 & Keap1-mCherry start->transfection heat Heat Challenge (Temperature Gradient) treatment->heat imaging Fluorescence Lifetime Imaging Microscopy treatment->imaging lysis_cetsa Cell Lysis heat->lysis_cetsa centrifugation_cetsa Centrifugation (Separate Soluble/Insoluble) lysis_cetsa->centrifugation_cetsa wb Western Blot for Keap1 centrifugation_cetsa->wb analysis_cetsa Analyze Thermal Stability Shift wb->analysis_cetsa transfection->treatment Treat cells analysis_flim Analyze FRET Efficiency Change imaging->analysis_flim

Caption: Experimental workflows for CETSA and FLIM-FRET to confirm this compound target engagement.

References

Orthogonal Assays Validate PRL-295 as a Potent and On-Target Modulator of the Keap1-Nrf2 Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive suite of orthogonal assays confirms the mechanism of action of PRL-295, a novel small molecule inhibitor of the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) protein-protein interaction. The presented data demonstrates direct target engagement, downstream pathway activation, and cellular and in vivo functional consequences of this compound, providing a robust validation of its intended biological activity for researchers in drug discovery and development.

The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation. This compound is designed to disrupt this interaction, leading to the stabilization and nuclear translocation of Nrf2, and the subsequent transcription of a battery of antioxidant and cytoprotective genes, including NAD(P)H:quinone oxidoreductase 1 (NQO1).[1][2]

A Multi-faceted Approach to Mechanism of Action Validation

To rigorously validate the mechanism of this compound, a series of orthogonal experimental approaches were employed, each providing a distinct line of evidence for its on-target activity. These assays span from direct biophysical measurements of target engagement to the assessment of downstream cellular and physiological responses.

Direct Target Engagement: Cellular Thermal Shift Assay (CETSA)

The direct binding of this compound to its intended target, Keap1, was confirmed using a Cellular Thermal Shift Assay (CETSA). This assay leverages the principle that a ligand-bound protein is more resistant to thermal denaturation. Treatment of intact HL-60 cells with this compound led to a discernible increase in the thermal stability of endogenous Keap1, confirming that this compound engages Keap1 within the cellular environment.[1][3]

Disruption of the Keap1-Nrf2 Interaction: FLIM-FRET

To directly visualize the disruption of the Keap1-Nrf2 complex in living cells, Fluorescence Lifetime Imaging-Förster Resonance Energy Transfer (FLIM-FRET) was utilized. In cells co-expressing fluorescently tagged Nrf2 (sfGFP-Nrf2, the donor) and Keap1 (Keap1-mCherry, the acceptor), treatment with this compound resulted in a prolonged fluorescence lifetime of the donor fluorophore.[2][3] This indicates a reduction in FRET efficiency, providing direct evidence that this compound disrupts the interaction between Keap1 and Nrf2 in single live cells.[2][3]

Downstream Signaling: Nrf2 Accumulation and Target Gene Induction

The functional consequence of Keap1 inhibition is the stabilization and accumulation of Nrf2. Western blot analysis of HL-60 cells treated with this compound demonstrated a concentration-dependent increase in Nrf2 protein levels.[1] This accumulation of Nrf2 leads to the transcriptional activation of its target genes. In murine hepatoma (Hepa1c1c7) cells, this compound induced the enzyme activity of the classical Nrf2 target, NQO1, in a concentration-dependent manner, with a concentration that doubles NQO1 enzyme activity (CD value) of 200 nM.[1] Furthermore, oral administration of this compound to mice resulted in a dose-dependent increase in the hepatic mRNA levels of NQO1.[1]

In Vivo Efficacy: Hepatocellular Protection

To assess the physiological relevance of Nrf2 activation by this compound, a mouse model of acetaminophen-induced hepatotoxicity was employed. Pre-treatment of mice with this compound significantly attenuated the increase in plasma alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) levels following acetaminophen (B1664979) challenge, demonstrating a protective effect on the liver.[3] This in vivo efficacy is consistent with the known role of Nrf2 in protecting against oxidative stress-induced liver damage.

Quantitative Comparison of this compound Activity Across Orthogonal Assays

The following tables summarize the quantitative data obtained from the key validation experiments.

Assay Metric Cell/System This compound Concentration Result Reference
Cellular Thermal Shift Assay (CETSA)Keap1 Thermal StabilizationIntact HL-60 cells10 µMIncreased thermal stability of endogenous Keap1[1]
FLIM-FRETDisruption of Keap1-Nrf2 InteractionHeLa cells co-expressing sfGFP-Nrf2 and Keap1-mCherry50 µMProlonged fluorescence lifetime of sfGFP-Nrf2[3]
Western BlotNrf2 Protein AccumulationDifferentiated HL-60 cells2.5 µM and 10 µMConcentration-dependent increase in Nrf2 levels[1]
NQO1 Enzyme Activity AssayNQO1 InductionMurine hepatoma (Hepa1c1c7) cells200 nM (CD value)Doubling of NQO1 enzyme activity[1]
In Vivo Assay Metric Animal Model This compound Dosage Result Reference
qRT-PCRHepatic NQO1 mRNA InductionC57BL/6 Wild-Type Mice10 mg/kg2.2-fold increase[1]
qRT-PCRHepatic NQO1 mRNA InductionC57BL/6 Wild-Type Mice25 mg/kg2.8-fold increase[1]
Hepatocellular ProtectionPlasma ALT and AST LevelsAcetaminophen-induced liver injury mouse model25 mg/kg (pre-treatment)Significant reduction in ALT and AST elevation[3]

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

To further elucidate the mechanism of action of this compound and the experimental approaches used for its validation, the following diagrams are provided.

Orthogonal_Assay_Workflow cluster_TargetEngagement Target Engagement cluster_DownstreamSignaling Downstream Signaling cluster_FunctionalOutcome Functional Outcome CETSA Cellular Thermal Shift Assay (CETSA) WB Western Blot (Nrf2 Accumulation) Result1 Increased Keap1 Thermal Stability CETSA->Result1 FLIM_FRET FLIM-FRET Result2 Disruption of Keap1-Nrf2 Interaction FLIM_FRET->Result2 qRT_PCR qRT-PCR (NQO1 mRNA) Result3 Increased Nrf2 Protein Levels WB->Result3 Enzyme_Assay NQO1 Enzyme Activity Assay Result4 Increased NQO1 mRNA & Enzyme Activity qRT_PCR->Result4 Hepatotoxicity Hepatocellular Protection Assay Enzyme_Assay->Result4 Result5 Reduced Liver Damage Hepatotoxicity->Result5 PRL295 This compound PRL295->CETSA PRL295->FLIM_FRET

References

Benchmarking PRL-295: A Comparative Guide to Non-Electrophilic Nrf2 Activators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response, making it a prime therapeutic target for a multitude of diseases underpinned by oxidative stress. While electrophilic Nrf2 activators have shown clinical efficacy, their potential for off-target effects has spurred the development of non-electrophilic activators. These compounds, primarily Keap1-Nrf2 protein-protein interaction (PPI) inhibitors, offer a more targeted approach to harnessing the cytoprotective effects of Nrf2. This guide provides a comparative analysis of PRL-295, a notable non-electrophilic Nrf2 activator, against other compounds in its class, supported by available experimental data and detailed methodologies.

Introduction to Non-Electrophilic Nrf2 Activation

Under basal conditions, the Kelch-like ECH-associated protein 1 (Keap1) acts as a negative regulator of Nrf2 by targeting it for ubiquitination and subsequent proteasomal degradation. Non-electrophilic Nrf2 activators function by disrupting the interaction between Keap1 and Nrf2, leading to the stabilization and nuclear translocation of Nrf2. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating the transcription of a battery of antioxidant and cytoprotective enzymes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and Heme Oxygenase 1 (HO-1).

Comparative Analysis of Non-Electrophilic Nrf2 Activators

This section provides a quantitative comparison of this compound with other known non-electrophilic Nrf2 activators. The data presented is collated from publicly available research.

Table 1: In Vitro Potency of Non-Electrophilic Nrf2 Activators
CompoundAssay TypeCell LinePotency (EC50/CD/Ki)Reference
This compound NQO1 Induction-CD Value: 200 nM[1]
ADJ-310 Nrf2 Target Gene UpregulationHuman KeratinocytesQualitative data available; significant upregulation of Gclc and Gclm[2][3]
CBR-470-1 ARE-Luciferase ReporterIMR32EC50: 962 nM[4]
Compound 2 Fluorescence Polarization-EC50: 28.6 nM; KD: 3.59 nM[5]
Keap1-Nrf2 inhibitor 57 Fluorescence Polarization-Ki: 13 nM[6]

Note: EC50 (Half-maximal effective concentration), CD (Concentration required to double NQO1 activity), Ki (Inhibition constant), KD (Dissociation constant). Direct comparison of potency can be challenging due to variations in assay types and cell lines used across different studies.

Table 2: Cellular and In Vivo Effects of this compound vs. ADJ-310 in a Wound Healing Model
ParameterThis compoundADJ-310Negative Control (DMSO)Positive Control (CDDO-Me)Reference
Cell Viability (at 10 µM) 98%98%98%100%[3]
Cell Proliferation (at 48h) Significantly increased at 5 µM and 10 µMSignificantly increased at all tested concentrations-Significantly lower than this compound and ADJ-310[3]
In Vitro Wound Closure Significantly reduced wound burden vs. DMSOSignificantly reduced wound burden vs. CDDO-Me-Impaired wound closure[3]
In Vivo Nrf2 Target Gene Upregulation Significantly upregulated Gclc and GclmSignificantly upregulated Gclc--[2][3]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms and methodologies discussed, the following diagrams illustrate the Nrf2 signaling pathway and a general experimental workflow for evaluating Nrf2 activators.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Dimer Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Binds & Sequesters Cul3 Cul3-Rbx1 E3 Ligase Nrf2_cyto->Cul3 Recruited by Keap1 Proteasome Proteasome Nrf2_cyto->Proteasome Degradation Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu Translocation Ub Ubiquitin Cul3->Ub Ub->Nrf2_cyto Ubiquitination PRL_295 This compound (Non-electrophilic Activator) PRL_295->Keap1 Inhibits Interaction sMaf sMaf Nrf2_nu->sMaf Heterodimerizes ARE ARE (Antioxidant Response Element) sMaf->ARE Binds Target_Genes Cytoprotective Genes (NQO1, HO-1, etc.) ARE->Target_Genes Initiates Transcription

Caption: The Keap1-Nrf2 signaling pathway and the mechanism of action of non-electrophilic activators like this compound.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Cell_Culture Cell Culture (e.g., HepG2, Keratinocytes) Compound_Treatment Treatment with This compound & Comparators Cell_Culture->Compound_Treatment Target_Engagement Target Engagement Assays (CETSA, FLIM-FRET) Compound_Treatment->Target_Engagement Nrf2_Activation Nrf2 Activation Assays (ARE-Luciferase, Nrf2 Translocation) Compound_Treatment->Nrf2_Activation Downstream_Effects Downstream Effect Assays (NQO1 Activity, Gene Expression) Nrf2_Activation->Downstream_Effects Animal_Model Animal Model of Disease (e.g., Acetaminophen-induced Hepatotoxicity, Diabetic Wound) Dosing Compound Administration Animal_Model->Dosing Efficacy_Assessment Assessment of Efficacy (e.g., Biomarkers, Phenotypic Readouts) Dosing->Efficacy_Assessment Target_Gene_Analysis Target Gene Expression in Tissues Dosing->Target_Gene_Analysis

Caption: A general experimental workflow for the preclinical evaluation of Nrf2 activators.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to characterize this compound and other Nrf2 activators.

Cellular Thermal Shift Assay (CETSA)

This assay is used to verify the direct binding of a compound to its target protein in a cellular environment.[7][8][9]

  • Cell Treatment: Culture cells to confluency and treat with the compound of interest or vehicle control for a specified time.

  • Cell Lysis and Heating: Harvest and lyse the cells. Aliquot the cell lysate and heat the aliquots to a range of temperatures.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates to pellet the aggregated proteins.

  • Protein Analysis: Analyze the supernatant (soluble fraction) by SDS-PAGE and Western blotting using an antibody against the target protein (Keap1).

  • Data Analysis: Quantify the band intensities at each temperature. A ligand-bound protein will be more thermally stable, resulting in a shift of its melting curve to a higher temperature compared to the vehicle-treated control.

Fluorescence Lifetime Imaging Microscopy-Förster Resonance Energy Transfer (FLIM-FRET)

This technique is employed to measure the disruption of the Keap1-Nrf2 interaction in living cells.[6][10][11]

  • Cell Transfection: Co-transfect cells with plasmids encoding Nrf2 fused to a donor fluorophore (e.g., sfGFP) and Keap1 fused to an acceptor fluorophore (e.g., mCherry).

  • Compound Treatment: Treat the transfected cells with the test compound or vehicle.

  • Image Acquisition: Acquire fluorescence lifetime images using a confocal microscope equipped with a FLIM system.

  • Data Analysis: Analyze the fluorescence lifetime of the donor fluorophore. A disruption of the Keap1-Nrf2 interaction by the compound will lead to an increase in the donor's fluorescence lifetime due to a decrease in FRET efficiency.

NQO1 Activity Assay

This assay quantifies the enzymatic activity of NQO1, a downstream target of Nrf2, as a measure of Nrf2 activation.[3][4]

  • Cell Lysate Preparation: Treat cells with the Nrf2 activator, then lyse the cells and collect the supernatant.

  • Reaction Mixture: Prepare a reaction mixture containing the cell lysate, a substrate for NQO1 (e.g., menadione), and a cofactor (NADH).

  • Colorimetric Reading: The reduction of the substrate by NQO1 is coupled to the reduction of a colorimetric reagent (e.g., WST-1). Measure the change in absorbance over time using a microplate reader.

  • Data Analysis: Calculate the NQO1 activity, often normalized to the total protein concentration of the lysate. The activity is typically expressed as the rate of change in absorbance per minute per milligram of protein.

Antioxidant Response Element (ARE) Luciferase Reporter Assay

This is a common method to screen for and quantify the activation of the Nrf2 pathway.[12][13][14]

  • Cell Line: Use a cell line stably or transiently transfected with a reporter plasmid containing a luciferase gene under the control of multiple ARE sequences.

  • Compound Treatment: Seed the cells in a multi-well plate and treat with various concentrations of the test compounds.

  • Luciferase Assay: After incubation, lyse the cells and add a luciferase substrate.

  • Luminescence Measurement: Measure the luminescence signal using a luminometer.

  • Data Analysis: The luminescence intensity is proportional to the transcriptional activity of Nrf2. Calculate the fold induction of luciferase activity compared to the vehicle control.

Conclusion

This compound stands as a promising non-electrophilic Nrf2 activator with demonstrated in vitro and in vivo activity. While direct, comprehensive comparative studies against a wide array of other non-electrophilic activators are still emerging, the available data suggests that compounds in this class exhibit a range of potencies and cellular effects. The methodologies outlined in this guide provide a framework for the continued investigation and benchmarking of novel Nrf2 activators, which will be critical for the development of selective and effective therapeutics for diseases associated with oxidative stress. Further research is warranted to establish a more complete comparative profile of these compounds, including their selectivity, pharmacokinetic properties, and long-term safety.

References

Safety Operating Guide

Personal protective equipment for handling PRL-295

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for PRL-295 was found in the available resources. The following guidance is based on general best practices for handling novel research chemicals with unknown toxicological properties. Researchers must conduct a thorough risk assessment before beginning any work with this compound.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The focus is on immediate safety protocols, personal protective equipment (PPE), and operational and disposal plans to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The primary line of defense when handling chemicals of unknown toxicity is appropriate personal protective equipment. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

ActivityMinimum PPE Recommendation
General Laboratory Work Flame-resistant lab coat, safety glasses with side shields, nitrile gloves, long pants, and closed-toe shoes.[1][2][3]
Handling Liquid this compound (e.g., preparing solutions) Chemical splash goggles, face shield in addition to goggles, double-layered nitrile gloves or chemical-resistant gloves (e.g., Silver Shield), and a chemical-resistant apron over a lab coat.[1][2]
Handling Powdered this compound (weighing, etc.) In addition to general PPE, use of a certified chemical fume hood is mandatory to prevent inhalation of fine particles. A respirator (e.g., N95 or higher) may be necessary based on a risk assessment.[3]
Risk of Splash or Aerosol Generation Face shield worn over chemical splash goggles.[1][2]

It is crucial to select PPE that provides a level of protection greater than the minimum required.[4] All PPE should meet NIOSH (National Institute of Occupational Safety and Health) or ANSI (American National Standards Institute) standards.[4]

Experimental Protocols: Safe Handling and Disposal of this compound

A step-by-step procedure for the safe handling and disposal of this compound is outlined below. This workflow is designed to minimize exposure and ensure the safety of all laboratory personnel.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_risk 1. Conduct Risk Assessment prep_ppe 2. Don Appropriate PPE prep_risk->prep_ppe prep_hood 3. Prepare Fume Hood prep_ppe->prep_hood handle_weigh 4. Weigh this compound prep_hood->handle_weigh Inside Fume Hood handle_dissolve 5. Prepare Solution handle_weigh->handle_dissolve handle_exp 6. Perform Experiment handle_dissolve->handle_exp cleanup_decon 7. Decontaminate Surfaces & Glassware handle_exp->cleanup_decon cleanup_waste 8. Dispose of Waste cleanup_decon->cleanup_waste cleanup_ppe 9. Doff PPE cleanup_waste->cleanup_ppe cleanup_wash 10. Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Step-by-step workflow for the safe handling of this compound.

Detailed Steps:

  • Risk Assessment: Before any work begins, evaluate the potential hazards associated with this compound and the experimental procedures.[4]

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

  • Prepare Fume Hood: Ensure the chemical fume hood is functioning correctly. Cover the work surface with absorbent, disposable bench paper.

  • Weigh this compound: If working with a powder, carefully weigh the required amount inside the fume hood to minimize inhalation risk.

  • Prepare Solution: If a solution is required, add the solvent to the this compound powder slowly to avoid splashing.

  • Perform Experiment: Conduct the experiment within the fume hood.

  • Decontaminate: After the experiment, decontaminate all surfaces and glassware that came into contact with this compound using an appropriate solvent or cleaning agent.

  • Dispose of Waste: All waste materials, including gloves, bench paper, and excess this compound, should be collected in a designated, labeled hazardous waste container.

  • Doff PPE: Remove PPE in the correct order to avoid self-contamination.

  • Wash Hands: Wash hands thoroughly with soap and water after removing gloves.

Logical Relationships in PPE Selection

The selection of appropriate PPE is based on a hierarchy of controls and a thorough hazard assessment. The following diagram illustrates the logical relationship for determining the necessary level of protection when handling a research chemical like this compound.

PPE Selection Logic

cluster_assessment Hazard Assessment cluster_controls Engineering & Administrative Controls cluster_ppe Personal Protective Equipment (PPE) haz_chem Chemical Properties (Unknown for this compound) ppe_eye Eye/Face Protection (Goggles, Face Shield) haz_chem->ppe_eye Determines ppe_body Body Protection (Lab Coat, Apron) haz_chem->ppe_body Determines ppe_hand Hand Protection (Gloves) haz_chem->ppe_hand Determines ppe_resp Respiratory Protection (Respirator) haz_chem->ppe_resp Determines haz_route Routes of Exposure (Inhalation, Skin, Eyes) haz_route->ppe_eye Determines haz_route->ppe_body Determines haz_route->ppe_hand Determines haz_route->ppe_resp Determines haz_procedure Experimental Procedure (e.g., heating, vortexing) haz_procedure->ppe_eye Determines haz_procedure->ppe_body Determines haz_procedure->ppe_hand Determines haz_procedure->ppe_resp Determines eng_hood Fume Hood eng_hood->ppe_resp Reduces Need For admin_sop Standard Operating Procedures (SOPs) admin_sop->ppe_eye Specifies admin_sop->ppe_body Specifies admin_sop->ppe_hand Specifies admin_sop->ppe_resp Specifies

Caption: Logical flow for selecting appropriate PPE based on hazard assessment.

By following these guidelines, researchers can handle this compound and other novel compounds with a high degree of safety, minimizing risks and ensuring a secure laboratory environment. Always prioritize safety and consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。